4-Chloro-2-vinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFVZJFFLBXQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542250 | |
| Record name | 4-Chloro-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-89-4 | |
| Record name | 4-Chloro-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-vinylpyridine is a crucial heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and polymer industries. Its unique structure, featuring a reactive vinyl group and a chlorinated pyridine ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the prevailing synthetic methodologies, a detailed, field-tested experimental protocol, and a robust framework for the analytical characterization of this compound. By integrating mechanistic insights with practical, step-by-step instructions, this document serves as an essential resource for researchers aiming to synthesize, purify, and verify this important chemical intermediate.
Introduction: The Significance of this compound
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a vinyl group and a chlorine atom at the 2- and 4-positions, respectively, imparts a unique reactivity profile to the this compound molecule (CAS Number: 98420-89-4)[1]. The vinyl group serves as a polymerizable handle and a versatile precursor for various functional group transformations, while the chlorine atom offers a site for nucleophilic aromatic substitution, cross-coupling reactions, and other modifications.
This dual functionality makes this compound a valuable intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The pyridine core is a common feature in numerous drugs, and this derivative provides a convenient entry point for building complex molecular architectures.
-
Specialty Polymers: The vinyl group allows for its incorporation into polymers, leading to materials with tailored properties such as enhanced thermal stability, flame retardancy, and metal-chelating capabilities.[2][3][4]
-
Agrochemicals: Similar to other substituted pyridines, it can serve as a precursor for novel pesticides and herbicides.[5]
Given its utility, a reliable and well-characterized synthetic route is paramount for its effective application in research and development.
Synthetic Strategies: Pathways to this compound
The most prevalent and industrially scalable synthesis of vinylpyridines originates from their corresponding methylpyridine (picoline) precursors.[5][6][7] The general approach involves the condensation of the picoline with formaldehyde to form an intermediate alcohol, followed by dehydration to yield the vinyl group.[6][8][9][10]
For this compound, the logical and most commonly employed starting material is 4-chloro-2-methylpyridine (4-chloro-2-picoline).
The Two-Step Picoline-to-Vinylpyridine Conversion
This classical and robust method involves two distinct chemical transformations:
-
Hydroxyethylation: 4-chloro-2-methylpyridine undergoes a condensation reaction with formaldehyde (typically as an aqueous solution, formalin, or its solid polymer, paraformaldehyde). This reaction is usually base-catalyzed and results in the formation of 2-(4-chloro-2-pyridyl)ethanol.
-
Dehydration: The intermediate alcohol is then subjected to dehydration to eliminate a molecule of water and form the vinyl double bond. This step is typically acid-catalyzed or achieved through high-temperature catalytic processes.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption { label = "Figure 1: Two-step synthesis from 4-chloro-2-methylpyridine."; fontsize = 10; fontname = "Arial"; } enddot
Scientist's Note: While one-step vapor-phase methods over modified zeolite catalysts exist for converting picolines to vinylpyridines, they require specialized high-temperature reactors and may not be suitable for standard laboratory settings.[6] The two-step liquid-phase synthesis offers greater control and is more accessible for lab-scale and pilot-scale production.
In-Depth Protocol: Laboratory Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-chloro-2-methylpyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-2-methylpyridine | ≥98% | Sigma-Aldrich | Starting material |
| Paraformaldehyde (PFA) | Reagent Grade | Fisher Scientific | Source of formaldehyde |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | VWR | Catalyst for dehydration |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent |
| Hydroquinone | ≥99% | Alfa Aesar | Polymerization inhibitor |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | Drying agent |
| Diethyl Ether | ACS Reagent | J.T. Baker | For extraction/purification |
| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | For neutralization |
| Brine (Saturated NaCl Solution) | N/A | Lab-prepared | For washing |
Experimental Workflow
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption { label = "Figure 2: Overall workflow from synthesis to characterization."; fontsize = 10; fontname = "Arial"; } enddot
Step-by-Step Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Vinylpyridine is toxic and corrosive.[10][11]
Part A: Synthesis of 2-(4-Chloro-2-pyridyl)ethanol (Intermediate)
This protocol combines the hydroxyethylation and dehydration into a one-pot procedure using azeotropic water removal.
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 4-chloro-2-methylpyridine (25.5 g, 0.2 mol), paraformaldehyde (7.2 g, 0.24 mol), toluene (200 mL), and a catalytic amount of powdered potassium hydroxide (0.5 g).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-115 °C) using a heating mantle. Water generated during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 8-12 hours, or until no more water is collected. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Dehydration: Once the initial condensation is complete, add a larger portion of powdered potassium hydroxide (5.0 g) and a pinch of hydroquinone (inhibitor) to the flask. Continue to reflux, collecting the water from the dehydration step in the Dean-Stark trap. This step typically takes another 4-6 hours.
Mechanistic Insight: The initial base-catalyzed reaction facilitates the deprotonation of the methyl group of the picoline, forming a nucleophilic carbanion that attacks the electrophilic carbon of formaldehyde. The subsequent dehydration is driven by the removal of water via azeotropic distillation with toluene, pushing the equilibrium towards the formation of the vinyl product.
Part B: Work-up and Purification
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the potassium hydroxide and any polymeric byproducts.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a dark oil, should be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid. Collect the fraction boiling at approximately 65-70 °C at 2 mmHg.
Scientist's Note: 4-vinylpyridine derivatives are prone to polymerization, especially at elevated temperatures.[3][12] It is crucial to add an inhibitor like hydroquinone before distillation and to avoid overheating. Store the purified product at low temperatures (-20°C) and under an inert atmosphere.[13]
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Results for this compound |
| ¹H NMR | Pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet. Vinyl Protons: Three distinct signals in the δ 5.5-7.0 ppm range, exhibiting characteristic doublet of doublets (dd) splitting patterns for the geminal, cis, and trans couplings. |
| ¹³C NMR | Aromatic Carbons: Signals in the δ 120-155 ppm range. Vinyl Carbons: Two signals, one for the terminal CH₂ (around δ 120 ppm) and one for the internal CH (around δ 135 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 139, with a characteristic M+2 isotope peak at m/z = 141 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. Fragmentation: Loss of chlorine and other characteristic fragments of the pyridine ring. |
| IR Spectroscopy | C=C Stretch (Vinyl): ~1630 cm⁻¹. C=C/C=N Stretch (Aromatic): ~1580, 1480 cm⁻¹. =C-H Bending (Vinyl): ~990 and 920 cm⁻¹ (out-of-plane). C-Cl Stretch: ~700-800 cm⁻¹. |
Note: NMR chemical shifts are reported in ppm relative to TMS and may vary slightly depending on the solvent used.
Chromatographic Analysis
-
Gas Chromatography (GC): An excellent method for assessing the purity of the distilled product. A single major peak should be observed.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity determination, particularly for monitoring reaction progress or analyzing less volatile impurities.
A purity level of ≥98% is typically considered acceptable for most research and development applications.
Conclusion
The synthesis of this compound via the condensation of 4-chloro-2-methylpyridine with formaldehyde, followed by dehydration, is a reliable and scalable method for laboratory preparation. This guide has detailed a practical one-pot protocol, emphasizing the critical aspects of the procedure, from reaction setup to purification and rigorous analytical characterization. By following this comprehensive guide, researchers can confidently synthesize and validate high-purity this compound, enabling its effective use as a versatile intermediate in the development of novel pharmaceuticals and advanced materials.
References
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- Method for preparing 2-vinylpyridine. (n.d.). Google Patents.
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An In-Depth Technical Guide to 4-Chloro-2-vinylpyridine: Properties, Reactivity, and Applications
Introduction: 4-Chloro-2-vinylpyridine is a bifunctional organic compound of significant interest to researchers in materials science and medicinal chemistry. Featuring a pyridine ring substituted with both a reactive vinyl group and a synthetically versatile chlorine atom, it serves as a valuable building block for functional polymers and a key intermediate in the synthesis of complex molecular architectures. The strategic placement of the vinyl group at the 2-position and the chloro group at the 4-position endows the molecule with distinct reactivity at each site. This guide provides a comprehensive technical overview of its core physical and chemical properties, outlines key experimental considerations, and explores its applications, particularly in the realm of drug development and advanced materials.
Caption: Chemical structure of this compound.
Section 1: Physicochemical and Spectroscopic Properties
Due to its specialized nature, comprehensive experimental data for this compound is not as widely published as for its parent compounds, 2-vinylpyridine and 4-vinylpyridine. The data presented below is a consolidation of available information and expert-predicted values based on analogous structures.
Physical Properties
The physical characteristics of this compound are dictated by its aromatic, heterocyclic core and the attached functional groups. The pyridine ring imparts polarity, while the vinyl and chloro groups contribute to its reactivity and overall molecular weight.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| CAS Number | 98420-89-4 | [1] |
| Appearance | Colorless to yellow or brown liquid (Predicted) | [2][3] |
| Boiling Point | Predicted to be higher than 2-vinylpyridine (79-82 °C at 29 mmHg) due to increased molecular weight. | [4] |
| Density | Predicted to be >1.0 g/mL (cf. ~0.98 g/mL for vinylpyridines). | [2] |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetone, chloroform); limited solubility in water. | [2][5] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following are predicted spectral characteristics based on its structure.
-
¹H NMR:
-
Vinyl Protons: Three distinct signals are expected in the range of δ 5.5-7.0 ppm, exhibiting characteristic doublet of doublets splitting patterns corresponding to the geminal, cis, and trans couplings.
-
Pyridine Ring Protons: Three protons on the aromatic ring will appear between δ 7.0-8.5 ppm. The electron-withdrawing effects of the nitrogen and chlorine atoms will cause these protons to be deshielded. Their specific shifts and coupling constants will be indicative of their positions relative to the substituents.
-
-
¹³C NMR:
-
Vinyl Carbons: Two signals are expected around δ 115-140 ppm.
-
Pyridine Ring Carbons: Five distinct signals will be present in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) will show the most significant shifts.
-
-
FTIR Spectroscopy:
-
C=C Stretch (Vinyl): ~1630 cm⁻¹
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending (Vinyl): ~910 and 990 cm⁻¹ (out-of-plane).
-
C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region for an aryl chloride.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z 139, with a characteristic M+2 isotope peak at m/z 141 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.
-
Section 2: Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity is the cornerstone of its utility in synthesis.
-
Vinyl Group Reactivity: The vinyl group is electron-deficient due to the influence of the pyridine ring, making it susceptible to both polymerization and nucleophilic addition reactions.
-
Polymerization: It readily undergoes polymerization via free-radical, anionic, or other mechanisms to form poly(this compound).[3][6] This creates a polymer backbone with pendant chloro-pyridine units available for subsequent functionalization.
-
Michael Addition: The vinyl group acts as an excellent Michael acceptor, reacting with soft nucleophiles like thiols. This reactivity is exploited in drug discovery, where vinylpyridines serve as "covalent warheads" to form irreversible bonds with cysteine residues in target proteins.[7][8]
-
-
Chloro Group Reactivity: The chlorine atom at the 4-position of the pyridine ring is a leaving group that can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[9] This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, further expanding the molecular diversity that can be achieved from this single precursor.
Caption: Key reaction pathways for this compound.
Section 3: Experimental Methodologies
Synthesis Protocol (Illustrative)
While multiple synthetic routes are conceivable, a robust approach involves the vinylation of a pre-existing dichloropyridine scaffold. The following protocol illustrates a hypothetical synthesis using a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.
Reaction: 2,4-Dichloropyridine + Vinylboronic Ester → this compound
Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Reagents: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Base and Boronic Ester: Add an aqueous solution of a base, typically Na₂CO₃ (2.0 eq), followed by the addition of the vinylboronic ester (e.g., potassium vinyltrifluoroborate, 1.1 eq).
-
Causality: The base is crucial for the transmetalation step in the catalytic cycle. The choice of boronic species can influence reaction efficiency and ease of handling.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel or by vacuum distillation.
-
Self-Validation: Purity of the final product must be confirmed by NMR and MS analysis, comparing the obtained spectra with the predicted profiles.
-
Caption: Illustrative workflow for the synthesis of this compound.
Section 4: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a high-value compound for several advanced applications.
-
Targeted Covalent Inhibitors: In drug discovery, the development of targeted covalent inhibitors (TCIs) has gained significant traction. The vinyl group of this compound can be incorporated into a drug scaffold to act as a "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine, in the active site of a target protein.[7] This can lead to enhanced potency and prolonged duration of action. The chloro-substituent can be used to fine-tune the electronic properties of the molecule, thereby modulating the reactivity of the vinyl group, or to serve as an attachment point for other pharmacophoric elements.
-
Functional Polymers and Materials: As a monomer, this compound is used to synthesize functional polymers.[10][11] The resulting poly(this compound) can be used as a reactive polymer scaffold. The pendant chloro-groups can be modified in post-polymerization reactions to attach various functional molecules, creating materials for applications such as ion-exchange resins, coatings, and drug delivery systems.[10]
-
Chemical Intermediate: It serves as an important intermediate for building more complex heterocyclic compounds. Both the vinyl group and the chloro group can be selectively manipulated to construct elaborate molecular frameworks for pharmaceuticals and agrochemicals.[9][12]
Section 5: Safety and Handling
Based on data from structurally related compounds like vinylpyridines and chloropyridines, this compound should be handled as a hazardous substance.
-
Hazards: It is expected to be a flammable liquid and vapor. It is likely toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions.[13][14][15]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[13][14]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground all equipment to prevent static discharge.
-
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere.[10] To prevent spontaneous polymerization, a polymerization inhibitor (e.g., hydroquinone or p-tert-butylcatechol) should be added for long-term storage.[2]
References
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4-chloro-2-vinylpyridine CAS number and safety data sheet
An In-depth Technical Guide to 4-chloro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is not extensively published, this document synthesizes information from closely related analogues to offer a robust profile. We will cover its chemical identity, including its verified CAS number, and construct a detailed safety and handling profile based on available data for similar compounds. Furthermore, this guide explores its chemical reactivity, plausible synthetic strategies, and highlights its emerging potential as a "covalent warhead" in the design of targeted therapeutic agents. Detailed experimental protocols and conceptual diagrams are provided to support researchers in harnessing the unique properties of this versatile chemical building block.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloro group at the 4-position and a vinyl group at the 2-position. The presence of the vinyl group offers a reactive handle for polymerization and covalent modification, while the chloro-substituent and the nitrogen atom modulate the electronic properties and reactivity of the molecule.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 98420-89-4 | [1] |
| Molecular Formula | C₇H₆ClN | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Canonical SMILES | C=CC1=NC=C(C=C1)Cl | N/A |
| IUPAC Name | 4-chloro-2-ethenylpyridine | N/A |
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is limited. The properties below are estimated or based on the closely related and well-documented compound, 4-vinylpyridine (CAS: 100-43-6). Researchers should perform their own characterization for definitive data.
| Property | Value (for 4-vinylpyridine) | Source |
| Appearance | Colorless to yellow-brown liquid | [2][3] |
| Boiling Point | 62-65 °C at 15 mmHg | [2] |
| Density | ~0.975 g/mL at 25 °C | [2] |
| Solubility | Soluble in chloroform, methanol; slightly soluble in ether. Water solubility: 29 g/L at 20 °C. | [2][4] |
| Refractive Index | n20/D 1.549 | [2] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons) and distinct aromatic protons on the pyridine ring. The full spectrum for the related 4-vinylpyridine is available for comparison.[5]
-
¹³C NMR: Signals corresponding to the vinyl carbons and the substituted pyridine ring carbons would be present.
-
IR Spectroscopy: Characteristic peaks would include C=C stretching from the vinyl group and the aromatic ring, and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 139, with a characteristic M+2 isotope peak for the chlorine atom.[6]
Safety and Handling
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[7] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[7] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[7] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[11] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[7] |
Signal Word: Danger
Hazard Pictograms: GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment)
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[8][12] Ensure eyewash stations and safety showers are immediately accessible.[13] Use explosion-proof electrical and ventilation equipment.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[8] Gloves must be inspected before use and disposed of properly after handling.[12]
-
Skin and Body Protection: Wear a flame-retardant lab coat and other impervious clothing to prevent skin contact.[8]
-
Respiratory Protection: If vapor concentrations are high or engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[8]
-
-
Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers during transfer to prevent static discharge. Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the handling area.[7]
First Aid and Emergency Procedures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong acids and oxidizing agents.[2] The recommended storage temperature for vinylpyridines is often -20°C to maintain quality and prevent polymerization.[2] Keep the container tightly sealed.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of this compound is not widely reported in standard literature. However, a plausible route can be devised based on established pyridine chemistry. One potential pathway involves the chlorination of a pre-existing pyridine derivative followed by the introduction of the vinyl group. Patents describing the synthesis of chloropyridines often utilize reagents like phosphorus oxychloride or thionyl chloride.[14][15] A general, multi-step synthesis could proceed as follows:
-
N-Oxidation: Start with 2-methyl-4-chloropyridine (2-chloro-4-picoline). Oxidation with an agent like hydrogen peroxide in acetic acid would form the corresponding N-oxide. This step activates the methyl group for subsequent reactions.[16]
-
Condensation: The N-oxide can then be reacted with formaldehyde or a related electrophile to install a hydroxyethyl group at the 2-position.
-
Dehydration: The final step involves the dehydration of the intermediate alcohol, typically under reduced pressure and in the presence of a polymerization inhibitor, to yield the desired 2-vinyl group. This method is analogous to the industrial production of 2-vinylpyridine and 4-vinylpyridine from their respective picoline precursors.[4][17]
Chemical Reactivity
The reactivity of this compound is governed by its three key structural features: the vinyl group, the pyridine ring, and the chloro-substituent.
-
Vinyl Group: The electron-withdrawing nature of the pyridine ring makes the vinyl group highly susceptible to nucleophilic attack in a Michael (conjugate) addition reaction. This is the key reactivity exploited in its application as a covalent inhibitor.[18] The vinyl group can also undergo radical polymerization to form poly(this compound), a polymer with potentially interesting properties for materials science, analogous to poly(4-vinylpyridine).[19]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a base (pKa of the conjugate acid is estimated to be lower than that of pyridine itself due to the electron-withdrawing chloro group) and a ligand for coordinating with metal ions.[19]
-
Chloro-Substituent: The chlorine atom at the 4-position deactivates the ring towards electrophilic substitution but can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions.
Applications in Research and Drug Development
The unique combination of a reactive vinyl "warhead" and a substituted pyridine core makes this compound a molecule of high interest, particularly in the design of targeted covalent inhibitors (TCIs).
Covalent Inhibitor in Drug Design
TCIs are a class of drugs that form a permanent, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The vinylpyridine moiety has been identified as a versatile and "tunable" covalent warhead that can selectively target cysteine residues in proteins.[18]
The mechanism involves the nucleophilic thiol group of a cysteine residue attacking the β-carbon of the vinyl group in a conjugate addition reaction. This forms a stable carbon-sulfur bond, permanently modifying the protein. The reactivity of the vinyl group can be tuned by substituents on the pyridine ring; the chloro group in this compound is expected to modulate this reactivity.[18] This approach is highly relevant for developing inhibitors against kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR), where targeting a specific cysteine residue (e.g., C797) can overcome drug resistance.[18]
Caption: Workflow for cysteine peptide alkylation assay.
Conclusion
This compound is a promising, albeit under-characterized, chemical entity with significant potential. Its true value lies at the intersection of medicinal chemistry and materials science. For drug development professionals, it represents a novel, tunable covalent warhead for designing next-generation targeted therapies. For materials scientists, it is a monomer for creating functional polymers with tailored properties. While the lack of extensive safety and property data necessitates careful handling and thorough characterization, the foundational knowledge of its structural analogues provides a strong basis for future research and innovation. This guide serves as a starting point for unlocking the full potential of this versatile molecule.
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electrophilic reactions of 2-vinylpyridine derivatives
An In-Depth Technical Guide to the Electrophilic Reactions of 2-Vinylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinylpyridine (2-VP) is a versatile heterocyclic compound widely utilized as a monomer and a synthetic intermediate in the pharmaceutical, agrochemical, and materials science industries.[1] Its reactivity is characterized by a complex interplay between its three principal reactive sites: the vinyl group, the aromatic pyridine ring, and the nucleophilic nitrogen atom. This guide provides a comprehensive technical overview of the . It delves into the mechanistic principles governing reaction pathways, explores the critical factors influencing regioselectivity, and offers practical, field-proven insights into experimental protocols. By synthesizing fundamental theory with practical application, this document serves as an essential resource for scientists seeking to harness the synthetic potential of this important class of molecules.
Introduction: The Electronic Character and Reactivity of 2-Vinylpyridine
2-Vinylpyridine is an organic compound featuring a vinyl group (CH₂=CH-) attached to the C2 position of a pyridine ring.[2] This unique structure imparts a dual reactivity profile. The vinyl group can participate in addition reactions, while the pyridine ring can undergo substitution. However, the reactivity of each site is profoundly influenced by the electronic properties of the other.
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[3][4] This effect is further amplified by resonance, which delocalizes the electron deficiency primarily to the C2 (ortho) and C4 (para) positions.[4] Consequently, the pyridine ring is significantly electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[5][6] This deactivation extends to the attached vinyl group, making it less nucleophilic and less reactive towards electrophiles than, for example, styrene.[7][8]
Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen atom makes it a primary site for electrophilic attack.[3] In acidic media, the nitrogen is readily protonated to form a pyridinium cation.[4] This positively charged species is even more strongly electron-withdrawing, further deactivating both the ring and the vinyl group to subsequent electrophilic attack.[4][6] Understanding this trifecta of reactivity—at the nitrogen, the vinyl group, and the ring—is paramount to predicting and controlling the outcomes of electrophilic reactions.
Electrophilic Addition to the Vinyl Group
The most common electrophilic reaction involving 2-vinylpyridine is the addition across the carbon-carbon double bond of the vinyl group. This reaction proceeds via a classical two-step mechanism involving the initial attack of an electrophile (E⁺) on the π-bond to form a carbocation intermediate, which is subsequently trapped by a nucleophile (Nu⁻).[9][10]
Mechanism and Regioselectivity: The Markovnikov Directive
The regioselectivity of the addition is dictated by the stability of the intermediate carbocation, a principle known as Markovnikov's rule.[11][12] The electrophile adds to the terminal carbon of the vinyl group (the β-carbon), leading to the formation of a more stable secondary carbocation on the α-carbon, directly adjacent to the pyridine ring. This carbocation is stabilized by resonance with the aromatic ring. The alternative, a primary carbocation at the β-position, is significantly less stable and does not form to any appreciable extent.
Common EAS reactions like nitration and sulfonation require extremely vigorous conditions (e.g., high temperatures) to proceed and give low to moderate yields of the 3-substituted product. [6][13]Friedel-Crafts alkylation and acylation reactions typically fail altogether because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic nitrogen atom, adding a positive charge to the ring and deactivating it completely. [5][6]
Cationic Polymerization
The vinyl group of 2-vinylpyridine can be polymerized via a cationic mechanism, which is fundamentally an electrophilic process. [2]The reaction is initiated by a cationic species (e.g., generated from a Lewis acid and a proton source) that attacks the double bond. This creates a new carbocation at the α-position, which then acts as an electrophile to attack another monomer unit, propagating the polymer chain. [14]The stereoselectivity of this polymerization can be precisely controlled using specific rare-earth metal cationic complexes as catalysts, allowing for the synthesis of highly isotactic poly(2-vinylpyridine). [14][15][16]
Conclusion
The electrophilic chemistry of 2-vinylpyridine derivatives is governed by a delicate balance of electronic effects. The primary site of reaction is dictated by the nature of the electrophile and the reaction conditions.
-
Strong Electrophiles/Acidic Conditions: Reaction is dominated by electrophilic addition to the vinyl group, following Markovnikov's rule. The pyridine nitrogen is often protonated, which deactivates the entire molecule but does not prevent addition to the double bond.
-
Harsh EAS Conditions: Forcing a reaction on the aromatic ring leads to substitution at the meta-position, though this requires overcoming a significant activation barrier.
-
Lewis Acids: These reagents preferentially coordinate to the basic nitrogen, deactivating the system towards Friedel-Crafts reactions but enabling certain types of cationic polymerization.
For drug development professionals and synthetic chemists, a thorough understanding of these competing pathways is essential for designing selective and high-yielding transformations. By carefully selecting reagents and controlling reaction parameters, particularly pH, it is possible to direct the reactivity of 2-vinylpyridine derivatives towards the desired chemical outcome.
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A Comprehensive Technical Guide to the Stability and Storage of 4-chloro-2-vinylpyridine
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-chloro-2-vinylpyridine (CAS No. 98420-89-4)[1]. Due to the limited availability of specific stability data for this derivative, this document synthesizes field-proven insights with established data from its parent compounds, 2-vinylpyridine and 4-vinylpyridine, to provide a robust framework for its handling and preservation.
Chemical Profile and Inherent Instability
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a vinyl group and a chlorine atom. The vinyl group is the primary source of its chemical instability, making the molecule highly susceptible to spontaneous polymerization. This process is often initiated by exposure to heat, light, or the presence of radical species. The electron-withdrawing nature of both the pyridine ring and the chlorine atom influences the reactivity of the vinyl group, potentially affecting the rate and mechanism of polymerization compared to its non-chlorinated analogs.
The primary degradation pathway is the free-radical polymerization of the vinyl group, which can lead to the formation of oligomers and polymers. This results in a change of the material's physical properties, such as increased viscosity and eventual solidification, rendering it unusable for most applications.
Furthermore, thermal decomposition at elevated temperatures can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide[2][3]. The presence of chlorine also introduces the risk of releasing hydrogen chloride (HCl) gas upon decomposition[4].
Core Principles of Stabilization and Storage
The central strategy for maintaining the stability of this compound is to mitigate the factors that initiate polymerization. This is achieved through a combination of chemical inhibition and strict environmental control.
The Role of Inhibitors
Commercial preparations of vinylpyridines are typically supplied with a polymerization inhibitor. Common inhibitors include hydroquinone and 4-tert-butylcatechol (TBC)[5][6]. These compounds function by scavenging free radicals, thereby interrupting the chain reaction of polymerization. It is crucial to ensure the presence and adequate concentration of the inhibitor, especially for long-term storage.
Environmental Control
Strict control of the storage environment is non-negotiable for preserving the integrity of this compound. The key parameters to manage are temperature, light, and atmospheric conditions.
Recommended Storage Conditions
To ensure the long-term stability and usability of this compound, the following storage conditions are recommended, extrapolated from the requirements for 2-vinylpyridine and 4-vinylpyridine.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-10°C to -25°C) | Reduces the rate of potential polymerization and other degradation reactions.[2][3] |
| Light | Store in an amber or opaque container in the dark | Prevents photo-initiated polymerization.[7][8] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes contact with oxygen, which can participate in radical formation.[9] |
| Container | Tightly sealed, appropriate for flammable and corrosive liquids | Prevents contamination and evaporation. The material should be compatible with the container. |
| Inhibitor | Confirm presence of an appropriate polymerization inhibitor | Essential for scavenging free radicals and preventing spontaneous polymerization. |
Experimental Protocols for Handling and Storage
Adherence to a strict protocol is essential for both safety and maintaining the quality of this compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of vinylpyridines, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye/Face Protection: Safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Long-sleeved clothing is recommended.[10]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[9][10]
Aliquoting and Handling Workflow
The following workflow is designed to minimize exposure to destabilizing conditions during handling.
Caption: Workflow for handling this compound to maintain stability.
Step-by-Step Methodology:
-
Retrieval from Storage: Remove the container from the freezer.
-
Equilibration: Allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold container upon opening, which could lead to hydrolysis or other unwanted reactions.
-
Inert Atmosphere Transfer: Whenever possible, handle the liquid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This minimizes exposure to oxygen.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the required amount.
-
Resealing for Storage: If the entire container is not used, purge the headspace of the original bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing.
-
Return to Storage: Promptly return the resealed container to the freezer.[2][3]
Incompatibilities and Hazards
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11]
-
Strong Acids: Can cause violent reactions.[11]
-
Heat, Sparks, and Open Flames: The compound is flammable and vapors may form explosive mixtures with air.[3][9][10]
The compound is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye damage.[9][10][12] It is also a suspected lachrymator.[10]
Logical Framework for Stability Management
The decision-making process for ensuring the stability of this compound can be visualized as follows:
Caption: Key factors in managing the stability of this compound.
Conclusion
The stability of this compound is intrinsically linked to the high reactivity of its vinyl group. By understanding the primary degradation pathway of polymerization and implementing a multi-faceted approach of chemical inhibition and strict environmental control, researchers can ensure the long-term integrity and reliability of this valuable reagent. Adherence to the recommended storage and handling protocols is not only a matter of preserving material quality but also a critical component of laboratory safety.
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- 5. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
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- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. ICSC 1232 - 2-VINYLPYRIDINE [inchem.org]
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- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Solubility of 4-chloro-2-vinylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chloro-2-vinylpyridine is a substituted pyridine derivative of significant interest in the synthesis of specialized polymers and as an intermediate in the development of pharmaceutical compounds. Its chemical structure, featuring a polar pyridine ring, a reactive vinyl group, and a lipophilic chlorine atom, imparts a unique solubility profile that is critical for its application in various chemical processes. This guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, offers detailed experimental protocols for solubility determination, and discusses the underlying chemical principles that govern its solubility.
Introduction: The Molecular Architecture and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. In the case of this compound, the molecule presents several key features that influence its behavior in different solvent environments:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity. This feature suggests favorable interactions with polar solvents.
-
The Vinyl Group: The C=C double bond in the vinyl group is a region of higher electron density, capable of participating in π-π stacking interactions with aromatic solvents. The vinyl group itself is nonpolar.
-
The Chlorine Atom: The electronegative chlorine atom attached to the pyridine ring introduces a dipole moment and increases the molecule's polarizability. It also contributes to the overall lipophilicity of the compound.
The interplay of these functional groups results in a molecule with moderate polarity. The overarching principle of "like dissolves like" provides a foundational framework for predicting its solubility. Therefore, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar or highly polar protic solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor to the pyridine nitrogen. |
| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. | |
| Isopropanol | Moderate | Increased steric hindrance from the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions between the highly polar DMF and this compound are expected. |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and highly polar, leading to favorable interactions. | |
| Acetone | High | The ketone group in acetone can participate in dipole-dipole interactions. | |
| Ethyl Acetate | Moderate | As a less polar ester, it is expected to be a reasonably good solvent. | |
| Halogenated | Dichloromethane (DCM) | Very High | Favorable dipole-dipole and dispersion forces between the chlorinated solvent and the chlorinated solute. |
| Chloroform | Very High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |
| Aromatic | Toluene | High | π-π stacking interactions between the pyridine ring and the aromatic ring of toluene are anticipated. |
| Nonpolar | Hexane | Low | The significant difference in polarity between the highly nonpolar hexane and the moderately polar solute will limit solubility. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following are two widely accepted methods for quantifying the solubility of a solid compound like this compound in an organic solvent.
The Shake-Flask Method (Gravimetric Determination)
The shake-flask method is a robust and widely used technique for determining the equilibrium solubility of a compound.[1][2]
Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a constant temperature to achieve a saturated solution.
Materials:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Pre-weighed vials
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen or by using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh the vial containing the dry solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for gravimetric solubility determination using the shake-flask method.
UV/Vis Spectrophotometry Method
For compounds that possess a chromophore, such as the aromatic pyridine ring in this compound, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility.[3]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance at a specific wavelength.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity this compound
-
Analytical grade organic solvents
Protocol:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax).
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the solvent.
-
Perform a series of serial dilutions to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-3).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical Relationship between Solvent Properties and Solubility:
Caption: Factors influencing the solubility of this compound in different solvent classes.
Safety, Handling, and Storage
Substituted vinylpyridines require careful handling due to their potential reactivity and toxicity.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition, as organic solvents are often flammable.[4]
-
Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances.[6] Due to the reactive nature of the vinyl group, which can lead to polymerization upon exposure to light and heat, storage in a dark, refrigerated environment is recommended.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and halogenated organic solvents, with good solubility in polar protic and aromatic solvents, and poor solubility in nonpolar solvents. For precise quantitative data, the shake-flask method and UV/Vis spectrophotometry are recommended experimental techniques. Adherence to strict safety protocols is imperative when handling this compound. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively work with this compound.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Accessed Jan 7, 2026).
- Pharmaceutical Sciences.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (Accessed Jan 7, 2026).
- CDH Fine Chemical. material safety data sheet sds/msds. (Accessed Jan 7, 2026).
- NIH. Determination of aqueous solubility by heating and equilibration: A technical note. (Accessed Jan 7, 2026).
- ChemicalBook.
- Solubility of Things. Applications of UV-Vis Spectroscopy. (Accessed Jan 7, 2026).
- Apollo Scientific. 3-Vinylpyridine. (Accessed Jan 7, 2026).
- Scientific Polymer Products. 4-Vinylpyridine. (Accessed Jan 7, 2026).
- NJ.gov. Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (Accessed Jan 7, 2026).
- MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. 2019.
- ResearchGate.
- PubChem. 4-Vinylpyridine. (Accessed Jan 7, 2026).
- ChemicalBook. 4-Vinylpyridine. 2025.
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- 5. 3-VINYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
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- 7. scipoly.com [scipoly.com]
- 8. nj.gov [nj.gov]
- 9. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
A Comprehensive Technical Guide to 4-Chloro-2-Vinylpyridine: Synthesis, Reactivity, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-vinylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive vinyl group amenable to polymerization and various organic transformations, and a chloro-substituent that can be readily displaced or participate in cross-coupling reactions, makes it a versatile building block for the synthesis of novel functionalized polymers and pharmacologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and potential applications of this compound and its derived polymers, offering field-proven insights for researchers in drug development and materials science.
Introduction: The Strategic Importance of this compound
The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals and functional materials. The introduction of both a vinyl and a chloro substituent at the 2- and 4-positions, respectively, imparts a dual reactivity that can be orthogonally exploited. The vinyl group serves as a polymerizable handle and a Michael acceptor, while the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this valuable monomer, explore its chemical transformations, and discuss the potential applications of the resulting polymers and derivatives, particularly in the context of drug discovery and advanced materials.
Synthesis of this compound
While direct literature on the synthesis of this compound is scarce, its preparation can be logically deduced from established synthetic methodologies for chloropyridines and vinylpyridines.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests two primary routes starting from readily available precursors:
4-Chloro-2-vinylpyridine: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 4-chloro-2-vinylpyridine, a specialty chemical of interest to researchers, scientists, and professionals in drug development and materials science. Due to the specific nature of this compound, this document synthesizes available commercial data, extrapolates from related compounds, and provides expert insights into its handling, potential applications, and quality considerations.
Introduction and Chemical Identity
This compound, with the CAS number 98420-89-4, is a substituted pyridine derivative. Its structure features a chlorine atom at the 4-position and a vinyl group at the 2-position of the pyridine ring. This unique arrangement of functional groups suggests its potential as a valuable monomer for polymerization and as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the chlorine atom and the vinyl group offers multiple reaction sites for chemical modifications, making it a versatile building block in organic synthesis.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers. It is typically produced in small to medium quantities for research and development purposes. Researchers looking to procure this compound should anticipate longer lead times compared to more common reagents. Below is a table summarizing known suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Key Organics | This compound | 98420-89-4 | >95% | 1 g |
| AstaTech, Inc. (via Sigma-Aldrich) | This compound | 98420-89-4 | 95% | Inquire |
| BLD Pharm | 2-Chloro-4-vinylpyridine | 1416147-35-7 | Inquire | Inquire |
Note: BLD Pharm lists "2-Chloro-4-vinylpyridine," which is a different isomer. Researchers should carefully verify the CAS number and structure before purchasing.[1]
Technical Specifications
Detailed technical specifications for this compound are not widely published and may vary between suppliers. However, based on available data and analysis of related compounds, the following specifications can be anticipated:
| Property | Value | Source/Inference |
| Molecular Formula | C7H6ClN | [2][3] |
| Molecular Weight | 139.58 g/mol | [2][3] |
| Appearance | Pale-yellow to yellow-brown liquid | [3] |
| Purity | >95% (GC) | [2][3] |
| Solubility | Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on the structure and properties of similar compounds. |
A Certificate of Analysis (CoA) should always be requested from the supplier to obtain lot-specific data on purity and other quality parameters.
Synthesis, Potential Impurities, and Analytical Methods
Synthesis Routes
The scientific literature on the specific synthesis of this compound is not extensive. However, general methods for the synthesis of chloropyridines and vinylpyridines can provide insights into potential manufacturing routes. A plausible synthetic pathway could involve the chlorination of a pre-existing vinylpyridine or the introduction of a vinyl group onto a chloropyridine scaffold.
For instance, patents describe the synthesis of 4-chloropyridine from pyridine using chlorinating agents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride.[4][5] A subsequent vinylation reaction, potentially a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with a vinylating agent, could then yield the final product.
The diagram below illustrates a conceptual synthesis workflow.
Caption: A conceptual workflow for the synthesis of this compound.
Potential Impurities
Based on the potential synthetic routes, researchers should be aware of the following potential impurities:
-
Starting materials: Unreacted 2-chloropyridine or the vinylating agent.
-
Isomers: Positional isomers such as 2-chloro-4-vinylpyridine or other chlorinated vinylpyridines.
-
Byproducts of chlorination: Di- and tri-chlorinated pyridines if the starting material is synthesized via chlorination of pyridine.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Catalyst residues: Traces of the palladium catalyst.
-
Polymers: As a vinyl monomer, this compound can polymerize, especially if not properly inhibited and stored.
Recommended Analytical Methods
To ensure the quality and purity of this compound, the following analytical techniques are recommended:
-
Gas Chromatography (GC): To determine the purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile impurities. A method for a related compound, 4-amino-2-chloropyridine, utilizes a Primesep 100 column.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities. LC-MS/MS can be particularly useful for detecting trace-level genotoxic impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=C stretching of the vinyl group and the C-Cl bond.
Safe Handling and Storage
Inferred Hazards (based on 4-vinylpyridine and 2-chloropyridine):
-
Flammability: Likely a flammable liquid and vapor.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.
-
Toxicity: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Corrosivity: May cause severe skin burns and eye damage.[8]
-
Sensitization: May cause an allergic skin reaction.[8]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[10]
-
Avoid breathing vapors or mists.[10]
-
Prevent contact with skin and eyes.[10]
-
Use non-sparking tools and take precautionary measures against static discharge.[9][10]
-
Wash hands thoroughly after handling.[8]
Recommended Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from heat and sources of ignition.[8]
-
Store locked up.[8]
-
A recommended storage temperature of -20°C is suggested for the related 4-vinylpyridine to ensure stability.[8]
-
The product may require a polymerization inhibitor (e.g., hydroquinone) for stabilization.
Potential Applications in Research and Development
While specific applications of this compound are not extensively documented, its chemical structure suggests its utility in several areas, drawing parallels with the applications of other vinylpyridines.
Polymer Science
The vinyl group makes this compound a candidate for polymerization and copolymerization reactions. The resulting polymers would possess a reactive chlorine atom on the pyridine ring, which could be further functionalized. Potential applications of such polymers include:
-
Functional Coatings and Adhesives: The pyridine nitrogen can promote adhesion to various substrates, while the chlorine can serve as a site for cross-linking or grafting.
-
Ion Exchange Resins: The pyridine ring can be quaternized to create cationic polymers for anion exchange applications.
-
Metal Scavenging: The nitrogen atom can coordinate with metal ions, making polymers containing this moiety useful for removing heavy metals from solutions.
-
Stimuli-Responsive Materials: The pyridine nitrogen is pH-sensitive, which could be exploited to create "smart" polymers that change their properties in response to pH changes.
Pharmaceutical and Agrochemical Synthesis
The chlorinated pyridine moiety is a common scaffold in many biologically active molecules.[11] this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The vinyl group can be transformed into a variety of other functional groups, while the chlorine atom can be displaced via nucleophilic aromatic substitution. For example, 4-amino-2-chloropyridine is a known intermediate for plant growth regulators.[12]
Conclusion
This compound is a specialty chemical with potential applications in polymer science and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its commercial availability is limited to a few specialized suppliers. Due to the scarcity of detailed technical and safety data, researchers must exercise caution, obtain supplier-specific information, and handle the compound with appropriate safety measures based on the known hazards of similar compounds. The unique combination of a vinyl group and a chlorine atom on the pyridine ring makes it a promising, albeit under-explored, building block for further research and development.
References
- Amerigo Scientific. 4-[2-(3-Chlorophenyl)vinyl]pyridine. [Link]
- G-Biosciences. (2017).
- Unknown Source.
- Ningbo Inno Pharmchem Co.,Ltd. 4-Vinylpyridine (CAS 100-43-6)
- PubChem. 4-Vinylpyridine. [Link]
- National Institutes of Health. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
- Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
- G-Biosciences. GSH (reduced glutathione)
- Wikipedia. 4-Vinylpyridine. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ACS Publications.
- ResearchGate. (PDF)
- RSC Publishing. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. [Link]
- ACS Publications. Poly(vinylpyridine)
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- ACS Publications. Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. [Link]
- PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- Google Patents. CN106699641A - Production process for 4-vinylpyridine.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Otto Chemie Pvt. Ltd. 4-Vinylpyridine 95%, COA, Certificate of Analysis, 100-43-6, V 0864. [Link]
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- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Methodological & Application
RAFT polymerization of 4-chloro-2-vinylpyridine protocol
Application Notes and Protocols
Topic: Controlled Synthesis of Poly(4-chloro-2-vinylpyridine) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mastering Pyridine-Containing Polymers
Poly(vinylpyridine) and its derivatives are a versatile class of polymers due to the unique properties of the pyridine ring, including its basicity, ability to be quaternized, and potential for metal coordination.[1][2][3] These characteristics make them valuable in applications ranging from catalysis and ion-exchange resins to drug delivery and functional coatings.[1][3][4] The introduction of a chloro-substituent, as in this compound, further expands functionalization possibilities, offering a reactive site for post-polymerization modification via nucleophilic substitution.
Achieving precise control over the architecture of these polymers—including molecular weight, end-group fidelity, and low polydispersity—is crucial for high-performance applications. While several controlled radical polymerization (CRP) techniques exist, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as particularly advantageous for vinylpyridine monomers.[5] Unlike metal-catalyzed methods like ATRP, which can be complicated by the coordinating nitrogen atom of the pyridine ring, RAFT polymerization is tolerant to a wide range of functional groups and offers robust control under relatively simple experimental conditions.[6]
This guide provides a comprehensive, field-tested protocol for the synthesis of well-defined poly(this compound) (P4Cl2VP) using RAFT polymerization. It details the underlying mechanism, step-by-step experimental procedures, and essential characterization techniques.
The RAFT Polymerization Mechanism
RAFT polymerization achieves control by establishing a rapid dynamic equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains. This is mediated by a thiocarbonylthio compound known as the RAFT chain transfer agent (CTA). The process, superimposed on a conventional free-radical polymerization, consists of several key steps: initiation, chain transfer, re-initiation, and equilibration, which collectively minimize irreversible termination events.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound (4Cl2VP) | ≥95% | Sigma-Aldrich, Polysciences | Must be purified before use.[4] |
| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | RAFT Agent | Sigma-Aldrich, TCI | A suitable CTA for vinylpyridines.[6] |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | ≥98% | Sigma-Aldrich | Thermal initiator. Must be recrystallized.[8] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Polymerization solvent. |
| Basic Alumina | Activated | Sigma-Aldrich | For monomer purification.[6] |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For initiator recrystallization. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For polymer precipitation. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | GPC eluent. |
| Schlenk flask or reaction tube | - | VWR, Chemglass | For air-sensitive reactions. |
| Rubber septa, nitrogen line, vacuum pump | - | - | For creating an inert atmosphere. |
Pre-Polymerization Procedures: The Foundation for Control
Meticulous purification of reagents is paramount for a successful controlled polymerization. Trace impurities, particularly oxygen and inhibitors, can severely compromise the reaction.
4.1. Monomer Purification The commercial monomer contains inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed.
-
Prepare a short column (approx. 10 cm long) packed with basic alumina.
-
Pass the this compound monomer through the column immediately before use.[6]
-
Collect the purified monomer in a clean, dry flask. The purified monomer should be used promptly.
4.2. Initiator Purification AIBN can degrade over time. Recrystallization ensures its purity and predictable decomposition kinetics.
-
Dissolve AIBN in methanol at approximately 40 °C until fully dissolved.
-
Cool the solution slowly to 0 °C (ice bath) to induce crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry under vacuum. Store the purified AIBN at low temperature (2–8 °C) in the dark.
Detailed Polymerization Protocol: Synthesis of P4Cl2VP
This protocol targets a polymer with a degree of polymerization (DP) of 100. The theoretical number-average molecular weight (Mₙ,calc) can be calculated using the following formula[7]:
Mₙ,calc = (([M]₀ / [CTA]₀) × Conversion × Mₘₒₙₒₘₑᵣ) + Mₑₙ𝒹₋gᵣₒᵤₚ
Where [M]₀ and [CTA]₀ are the initial molar concentrations of monomer and CTA, respectively, and M is the molecular weight of the respective species.
5.1. Reagent Calculation (Example for DP = 100)
-
Target: DP = 100, hence [Monomer]:[CTA] ratio = 100:1.
-
A typical [CTA]:[Initiator] ratio is 5:1 to 10:1 to minimize initiator-derived chains. We will use 5:1.
-
Monomer (4Cl2VP): M.W. = 139.58 g/mol . Let's use 1.00 g (7.16 mmol).
-
CTA (CPDB): M.W. = 221.32 g/mol . Amount = (7.16 mmol / 100) = 0.0716 mmol (15.85 mg).
-
Initiator (AIBN): M.W. = 164.21 g/mol . Amount = (0.0716 mmol / 5) = 0.0143 mmol (2.35 mg).
-
Solvent (1,4-Dioxane): To achieve a 50% w/w solution, use 1.00 g (approx. 1 mL) of solvent.
5.2. Reaction Setup and Execution
-
Add the calculated amounts of CPDB (15.85 mg) and AIBN (2.35 mg) to a 25 mL Schlenk flask containing a magnetic stir bar.
-
Add the purified this compound (1.00 g) and 1,4-dioxane (1.00 g).
-
Seal the flask with a rubber septum.
-
Degassing: Submerge the flask in liquid nitrogen to freeze the contents. Once frozen, apply high vacuum for 10-15 minutes. Then, remove the flask from the liquid nitrogen, close the vacuum line, and allow it to thaw under a positive pressure of nitrogen. Repeat this freeze-pump-thaw cycle three times to ensure complete removal of oxygen.[9][10]
-
After the final cycle, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath set to 70 °C and begin stirring.[10]
-
The polymerization is allowed to proceed for a set time (e.g., 8-16 hours). To obtain kinetic data, small aliquots can be withdrawn periodically via a nitrogen-purged syringe for NMR and GPC analysis.
5.3. Termination and Polymer Isolation
-
To terminate the polymerization, remove the flask from the oil bath and cool it in an ice bath.
-
Expose the reaction mixture to air by removing the septum. The oxygen will quench the propagating radicals.
-
Dilute the viscous solution with a small amount of THF (approx. 2-3 mL).
-
Precipitate the polymer by adding the solution dropwise into a beaker of rapidly stirring, cold diethyl ether (approx. 200 mL).
-
A solid precipitate should form. Allow it to stir for 15-20 minutes.
-
Collect the polymer by vacuum filtration. Wash the solid with fresh diethyl ether.
-
Dry the resulting poly(this compound) in a vacuum oven at 40-50 °C overnight to remove residual solvent.
Polymer Characterization
6.1. ¹H NMR Spectroscopy: Confirming Structure and Conversion ¹H NMR is used to verify the polymer structure and calculate monomer conversion.
-
Procedure: Dissolve a small sample of the dried polymer in CDCl₃.
-
Analysis:
-
The characteristic vinyl proton peaks of the this compound monomer (typically ~5.5-6.8 ppm) will decrease in intensity as the polymerization proceeds.
-
Broad peaks corresponding to the polymer backbone protons will appear (~1.2-2.5 ppm).
-
Aromatic proton signals from the pyridine ring will also be present (~7.0-8.5 ppm).
-
-
Conversion Calculation: Conversion can be determined by comparing the integral of a monomer vinyl proton signal (Iₘₒₙₒₘₑᵣ) to the integral of a polymer backbone proton signal (Iₚₒₗᵧₘₑᵣ), normalized for the number of protons.
6.2. Gel Permeation Chromatography (GPC/SEC): Assessing Control GPC separates polymer chains by their hydrodynamic volume, providing data on molecular weight distribution.[11] This is the definitive test for a controlled polymerization.
-
Procedure: Dissolve the polymer in a suitable eluent (e.g., THF with 0.1% triethylamine to suppress interactions with the column) and analyze using a GPC system calibrated with polymer standards (e.g., polystyrene).
-
Analysis:
-
Mₙ (Number-Average Molecular Weight): The experimental molecular weight. This should be in close agreement with the theoretical value calculated from the monomer/CTA ratio and conversion.
-
PDI (Polydispersity Index, Mₙ/Mₙ): A measure of the breadth of the molecular weight distribution. For a well-controlled RAFT polymerization, the PDI should be low, typically < 1.3 .[12] A narrow, symmetric peak on the chromatogram is indicative of a successful controlled process.
-
Expected Results & Troubleshooting
| Parameter | Target Value | Expected Outcome | Potential Issue | Solution |
| Mₙ,exp vs. Mₙ,calc | Close agreement | Linear increase with conversion | Mₙ,exp >> Mₙ,calc | Inefficient initiation or CTA activity. Check initiator purity/concentration. |
| Polydispersity (PDI) | < 1.3 | Narrow, symmetric GPC trace | High PDI (> 1.5) | Presence of oxygen, impurities, or incorrect CTA for the monomer. Re-purify all reagents and ensure a fully inert atmosphere. |
| Conversion | > 90% | High yield | Low conversion | Insufficient reaction time, low temperature, or presence of inhibitors. Increase time/temperature or re-purify monomer. |
| Polymerization Rate | Controlled | Pseudo-first-order kinetics | Uncontrolled, rapid polymerization | Too much initiator, reaction temperature too high. Check [CTA]:[I] ratio. |
Safety Precautions
-
This compound is toxic and a potential sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
AIBN is a thermally unstable compound that can decompose to release nitrogen gas and toxic fumes. Store it properly and avoid high temperatures.
-
Organic solvents like 1,4-dioxane, THF, and diethyl ether are flammable. Work away from ignition sources.
References
- Vertex AI Search. (n.d.). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations.
- ACS Publications. (n.d.). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers.
- MDPI. (n.d.). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment.
- TCI Chemicals. (n.d.). RAFT Agents for Controlled Radical Polymerization.
- ACS Publications. (n.d.). Reversible Addition–Fragmentation Chain Transfer Polymerization of Vinyl Chloride | Macromolecules.
- Sigma-Aldrich. (n.d.). RAFT Polymerization Procedures.
- Protocols.io. (2024). RAFT Based Synthesis of In-house Polymers.
- Benchchem. (n.d.). The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.
- Polysciences, Inc. (n.d.). Poly(4-vinylpyridine).
- ACS Publications. (n.d.). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization | Macromolecules.
- NIH. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- ResearchGate. (2003). (PDF) Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†.
- MDPI. (n.d.). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions.
- MDPI. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
- ResearchGate. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.
- Royal Society of Chemistry. (n.d.). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization.
- OUCI. (2003). Synthesis of block copolymers of 2- and 4-vinylpyridine by RAFT polymerization.
- Polysciences, Inc. (n.d.). 4-Vinylpyridine, ≥ 94.5%.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)....
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- 1. polysciences.com [polysciences.com]
- 2. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties [mdpi.com]
- 4. polysciences.com [polysciences.com]
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Application Note: Utilizing 4-Chloro-2-Vinylpyridine in Copolymerization for Advanced Functional Polymers
Abstract: This guide provides a comprehensive overview of 4-chloro-2-vinylpyridine (4C2VP) as a highly versatile functional monomer for advanced copolymer synthesis. While direct literature on 4C2VP is emerging, we leverage established principles from the well-documented polymerization of analogous 2- and 4-vinylpyridines to present robust copolymerization strategies. This document details methodologies for both random and block copolymer synthesis via Free Radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A significant focus is placed on the unique potential of the chloro-substituent for post-polymerization modification, enabling the creation of tailored materials. Detailed protocols, experimental considerations, and potential applications in drug delivery and functional coatings are discussed for researchers, polymer chemists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
In the pursuit of advanced polymeric materials, the choice of monomer is paramount. This compound (4C2VP) presents itself as a monomer of significant interest, offering a unique trifecta of functionalities within a single building block:
-
A Polymerizable Vinyl Group: Located at the 2-position, it readily participates in various radical polymerization techniques.
-
A Coordinating Pyridine Ring: The nitrogen atom can act as a ligand, a proton acceptor (imparting pH-responsiveness), or a site for quaternization, influencing solubility and enabling antimicrobial properties.[1][2]
-
A Reactive Chloro-Substituent: The chlorine atom at the 4-position is a key feature, serving as a latent reactive handle for post-polymerization modification via nucleophilic substitution reactions.[3][4]
This combination allows for the synthesis of "scaffold" polymers that can be further functionalized, opening pathways to materials with precisely engineered properties. This guide will walk through the synthesis of these scaffold copolymers and their subsequent transformation into advanced functional materials.
Copolymerization Strategies for this compound
The successful polymerization of vinylpyridine monomers requires careful consideration of the reaction technique, as the basicity of the pyridine nitrogen can interfere with certain catalytic systems.
Free Radical Polymerization (FRP)
Conventional free radical polymerization is a straightforward method for producing random copolymers of 4C2VP with other vinyl monomers (e.g., styrene, acrylates, acrylamides).
-
Causality: This method is ideal when a statistical incorporation of the 4C2VP monomer is desired along the polymer backbone. The resulting random copolymer will have properties that are an average of its constituent monomers.
-
Experimental Considerations: The choice of initiator (e.g., AIBN, BPO) and solvent is critical. The reaction kinetics and final copolymer composition are governed by the reactivity ratios of the comonomers. While robust, FRP offers limited control over molecular weight distribution (polydispersity) and architecture.
Controlled Radical Polymerization (CRP): Crafting Defined Architectures
For applications requiring precise control over polymer architecture, such as block copolymers for self-assembly or well-defined polymer-drug conjugates, controlled radical polymerization techniques are essential.
A. Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with low polydispersity. However, when polymerizing vinylpyridines, the Lewis basicity of the pyridine nitrogen can lead to coordination with the copper catalyst, potentially reducing its activity.[5]
-
Expertise & Causality: To mitigate catalyst deactivation, strategic selection of the initiating system is crucial.
-
Initiator Choice: The use of a chloride-based initiating system (e.g., ethyl α-chlorophenylacetate) is strongly recommended over bromide-based ones. This is because the C-Cl dormant species is less reactive towards unwanted side reactions with the pyridine monomer or polymer compared to its C-Br counterpart.[6]
-
Catalyst/Ligand System: A highly active catalyst system is required to ensure the polymerization rate remains competitive with any side reactions. Copper(I) chloride (CuCl) complexed with ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA) are effective choices for vinylpyridine polymerization.[6][7] The ligand solubilizes the copper salt and adjusts its redox potential for optimal performance.[8]
-
B. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a metal-free CRP technique that demonstrates exceptional tolerance to a wide range of functional monomers, including those with acidic, basic, or coordinating groups.[9][10]
-
Expertise & Causality: RAFT is arguably the most versatile and robust method for the controlled polymerization of 4C2VP. Its insensitivity to the pyridine nitrogen circumvents the catalyst challenges seen in ATRP.[10] The control is mediated by a thiocarbonylthio compound, known as a RAFT agent. The choice of the RAFT agent (specifically the Z and R groups) is critical and must be matched to the monomer family for effective control. For vinylpyridines, dithiobenzoates or trithiocarbonates are commonly employed.[11][12]
Detailed Application Protocol: Synthesis of Poly(styrene)-b-poly(this compound) via RAFT
This protocol describes the synthesis of a well-defined block copolymer, where a polystyrene (PS) macro-chain transfer agent (macro-CTA) is first synthesized and then chain-extended with 4C2VP.
Part A: Synthesis of Polystyrene Macro-CTA
-
Reagents & Setup:
-
Styrene (monomer), purified by passing through basic alumina.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), RAFT agent.
-
Azobisisobutyronitrile (AIBN), initiator.
-
Anisole (solvent).
-
Schlenk flask with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
-
Procedure:
-
To the Schlenk flask, add CPDT (e.g., 0.1 mmol, 1 eq.) and AIBN (e.g., 0.02 mmol, 0.2 eq.).
-
Add purified styrene (e.g., 10 mmol, 100 eq.) and anisole to achieve a 50% w/w solution.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill with nitrogen and place the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 8-12 hours) to reach high conversion. Monitor conversion via ¹H NMR by taking aliquots.
-
Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by dropwise addition of the reaction mixture into a large excess of cold methanol.
-
Filter and dry the resulting polystyrene macro-CTA under vacuum. Characterize by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity (Đ).
-
Part B: Chain Extension with this compound (4C2VP)
-
Reagents & Setup:
-
Polystyrene macro-CTA (from Part A).
-
This compound (monomer), purified.
-
AIBN (initiator).
-
N,N-Dimethylformamide (DMF), solvent.
-
Schlenk flask setup as in Part A.
-
-
Procedure:
-
In the Schlenk flask, dissolve the PS macro-CTA (e.g., 0.08 mmol, 1 eq.) and AIBN (e.g., 0.016 mmol, 0.2 eq.) in DMF.
-
Add the 4C2VP monomer (e.g., 16 mmol, 200 eq.).
-
De-gas the mixture with three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in a preheated oil bath at 70 °C.
-
Polymerize for 12-24 hours.
-
Quench the reaction as described previously.
-
Isolate the block copolymer by precipitation in a non-solvent such as cold diethyl ether or hexane.
-
Filter and dry the final PS-b-P(4C2VP) copolymer under vacuum.
-
Confirm successful block copolymer formation and purity via ¹H NMR spectroscopy and GPC (observe a clear shift in molecular weight from the macro-CTA).
-
Diagram 1: RAFT Block Copolymerization Workflow
Caption: Workflow for synthesizing PS-b-P(4C2VP) via RAFT polymerization.
Post-Polymerization Modification: Unlocking Functionality
The chloro-group on the P(4C2VP) block is a versatile precursor for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). This two-step approach (polymerize then modify) is often more effective than polymerizing monomers that already contain sensitive functional groups.[13][14]
Example Protocol: Amination of P(4C2VP) Block
This protocol demonstrates how to replace the chlorine atom with an amine, useful for bioconjugation or altering pH-responsiveness.
-
Reagents & Setup:
-
PS-b-P(4C2VP) copolymer.
-
A primary or secondary amine (e.g., propylamine, morpholine).
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Polar aprotic solvent (e.g., DMF, NMP).
-
Round-bottom flask with condenser and nitrogen atmosphere.
-
-
Procedure:
-
Dissolve the PS-b-P(4C2VP) copolymer in DMF.
-
Add the amine (e.g., 5-10 equivalents per chloro-group) and DIPEA (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of aromatic signals corresponding to the chloro-substituted pyridine).
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Precipitate the functionalized polymer in a suitable non-solvent.
-
Purify the polymer by redissolving and reprecipitating, or by dialysis, to remove excess reagents.
-
Dry the final functionalized copolymer under vacuum. Confirm modification with FTIR (appearance of N-H bands) and ¹H NMR.
-
Diagram 2: Post-Polymerization Modification via Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution on the P(4C2VP) backbone.
Data Presentation: Understanding Reactivity
The behavior of a copolymerization reaction is dictated by the monomer reactivity ratios, r₁ and r₂. These values describe the preference of a growing polymer chain ending in monomer 1 to add another monomer 1 (k₁₁) versus monomer 2 (k₁₂), and vice versa. While experimental values for 4C2VP are not yet widely published, Table 1 provides expected ranges based on analogous systems like 4-vinylpyridine with styrene.
Table 1: Representative Monomer Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ preference) | r₂ (M₂ preference) | Copolymer Type | Reference for Analogy |
|---|---|---|---|---|---|
| 4-Vinylpyridine | Styrene | 0.57 ± 0.03 | 0.75 ± 0.03 | Random / Alternating Tendency | [9] |
| 4-Vinylpyridine | Acrylamide | Value > 1 | Value < 1 | Random, richer in 4VP | [4] |
| 4C2VP (Expected) | Styrene | ~0.5 - 0.8 | ~0.6 - 0.9 | Random / Alternating Tendency | N/A |
| 4C2VP (Expected) | Methyl Methacrylate | ~0.4 - 0.7 | ~0.4 - 0.7 | Ideal to Alternating Tendency | N/A |
Note: Expected values are estimations to guide experimental design. Actual values must be determined experimentally using methods like Fineman-Ross or Kelen-Tüdős.
Applications in Research and Drug Development
The copolymers derived from 4C2VP are scaffolds for a multitude of advanced applications:
-
Drug Delivery: The functionalized polymer can be conjugated with therapeutic agents. For instance, an amine-functionalized polymer could be linked to a drug via a pH-sensitive linker, enabling triggered release in the acidic environment of a tumor or endosome.[14]
-
Stimuli-Responsive Materials: The pyridine nitrogen imparts pH-responsiveness. At low pH, the nitrogen becomes protonated, leading to changes in polymer solubility and conformation. This can be used to design "smart" hydrogels or self-assembling nanoparticles.[2]
-
Functional Coatings: Quaternization of the pyridine nitrogen can introduce permanent positive charges, creating surfaces with potent antimicrobial or antifouling properties.[1]
-
Nanomaterial Synthesis: The P(4C2VP) block can coordinate with metal ions, acting as a nanoreactor for the templated synthesis of metal nanoparticles within a block copolymer matrix.
Conclusion
This compound is a monomer with immense, largely untapped potential. By employing controlled radical polymerization techniques, particularly RAFT, researchers can synthesize well-defined scaffold copolymers. The true power of this monomer is realized in post-polymerization modification, where the chloro-substituent provides a gateway to a vast chemical space of functionalization. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore this versatile monomer and develop next-generation materials for high-value applications.
References
- Tsarevsky, N. V., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 39(20), 6817-6824.
- Hadjichristidis, N., et al. (1979). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of Polymer Science: Polymer Chemistry Edition, 17(10), 3323-3333.
- Xia, J., Zhang, X., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules, 32(13), 4482-4484.
- Matyjaszewski Polymer Group. ATRP in Protic Media. Carnegie Mellon University.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Mori, H., et al. (2023). Precision Synthesis of End-Functionalized Star Poly(vinyl alcohol)s by RAFT Polymerization and Post-polymerization Modification. ACS Macro Letters, 12(7), 889-895.
- Moad, G., et al. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 4(1), 926-968.
- Rogoza, A. V., et al. (2023). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv.
- Gatsogianni, P., et al. (2023). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Membranes, 13(7), 652.
- Fiedot, M., et al. (2021). Nucleophilic substitution of chlorine atoms in polyvinyl chloride. Journal of Polymer Research, 28(9), 335.
- Hsu, C.-J., et al. (2021). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 212, 123212.
- Sahiner, N., et al. (2013). The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications. Journal of Colloid and Interface Science, 402, 124-131.
- Matyjaszewski Polymer Group. Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University.
- Rogoza, A. V., et al. (2023). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv.
- Jha, R. K., et al. (2024). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. Chemical Science, 15(15), 5526-5536.
- Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679-4681.
- Kandeel, Z. E.-S., et al. (1985). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Journal of Heterocyclic Chemistry, 22(5), 1349-1351.
- Mohammadi, A., et al. (2013). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica, 5(2), 154-162.
- Gauthier, M. A., Gibson, M. I., & Klok, H.-A. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58.
- Sahiner, N., et al. (2013). The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications. Journal of Colloid and Interface Science, 402, 124-131.
- Gody, G., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(15), 2263-2276.
- Gröschel, A. H., & Schacher, F. H. (2016). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry, 7(4), 761-777.
- Gohy, J.-F., et al. (2013). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 4(1), 102-111.
- Klosin, J., et al. (2021). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Polymers, 13(21), 3788.
- Roy, D., et al. (2024). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. Journal of Controlled Release, 368, 143-155.
- Al-Issa, S. A. (2007). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. Journal of the Chilean Chemical Society, 52(4).
- Gkreli, I.-E., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(21), 4568.
- Chen, R., et al. (2009). Study on polymerization of 4-vinylpyridine by neodymium complex catalyst. Journal of Applied Polymer Science, 111(1), 473-477.
- Banhegyi, G. (2017). Poly(4-vinyl pyridine) has lower critical solution temperature? ResearchGate.
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Application Notes and Protocols for the Synthesis of Poly(4-chloro-2-vinylpyridine) for Functional Coatings
Preamble: Navigating Uncharted Polymer Synthesis
To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed guide into the synthesis and functionalization of poly(4-chloro-2-vinylpyridine). It is critical to note at the outset that the scientific literature, as of our latest review, does not contain established protocols specifically for the polymerization of this compound. Therefore, the methodologies presented herein are expertly extrapolated from robust and well-documented procedures for structurally similar and extensively studied monomers, namely 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP).
The presence of a chlorine atom at the 4-position of the pyridine ring is anticipated to introduce unique electronic and steric effects that will influence polymerization kinetics and the reactivity of the resulting polymer. This guide is structured to provide not just a series of steps, but a scientifically reasoned framework to approach this novel synthesis, empowering you to pioneer the development of functional coatings based on this promising, yet unexplored, polymer.
Strategic Considerations for Polymerizing this compound
The monomer, this compound, presents a unique combination of a polymerizable vinyl group and a functional pyridine ring bearing a deactivating chloro-substituent. The nitrogen atom in the pyridine ring can coordinate with catalysts and influence the electronic nature of the vinyl group, a critical consideration in controlled radical polymerization techniques.
Anticipated Influence of the Chloro-Substituent
The electron-withdrawing nature of the chlorine atom at the 4-position is expected to:
-
Decrease the basicity of the pyridine nitrogen: This may reduce unwanted side reactions and catalyst poisoning that can be prevalent in the polymerization of more basic vinylpyridines[1][2].
-
Influence the reactivity of the vinyl group: The precise impact on polymerization kinetics will need to be determined empirically.
-
Provide a potential site for post-polymerization modification: While the C-Cl bond on an aromatic ring is generally stable, it could potentially be a site for nucleophilic aromatic substitution under specific conditions.
Synthesis of Poly(this compound): Proposed Methodologies
We will explore three primary polymerization techniques, each offering distinct advantages in controlling the polymer architecture.
Free-Radical Polymerization: The Foundational Approach
Conventional free-radical polymerization is a straightforward method to obtain poly(this compound). However, it offers limited control over molecular weight and dispersity[2].
Protocol 1: Free-Radical Solution Polymerization of this compound
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF) (20 mL).
-
Initiator Addition: Add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization[3].
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent like hexane or diethyl ether.
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
dot
Caption: Workflow for Free-Radical Polymerization.
Atom Transfer Radical Polymerization (ATRP): Precision Synthesis
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ)[1][4][5]. The choice of catalyst, ligand, and initiator is crucial for the successful ATRP of vinylpyridines[1][2].
Protocol 2: ATRP of this compound
-
Catalyst and Ligand Preparation: In a Schlenk flask, add Cu(I)Cl and a ligand such as tris(2-pyridylmethyl)amine (TPMA) in a 1:1 molar ratio. The use of a chloride-containing catalyst system is recommended to minimize side reactions with the monomer[1][2].
-
Monomer and Initiator Addition: To the flask, add the purified this compound monomer and an initiator like ethyl α-chlorophenylacetate or methyl 2-chloropropionate. The ratio of monomer to initiator will determine the target molecular weight.
-
Solvent Addition: Add a suitable solvent, such as anisole or DMF.
-
Degassing: Perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
Polymerization: Place the flask in a thermostated oil bath at a controlled temperature (e.g., 50-90 °C). Monitor the reaction progress by taking samples and analyzing for monomer conversion via ¹H NMR or gas chromatography.
-
Termination: Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst/Ligand | CuCl/TPMA | Proven efficacy in ATRP of vinylpyridines[1]. |
| Initiator | Ethyl α-chlorophenylacetate | Chloride-based initiator for better control[1]. |
| Solvent | Anisole or DMF | Good solvents for both monomer and polymer. |
| Temperature | 50-90 °C | To be optimized for polymerization rate and control. |
dot
Caption: ATRP Equilibrium and Propagation.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Versatility and Control
RAFT polymerization is another powerful controlled radical polymerization technique known for its tolerance to a wide range of functional groups and reaction conditions[6][7].
Protocol 3: RAFT Polymerization of this compound
-
Reaction Setup: In a Schlenk flask, combine the this compound monomer, a RAFT agent (e.g., a trithiocarbonate or dithiobenzoate), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., 1,4-dioxane or DMF).
-
Degassing: Deoxygenate the mixture using three freeze-pump-thaw cycles[3].
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Monitoring and Termination: Monitor monomer conversion over time. The polymerization can be stopped by cooling the reaction mixture and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent, filter, and dry. Further purification to remove any residual RAFT agent may be necessary depending on the intended application.
| Component | Example | Purpose |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate | Controls the polymerization via reversible chain transfer. |
| Initiator | AIBN | Provides a source of radicals to initiate polymerization. |
| Solvent | 1,4-Dioxane | Solubilizes reactants and the resulting polymer. |
Functionalization of Poly(this compound) for Coatings
The synthesized poly(this compound) can be functionalized to create coatings with desired properties such as antimicrobial activity, altered surface energy, or responsiveness to stimuli[8][9][10][11][12].
Quaternization for Antimicrobial and Modifiable Surfaces
Quaternization of the pyridine nitrogen atom is a common strategy to impart a positive charge to the polymer, which can lead to antimicrobial properties and alter its solubility[9][10].
Protocol 4: Quaternization of Poly(this compound)
-
Polymer Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent such as DMF or a mixture of chloroform and methanol.
-
Alkylating Agent Addition: Add an alkylating agent, such as an alkyl halide (e.g., 1-bromohexane or methyl iodide), in excess. The choice of alkylating agent will determine the nature of the quaternizing group.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere.
-
Isolation: Precipitate the quaternized polymer in a non-solvent like diethyl ether.
-
Purification and Drying: Filter the polymer, wash thoroughly with the non-solvent to remove unreacted alkylating agent, and dry under vacuum.
dot
Caption: Quaternization Workflow.
Characterization of Poly(this compound) and its Derivatives
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers and coatings.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and determination of monomer conversion. | Appearance of broad polymer backbone signals and disappearance of vinyl proton signals. |
| FTIR | Confirmation of polymerization and functionalization. | Disappearance of the C=C vinyl stretch after polymerization. Appearance of new bands after functionalization (e.g., changes in C-N stretching upon quaternization). |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and dispersity (Đ). | For controlled polymerizations, a narrow and symmetric peak is expected. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | Provides information on the thermal properties of the polymer. |
| Contact Angle Goniometry | Assessment of surface wettability of coatings. | Changes in contact angle after functionalization indicate altered surface energy. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the surface of coatings. | Confirmation of the presence of expected elements and their chemical states. |
Concluding Remarks for the Pioneering Researcher
The synthesis and functionalization of poly(this compound) represent a frontier in materials science with the potential for novel functional coatings. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations. Careful optimization of reaction conditions and thorough characterization will be paramount to successfully developing and understanding this new class of polymers. We encourage the empirical exploration of the parameters outlined and look forward to the innovative applications that will undoubtedly emerge from your work.
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- Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. [Link]
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Functionalization of crosslinked poly(4-vinylpyridine) and poly(4-vinylpyridine-co-styrene) with permanganate species: Preparation of poly(4-vinylpyridinium permanganate)s and their use as oxidizing reagents. CoLab.
- Poly(vinyl pyridine)
- Production process for 4-vinylpyridine.
- Antibacterial coatings based on quaternized poly(4-vinylpyridine) block copolymers. American Chemical Society. [Link]
- Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.
- b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. ScienceDirect. [Link]
- Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption.
- Molecular Mass Characterization of Poly(4-Vinylpyridine).
- A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry. [Link]
- Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption. Royal Society of Chemistry. [Link]
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- Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.
- Functionalization of crosslinked poly(4‐vinylpyridine) and poly(4‐vinylpyridine‐co‐styrene) with permanganate species: Preparation of poly(4‐vinylpyridinium permanganate)s and their use as oxidizing reagents. Semantic Scholar. [https://www.semanticscholar.org/paper/Functionalization-of-crosslinked-poly(4-vinylpyri-George-Pillai/d46e3e5c9b1f7e3d8b1b8c1b8c1b8c1b8c1b8c1b]([Link]
- The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications.
- Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers.
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- Atom Transfer Radical Polymerization.
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Application Notes & Protocols: The Strategic Utility of 4-Chloro-2-Vinylpyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
4-Chloro-2-vinylpyridine has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a nucleophilic pyridine nitrogen, an electrophilic C4-chlorine atom amenable to cross-coupling, and a reactive vinyl group—offers a powerful toolkit for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in constructing key intermediates for targeted therapies, particularly kinase inhibitors. We will dissect the causality behind common synthetic strategies, provide validated, step-by-step protocols for key transformations, and offer insights grounded in established chemical principles.
Introduction: The Chemical Versatility of this compound
The intrinsic reactivity profile of this compound makes it a valuable precursor for drug development. The molecule possesses three primary sites for chemical modification:
-
C4-Chloro Group: This site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2][3] This allows for the precise and efficient installation of diverse aryl, heteroaryl, and alkyl fragments, a cornerstone of modern drug design. The reactivity of chloro-pyridines in such couplings is well-documented, providing a reliable pathway for carbon-carbon bond formation.[4]
-
C2-Vinyl Group: The vinyl moiety is a versatile functional group. It can act as a Michael acceptor for the conjugate addition of nucleophiles, participate in Heck reactions, or serve as a precursor for other functional groups through oxidation or reduction.[5][6] In the context of targeted covalent inhibitors, the vinylpyridine motif has been explored as a tunable "warhead" for reacting with cysteine residues in protein active sites.[5]
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, allowing for quaternization reactions and coordination to metal centers.[7]
This multi-faceted reactivity allows for a modular and convergent approach to synthesizing complex pharmaceutical intermediates, where different fragments of a target molecule can be systematically introduced.
Core Application: A Scaffold for Kinase Inhibitors
The pyridine and pyrimidine cores are privileged structures in the design of kinase inhibitors, as they often form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[8][9] this compound serves as an excellent starting point for building molecules that target this highly conserved region. Its application is notably documented in synthetic routes toward complex oncology drugs like Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor.[10]
The general strategy involves using the C4-chloro position as an anchor for coupling with other aromatic or heteroaromatic systems, while the vinyl group is either a part of the final structure or a precursor to another necessary functionality.
Key Synthetic Transformations & Protocols
The true power of this compound is realized through its performance in robust and scalable chemical reactions. Below, we detail the most critical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common and powerful methods for elaborating the this compound core. The choice of reaction depends on the desired carbon-carbon bond type (sp², sp³, or sp).
The Sonogashira reaction is an exceptionally reliable method for forming a C(sp²)-C(sp) bond between the pyridine core and a terminal alkyne.[1][11] This is particularly useful for creating linear, rigid linkers or for introducing functional groups that can be further elaborated. The reaction proceeds via a dual catalytic cycle involving palladium and a copper(I) co-catalyst.[12] While copper-free versions exist, the classical conditions are robust and widely used.[13][14]
Caption: General workflow for a Sonogashira coupling reaction.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
-
Causality: This protocol exemplifies the creation of a C-C bond at the C4 position. Triphenylphosphine-based palladium catalysts are chosen for their stability and effectiveness with aryl chlorides. Copper(I) iodide is essential for the copper catalytic cycle, facilitating the formation of the copper acetylide intermediate.[1] Triethylamine acts as both a base to neutralize the generated HCl and as a solvent. The reaction is run under an inert atmosphere to prevent the oxidative degradation of the Pd(0) active catalyst and homo-coupling of the alkyne.
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N), anhydrous (Solvent)
-
Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous triethylamine to create a solution with a concentration of approximately 0.2 M with respect to the starting pyridine. If solubility is an issue, add a minimal amount of anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-vinyl-4-(phenylethynyl)pyridine.
-
-
Self-Validation:
-
TLC: Use a non-polar solvent system (e.g., 9:1 Hexane:EtOAc). The product spot should have a different Rf value than the starting materials and be UV active.
-
NMR: ¹H NMR should confirm the presence of both vinyl and phenyl protons, and the disappearance of the characteristic starting material signals.
-
Yield: Typical yields for this reaction range from 70-90%.
-
The Suzuki coupling is arguably one of the most utilized reactions in the pharmaceutical industry for constructing biaryl and hetero-biaryl linkages.[3][15] It involves the reaction of the chloro-pyridine with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[16] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of numerous functional groups.[16]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Causality: This protocol is designed to build a biaryl system. A catalyst like Pd(dppf)Cl₂ is often superior for less reactive chlorides as the dppf ligand is electron-rich and promotes the oxidative addition step. An aqueous base like sodium carbonate is standard, and the use of a mixed solvent system (e.g., dioxane/water) is necessary to solubilize both the organic and inorganic reagents.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq)
-
Sodium carbonate (Na₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.02 eq).
-
Add sodium carbonate (3.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify via flash column chromatography (hexane/ethyl acetate) to obtain 4-(4-methoxyphenyl)-2-vinylpyridine.
-
-
Self-Validation:
-
LC-MS: Confirm the mass of the desired product and the consumption of starting materials.
-
Yield: Typical yields are in the 75-95% range. The product is often a crystalline solid.
-
| Reaction Comparison | Sonogashira Coupling | Suzuki Coupling | Heck Coupling |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (alkene) |
| Key Reagent | Terminal Alkyne | Organoboron Compound | Alkene |
| Typical Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(dppf)Cl₂ / Pd(OAc)₂ | Pd(OAc)₂ / PPh₃ |
| Typical Base | Amine (Et₃N, DIPEA) | Inorganic (Na₂CO₃, K₃PO₄) | Amine or Inorganic |
| Primary Use | Rigid linkers, alkyne handles | Biaryl/heteroaryl scaffolds | Substituted alkenes |
Reactions Involving the Vinyl Group
The vinyl group is a key point of reactivity, often used for conjugate addition.
Protocol 3: Michael Addition of Piperidine to this compound
-
Causality: The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack (a conjugate or Michael addition). This reaction is often performed under mild conditions without a catalyst. It's a straightforward way to introduce amino-alkyl side chains, which are common features in many pharmaceuticals for improving solubility and targeting interactions.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0 eq)
-
Ethanol (Solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add piperidine (2.0 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 24 hours. The reaction can be gently heated (40-50 °C) to accelerate the process if needed.
-
Monitor the reaction by TLC until the starting vinylpyridine is consumed.
-
Remove the solvent and excess piperidine under reduced pressure.
-
The resulting crude oil can be purified by column chromatography or by an acid-base extraction to yield 4-chloro-2-(2-(piperidin-1-yl)ethyl)pyridine.
-
Safety and Handling
This compound and its related vinylpyridines are hazardous chemicals that require careful handling in a controlled laboratory environment.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[19] Handle with gloves and inspect them prior to use.[19]
-
Ventilation: Use this chemical only under a certified chemical fume hood to avoid inhalation of vapors, which are corrosive to the respiratory tract.[17][20]
-
Flammability: This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[20] Use non-sparking tools and take precautionary measures against static discharge.[17]
-
Toxicity and Exposure: The compound is toxic if it comes into contact with skin and harmful if swallowed.[20] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[17][18] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[18]
-
Storage: Store in a cool, dry, well-ventilated place, preferably in a freezer, away from incompatible materials.[17] Keep the container tightly closed and store under an inert gas.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment as it is toxic to aquatic life.[20]
Conclusion
This compound is a powerful and economically viable building block for the synthesis of high-value pharmaceutical intermediates. Its predictable reactivity in cornerstone reactions like Suzuki and Sonogashira couplings allows for the rapid generation of molecular diversity around a stable heteroaromatic core. Furthermore, the reactivity of its vinyl group provides additional avenues for functionalization. The protocols and principles outlined in this guide demonstrate the strategic value of this reagent, enabling researchers and drug development professionals to efficiently construct complex molecular architectures for the discovery of next-generation therapeutics.
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- University of California, Santa Barbara.
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The Versatile Role of Poly(4-vinylpyridine) in Catalysis: A Technical Guide for Researchers
Introduction: Unveiling the Potential of Poly(4-vinylpyridine)
Poly(4-vinylpyridine) (P4VP) has emerged as a remarkably versatile polymer in the field of catalysis, prized for its unique combination of a stable polymeric backbone and functional pyridine side chains.[1] The nitrogen atom in the pyridine ring, with its lone pair of electrons, acts as a potent coordination site for metal ions and a Brønsted-Lowry base, making P4VP an excellent candidate for a wide array of catalytic applications.[1][2] This guide provides an in-depth exploration of P4VP's applications as both a catalyst and a catalytic support, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. Cross-linked poly(4-vinylpyridine) is frequently utilized as a support for a multitude of reagents and catalysts due to its advantageous properties, including straightforward functionalization, high accessibility of functional groups, non-hygroscopic nature, ease of preparation and filtration, and its ability to swell in various organic solvents.[3][4]
The utility of P4VP spans from being a polymeric ligand that stabilizes metal complexes to an active support for metal nanoparticles, and even as a catalyst in its own right in organocatalysis.[1][2][5] Its ability to be easily modified and functionalized further enhances its applicability in creating tailored catalytic systems with improved stability, recyclability, and selectivity.[3]
Core Applications of P4VP in Catalysis
The applications of P4VP in catalysis are broadly categorized into three main areas: as a support for metal catalysts, as a macroligand for homogeneous and heterogeneous catalysts, and as an organocatalyst.
P4VP as a Robust Support for Metal Nanoparticle Catalysts
One of the most significant applications of P4VP is as a support for metal nanoparticles (NPs). The pyridine groups along the polymer chain effectively coordinate with metal ions, facilitating the in-situ synthesis and stabilization of metal NPs, preventing their aggregation and maintaining their catalytic activity over extended use.[6][7][8] This strong interaction between the pyridine moiety and the metal nanoparticles ensures low metal leaching, a critical factor for both economic and environmental reasons.[6]
Key Advantages:
-
Enhanced Stability: P4VP provides a high surface area and strong coordination sites, preventing the agglomeration of metal nanoparticles, thus maintaining their catalytic efficacy.[1][6]
-
Improved Recyclability: The polymeric support allows for easy separation of the catalyst from the reaction mixture, enabling multiple reuse cycles with minimal loss of activity.[1][6]
-
Controlled Reactivity: The polymer matrix can influence the electronic properties of the metal nanoparticles, leading to enhanced selectivity and activity.[9]
-
Versatility: A wide range of metal nanoparticles, including Palladium (Pd), Gold (Au), Silver (Ag), and Platinum (Pt), have been successfully supported on P4VP for various catalytic transformations.[5][8][10][11]
Illustrative Applications:
-
Cross-Coupling Reactions: P4VP-supported palladium nanoparticles (Pd/P4VP) have demonstrated high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions, crucial for the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries.[5][6] These catalysts are effective for coupling both activated and deactivated aromatic iodides and bromides with aryl boronic acids under aerobic conditions.[5]
-
Hydrogenation Reactions: P4VP-supported catalysts, such as those based on palladium and platinum, are active in the hydrogenation of various functional groups.[9][10] For instance, gold nanoparticles immobilized on P4VP-grafted carbon nanotubes serve as efficient and recyclable catalysts for the hydrogenation of 4-nitrophenol.[11]
-
Oxidation Reactions: Cobalt(II) complexes supported on poly(4-vinylpyridine-co-divinylbenzene) (P4VP-DVB-Co2+) are effective catalysts for the oxidation of cyclohexane with air.[5][12] The coordination of the cobalt ion to the pyridine nitrogen is fundamental to the catalytic activity.[5]
Application Note & Protocol: Synthesis of P4VP-Supported Palladium Nanoparticles for Suzuki-Miyaura Cross-Coupling
This protocol details the preparation of palladium nanoparticles supported on cross-linked poly(4-vinylpyridine) and its application in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Cross-linked poly(4-vinylpyridine) (P4VP)
-
Palladium(II) chloride (PdCl₂)
-
Sodium borohydride (NaBH₄)
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Toluene
-
Deionized water
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Filtration apparatus
-
Transmission Electron Microscope (TEM)
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
Protocol:
Part 1: Synthesis of Pd/P4VP Catalyst
-
Swelling the Support: Suspend 1.0 g of cross-linked P4VP in 50 mL of ethanol in a round-bottom flask. Stir the suspension at room temperature for 1 hour to allow the polymer to swell.
-
Loading the Palladium Precursor: Dissolve 0.1 g of PdCl₂ in 10 mL of deionized water to form a solution of H₂PdCl₄. Add this solution dropwise to the P4VP suspension while stirring. Continue stirring for 24 hours at room temperature to ensure complete impregnation of the palladium precursor onto the polymer support.
-
Reduction to Palladium Nanoparticles: Cool the suspension to 0 °C in an ice bath. Slowly add a freshly prepared aqueous solution of NaBH₄ (0.2 g in 10 mL of water) dropwise to the suspension. A color change from yellow to black indicates the formation of palladium nanoparticles.
-
Washing and Drying: After the addition of NaBH₄ is complete, continue stirring for another 2 hours at room temperature. Filter the solid catalyst and wash it sequentially with deionized water (3 x 20 mL) and ethanol (3 x 20 mL). Dry the catalyst in a vacuum oven at 60 °C for 12 hours.
Part 2: Characterization of the Pd/P4VP Catalyst
-
TEM Analysis: Characterize the size and dispersion of the palladium nanoparticles on the P4VP support using Transmission Electron Microscopy.[5]
-
ICP-AES Analysis: Determine the palladium loading on the P4VP support by Inductively Coupled Plasma-Atomic Emission Spectrometry.[5]
Part 3: Catalytic Testing in Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the prepared Pd/P4VP catalyst (10 mg).
-
Reaction Execution: Add 10 mL of a 1:1 mixture of toluene and water to the flask. Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the product yield by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Catalyst Recycling: Wash the recovered catalyst with water and ethanol, dry it under vacuum, and reuse it for subsequent reaction cycles to evaluate its stability and reusability.
Causality Behind Experimental Choices:
-
The use of a cross-linked P4VP provides a mechanically stable support that is insoluble in the reaction medium, facilitating easy recovery.[3]
-
The reduction with NaBH₄ is a common and effective method for generating metal nanoparticles from their salt precursors at low temperatures.
-
The choice of a toluene/water solvent system is standard for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reactants.
P4VP as a Polymeric Ligand in Catalysis
The pyridine units in P4VP can act as ligands to coordinate with transition metal ions, forming polymer-metal complexes that can function as catalysts.[2][13] These polymeric catalysts bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity and selectivity of homogeneous catalysts along with the ease of separation of heterogeneous catalysts.
Key Features:
-
Site Isolation: The polymer backbone can enforce site isolation of the catalytic metal centers, preventing bimolecular deactivation pathways.
-
Microenvironment Effects: The polymer chain can create a specific microenvironment around the catalytic center, influencing its reactivity and selectivity.[14]
-
Solubility Control: The solubility of the P4VP-metal complex can be tuned by altering the polymer's molecular weight or by copolymerization, allowing for reactions in various solvents.
Example Application:
-
Water Oxidation: Ruthenium complexes with P4VP ligands have been investigated as catalysts for water oxidation. The polymer ligand influences the catalytic mechanism and enhances the stability of the catalytic species.[13]
P4VP in Organocatalysis and as a Basic Catalyst
The basic nature of the pyridine nitrogen allows P4VP to function as a solid base catalyst in various organic transformations.[1] Furthermore, P4VP can be functionalized to support other organocatalytic moieties.
Applications:
-
Brønsted Acid Catalysis: P4VP can be impregnated with Brønsted acids (P4VP-HX) to create solid acid catalysts that are reusable and easy to handle.[15][16] These have been successfully used in acetylation reactions of alcohols, amines, and phenols.[15][16]
-
Iodine-Mediated Reactions: P4VP-supported iodine has been used as a recoverable catalyst for the regioselective ring-opening of epoxides under neutral conditions.[17]
-
CO₂ Conversion: P4VP has shown promise in the electrochemical reduction of CO₂.[18][19][20] P4VP-modified copper and gold electrodes exhibit enhanced selectivity towards the formation of formic acid at low overpotentials.[18][20] The hydrophobic nature of the P4VP layer is believed to limit the transport of water and bicarbonate ions, thereby suppressing the competing hydrogen evolution reaction.[18][20]
Quantitative Data Summary
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reusability (Cycles) | Reference |
| Pd/P4VP | Suzuki-Miyaura | Iodobenzene, Phenylboronic acid | Biphenyl | >95 | >5 | [5] |
| Co(II)/P4VP-DVB | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | - | - | [5][12] |
| P4VP-H₂SO₄ | Acetylation | Benzyl alcohol | Benzyl acetate | 98 | >4 | [16] |
| P4VP-modified Cu | CO₂ Reduction | CO₂ | Formic Acid (HCOOH) | FE: 57% at -0.6V | - | [18] |
FE: Faradaic Efficiency
Visualizing P4VP Catalysis Workflows
Diagram 1: Synthesis of P4VP-Supported Metal Nanoparticles
Caption: Workflow for the synthesis of P4VP-supported metal nanoparticle catalysts.
Diagram 2: Catalytic Cycle for a P4VP-Supported Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a Suzuki-Miyaura reaction using a P4VP-supported palladium catalyst.
Conclusion and Future Outlook
Poly(4-vinylpyridine) stands out as a highly adaptable and effective material in the realm of catalysis. Its ability to act as a robust support, a versatile ligand, and a basic catalyst makes it a valuable tool for developing efficient, stable, and recyclable catalytic systems. The ease of modification of P4VP opens up further possibilities for creating multifunctional catalysts with tailored properties for specific applications. Future research is likely to focus on the development of novel P4VP-based composite materials, such as those incorporating graphene or carbon nanotubes, to further enhance catalytic performance and explore new reaction pathways.[11][21] The unique properties of P4VP will undoubtedly continue to drive innovation in catalysis, with significant implications for the pharmaceutical, fine chemical, and energy sectors.
References
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- Royal Society of Chemistry. Electrochemical CO2 reduction with low overpotential by a poly(4-vinylpyridine) electrode for application to artificial photosynthesis. [Link]
- MDPI.
- Royal Society of Chemistry. Investigating the effects of pyridine and poly(4-vinylpyridine) on CO2 reduction electrocatalysis at gold electrodes using in situ surface-enhanced Raman spectroelectrochemistry. [Link]
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- MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
- ResearchGate. (PDF) Synthesis, Characterization and Application of Poly(4-vinylpyridine)- Supported Brønsted Acid as Reusable Catalyst for Acetylation Reaction ROAc RNHAc P4VP-HX. [Link]
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- ResearchGate. Ultrafine palladium nanoparticles supported on poly(4-vinylpyridine)-grafted carbon nanotubes as heterogeneous catalysts for cross-coupling reaction between organoindium halide and alkyl iodide | Request PDF. [Link]
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- Royal Society of Chemistry. Investigation of the catalytic activity of poly(4-vinylpyridine) supported iodine as a new, efficient and recoverable catalyst for regioselective ring opening of epoxides. [Link]
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Application Notes and Protocols for the Quaternization of Poly(4-vinylpyridine) for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the development of novel antimicrobial agents that operate via mechanisms distinct from traditional antibiotics. Among these, cationic polymers have emerged as a promising class of materials capable of disrupting microbial membranes, leading to rapid cell death.[1][2] Poly(4-vinylpyridine) (P4VP), a linear polymer with pendant pyridine groups, serves as an excellent scaffold for creating such materials.[3] Through a straightforward chemical modification known as quaternization, the neutral pyridine rings can be converted into cationic pyridinium salts, transforming the polymer into a potent antimicrobial agent.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of quaternized P4VP (qP4VP). As a senior application scientist, the goal is to provide not just a set of instructions, but the underlying scientific rationale to empower researchers to adapt and innovate upon these methods.
Part 1: The Chemistry and Principles of P4VP Quaternization
The conversion of P4VP into its antimicrobial form is achieved by quaternizing the nitrogen atom in the pyridine ring. This process introduces a permanent positive charge, a key feature for its biological activity.
The Reaction Mechanism
The quaternization of the pyridine moiety on P4VP is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation, with the halide as the counter-ion.
The efficiency of this reaction is influenced by several factors:
-
The Alkyl Halide: The structure of the alkyl halide (R-X) is critical. The reaction rate follows the order I > Br > Cl for the leaving group (X). The alkyl group (R) determines the hydrophobicity of the resulting polymer, which significantly impacts its antimicrobial efficacy.[6][7]
-
The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), ethanol, or propylene carbonate, is typically used to dissolve the polymer and reagents and to stabilize the charged transition state.[4][6][8]
-
Temperature: Moderate heating (e.g., 40-90°C) is often employed to increase the reaction rate, though higher temperatures can lead to side reactions.[4][6]
The Structure-Activity Relationship
The antimicrobial activity of qP4VP is not solely dependent on its positive charge. The balance between the cationic (hydrophilic) head group and the hydrophobic alkyl chain, known as the hydrophilic-lipophilic balance (HLB), is crucial.
-
Alkyl Chain Length: There is an optimal alkyl chain length for maximum antimicrobial activity. Chains that are too short may not effectively penetrate the bacterial membrane's lipid bilayer. Chains that are too long can lead to excessive hydrophobicity, causing the polymer to aggregate in aqueous solutions and reducing its interaction with bacteria.[6] The hexyl (C6) and octyl (C8) chains have often been identified as providing a good balance for high bactericidal efficiency.[1][6]
-
Degree of Quaternization (DQ): The percentage of pyridine rings that are quaternized also affects activity. A higher DQ increases the overall charge density of the polymer, enhancing its electrostatic attraction to the negatively charged bacterial surface. However, achieving 100% quaternization can be challenging due to steric hindrance from neighboring groups on the polymer chain.[8][9]
Part 2: Experimental Protocols
These protocols provide a validated workflow for the synthesis, characterization, and evaluation of qP4VP.
Protocol 2.1: Synthesis of Quaternized Poly(4-vinylpyridine)
This protocol details the quaternization of P4VP with 1-bromohexane. The same procedure can be adapted for other alkyl halides by adjusting molar ratios and reaction times.
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
1-bromohexane
-
Ethanol, anhydrous
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2.0 g of P4VP (19.0 mmol of vinylpyridine units) in 50 mL of anhydrous ethanol. Stir at room temperature under a nitrogen atmosphere until the polymer is fully dissolved.
-
Reagent Addition: Add a threefold molar excess of 1-bromohexane (8.4 mL, 57.0 mmol) to the flask. A molar excess is used to drive the reaction towards a higher degree of quaternization.[3]
-
Reaction: Heat the mixture to 70°C under reflux with continuous stirring. Allow the reaction to proceed for 48 hours. The solution may become more viscous or change color as the reaction progresses.[6]
-
Precipitation & Purification:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Slowly pour the solution into 500 mL of acetone while stirring vigorously. The quaternized polymer will precipitate as a solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by re-dispersing it in fresh acetone (2 x 100 mL) to remove unreacted 1-bromohexane and solvent residues.
-
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C for 24 hours.
-
Storage: Store the final product, a white to pale yellow solid, in a desiccator.
Experimental Workflow: Synthesis of qP4VP
Caption: Proposed mechanism for bacterial cell death induced by qP4VP.
-
Electrostatic Attraction: The positively charged pyridinium groups on the qP4VP are electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Hydrophobic Interaction: The appended alkyl chains insert into the hydrophobic core of the cytoplasmic membrane. [5]3. Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability, the formation of pores, and a loss of membrane potential. [2]4. Cell Lysis: The uncontrolled efflux of essential ions and metabolites and the influx of water ultimately lead to cell lysis and death.
Conclusion
The quaternization of poly(4-vinylpyridine) is a robust and versatile method for creating highly effective antimicrobial polymers. By tuning the alkyl chain length and degree of quaternization, researchers can optimize the polymer's activity against specific pathogens. The protocols and principles outlined in this guide provide a solid foundation for scientists in materials science and drug development to synthesize, characterize, and utilize these promising materials in the fight against infectious diseases.
References
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Application Notes & Protocols: Metal-Oxide/Poly(4-vinylpyridine) Composites for Enhanced Photocatalysis
Introduction
The field of environmental remediation has seen a surge in the development of advanced oxidation processes, with semiconductor photocatalysis emerging as a highly promising technology. Metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely utilized due to their high efficiency, chemical stability, and cost-effectiveness in degrading persistent organic pollutants.[1][2] The fundamental mechanism relies on the generation of electron-hole pairs upon photo-excitation, which subsequently produce highly reactive oxygen species (ROS) to mineralize contaminants.[3][4]
However, the efficacy of bare metal oxide photocatalysts is often hampered by two primary challenges: the rapid recombination of photogenerated charge carriers and a limited light absorption range, typically confined to the UV spectrum. To overcome these limitations, significant research has focused on creating composite materials. The integration of metal oxides with conductive polymers represents a particularly effective strategy.
Poly(4-vinylpyridine) (P4VP) is a functional polymer distinguished by its pyridine groups. These moieties can act as strong ligands for metal ions, facilitating the formation of stable, well-dispersed composite materials.[5][6] Furthermore, the electronic properties of P4VP can promote the separation and transfer of photogenerated charges, thereby inhibiting recombination and boosting quantum efficiency.[4][7] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal-oxide/P4VP composites, designed for researchers and scientists aiming to develop next-generation photocatalytic systems.
Section 1: Synthesis of Metal-Oxide/P4VP Composites
The creation of a high-performance photocatalyst begins with a robust and reproducible synthesis method. The choice of method dictates the final morphology, the intimacy of contact between the polymer and the metal oxide, and ultimately, the catalytic activity. We present three validated protocols, from the initial polymerization of P4VP to the fabrication of the final composite material.
Protocol 1.1: Synthesis of Poly(4-vinylpyridine) via Solution Polymerization
Rationale: Solution polymerization is a fundamental and versatile technique for producing P4VP with controlled molecular weight. This protocol, adapted from established literature, provides a reliable method for synthesizing the base polymer required for composite formation.[7][8]
Materials:
-
4-vinylpyridine monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or another suitable organic solvent
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with condenser
-
Magnetic stirrer and hot plate
-
Vacuum filtration setup
Procedure:
-
Monomer Purification: Purify the 4-vinylpyridine monomer by passing it through an alumina column to remove inhibitors.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-vinylpyridine monomer in toluene. A typical monomer-to-solvent ratio is 1:5 by volume.
-
Initiator Addition: Add AIBN as the radical initiator. The initiator-to-monomer weight ratio can be optimized, but a starting point of 1:100 is common.
-
Inert Atmosphere: Purge the solution with dry nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can terminate the polymerization reaction.
-
Polymerization: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring. Allow the reaction to proceed for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into an excess of a non-solvent, such as methanol or hexane, to precipitate the P4VP polymer.
-
Collection: Collect the white precipitate by vacuum filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified P4VP in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 1.2: Preparation of Metal-Oxide/P4VP Composite Films via Spin Coating
Rationale: The spin coating method is ideal for producing thin, uniform films on solid substrates, which is essential for systematic photocatalytic studies and potential device applications. This technique ensures an even distribution of the catalyst material, leading to reproducible results.[7][8][9]
Materials:
-
Synthesized P4VP
-
Metal oxide nanoparticles (e.g., ZnO or TiO₂)
-
A suitable solvent for P4VP (e.g., ethanol, DMF)
-
Glass or quartz substrates
-
Spin coater
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass or quartz substrates by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Composite Solution Preparation:
-
Dissolve a known amount of P4VP in a suitable solvent to create a polymer solution (e.g., 5% w/v).
-
Disperse the desired amount of metal oxide nanoparticles into this polymer solution. A typical P4VP-to-metal oxide weight ratio can range from 1:1 to 5:1.
-
Sonicate the mixture for at least 1 hour to ensure a homogeneous dispersion of the nanoparticles.[3][7]
-
-
Spin Coating:
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense a sufficient amount of the composite solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 2000-3000 rpm) for a defined time (e.g., 30-60 seconds). The thickness of the film can be controlled by adjusting the solution viscosity and spin speed.
-
-
Annealing: Dry the coated film in an oven at 80-100 °C for 1-2 hours to remove the solvent and improve the adhesion of the film to the substrate.
Workflow for Composite Synthesis
Caption: Workflow for P4VP synthesis and subsequent composite film fabrication.
Section 2: Physicochemical Characterization
Thorough characterization is critical to establishing the structure-property-activity relationship of the synthesized composites. The following techniques provide essential insights into the morphology, crystallinity, chemical interactions, and thermal stability of the materials.
| Technique | Purpose | Expected Outcome for P4VP-ZnO Composite |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, particle size, and distribution of ZnO within the P4VP matrix. | SEM images are expected to show a homogeneous distribution of ZnO aggregates within the polymer film, indicating good interaction between the components.[7] |
| X-ray Diffraction (XRD) | To identify the crystalline phase of the metal oxide and assess the overall crystallinity of the composite. | The XRD pattern should display characteristic peaks of the ZnO wurtzite structure, confirming its incorporation. The broad halo from the amorphous P4VP may also be visible.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups from both P4VP and the metal oxide, and to probe their interactions. | Spectra should show characteristic pyridine ring vibrations from P4VP. Shifts in these peaks upon composite formation can indicate coordination between the nitrogen atom and the metal oxide surface. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the composite material and quantify the metal oxide content. | TGA curves typically show enhanced thermal stability for the composite compared to pure P4VP, with the final residual weight corresponding to the inorganic ZnO content.[10] |
Section 3: Protocols for Evaluating Photocatalytic Performance
The ultimate test of the composite material is its ability to degrade pollutants under illumination. The following protocols provide a standardized framework for assessing photocatalytic activity and investigating the underlying reaction mechanism.
Protocol 3.1: Photocatalytic Degradation of Methyl Orange (MO)
Rationale: Methyl orange is a common model pollutant used to evaluate the performance of photocatalysts. Its degradation can be easily monitored by UV-Vis spectrophotometry, providing a quantitative measure of catalytic efficiency. This protocol is based on methodologies reported for P4VP-metal oxide systems.[7][9][11]
Materials:
-
Metal-Oxide/P4VP composite film on a substrate
-
Methyl Orange (MO) solution (e.g., 10 mg/L in deionized water)
-
Glass beaker or photoreactor
-
Magnetic stirrer
-
UV lamp (e.g., 365 nm) or solar simulator
-
UV-Vis Spectrophotometer
Procedure:
-
Reactor Setup: Place the composite film in a beaker containing a known volume and concentration of MO solution.
-
Adsorption-Desorption Equilibrium: Place the entire setup in the dark and stir for 30-60 minutes. This step is crucial to ensure that any initial decrease in MO concentration is due to surface adsorption rather than photocatalysis. Take an initial sample (t=0) at the end of this period.[9]
-
Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Ensure the lamp is positioned at a fixed distance from the solution.
-
Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes for 3-5 hours), withdraw a small aliquot of the solution.
-
Analysis: Measure the absorbance of each aliquot at the maximum wavelength of MO (~464 nm) using a UV-Vis spectrophotometer.
-
Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration after dark adsorption and Cₜ is the concentration at time t. The concentrations are proportional to the measured absorbance values (A₀ and Aₜ).
Protocol 3.2: Determination of Reactive Oxygen Species (ROS)
Rationale: Identifying the primary ROS responsible for degradation is key to understanding the photocatalytic mechanism. This is achieved by introducing specific chemical "scavengers" into the reaction that selectively consume a particular ROS, thereby inhibiting the degradation process.[7][8]
Procedure:
-
Follow the same procedure as in Protocol 3.1 , but add a specific scavenger to the MO solution before introducing the catalyst.
-
Perform separate experiments for each scavenger:
-
To scavenge hydroxyl radicals (•OH): Add Isopropanol (IPA).
-
To scavenge holes (h⁺): Add Ethylenediaminetetraacetic acid (EDTA).
-
To scavenge superoxide radicals (O₂⁻•): Add p-Benzoquinone (BQ).
-
-
Analysis: Compare the degradation efficiency in the presence of each scavenger to the efficiency without any scavenger. A significant decrease in degradation with a particular scavenger indicates that the corresponding ROS plays a major role in the reaction mechanism. For P4VP-ZnO composites, it has been shown that •OH, h⁺, and O₂⁻• are all key participants.[3][7]
Workflow for Photocatalytic Evaluation
Caption: Standard workflow for assessing photocatalytic activity and identifying reactive species.
Section 4: Mechanism of Enhanced Photocatalysis
The superior performance of metal-oxide/P4VP composites stems from a synergistic interplay between the two components. The polymer is not merely a passive support but an active participant in the photocatalytic process.
Key Roles of Poly(4-vinylpyridine):
-
Improved Nanoparticle Dispersion: The pyridine groups of P4VP coordinate with the metal oxide surface, preventing aggregation and ensuring a high active surface area.[7]
-
Enhanced Pollutant Adsorption: The polymer matrix can adsorb pollutant molecules from the solution, concentrating them near the catalytic sites.[9]
-
Efficient Charge Separation: P4VP can act as an electron acceptor or transporter. When the metal oxide is photoexcited, the generated electrons can be rapidly transferred to the P4VP matrix, physically separating them from the holes left behind. This suppression of electron-hole recombination is a primary reason for the enhanced photocatalytic activity.[4][7][9]
Proposed Photocatalytic Mechanism
Caption: Mechanism of charge separation and ROS generation at the P4VP-metal oxide interface.
Conclusion and Future Outlook
Metal-oxide composites with poly(4-vinylpyridine) represent a highly effective class of materials for photocatalytic applications. The unique properties of P4VP address the key shortcomings of bare metal oxides by improving catalyst dispersion and, most importantly, enhancing charge separation. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and reliably evaluate these advanced materials.
Future research can be directed towards exploring composites with novel metal oxides (e.g., WO₃, BiVO₄), optimizing the polymer-oxide interface for visible-light-driven photocatalysis, and expanding their application to other important chemical transformations, such as CO₂ reduction and selective organic synthesis.
References
- Garcés-García, M., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link][3][7][8][9][12]
- Bhatt, A. S., et al. (2023). Synthesis of iron oxide nanoparticles encapsulated poly(styrene-co-4-vinyl pyridine) nanocomposites for column adsorption and photocatalytic degradation of para nitrophenol from water. Journal of the Indian Chemical Society, 100(12), 101234. [Link][13]
- Vargas, A., et al. (2022). Polymer Composite-Based Materials with Photocatalytic Applications in Wastewater Organic Pollutant Removal: A Mini Review. Polymers, 14(16), 3329. [Link][4]
- Sharma, G., et al. (2019). Adsorptive removal and photocatalytic degradation of organic pollutants using metal oxides and their composites: A comprehensive review. Advances in Colloid and Interface Science, 272, 102009. [Link][2]
- Khan, A. K., et al. (2015). Synthesis, Characterization and Thermal Studies of Poly(4-Vinylpyridine) Composites of Rare Earth Metals. Arabian Journal for Science and Engineering, 41(1), 105-109. [Link][10]
- Mishra, A., & Mehta, A. (2022). Photocatalytic Degradation and Adsorptive Removal of Emerging Organic Pesticides Using Metal Oxide and Their Composites: Recent Trends and Future Perspectives.
- Moussa, H., et al. (2019). Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design.
- Karakassides, A., et al. (2017). Poly(Vinyl Pyridine) as a Universal Surface Modifier for Immobilization of Nanoparticles. The Journal of Physical Chemistry C, 121(37), 20488–20496. [Link][6]
- Bayar, N., et al. (2023). Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation measurements. Turkish Journal of Chemistry, 47(5), 971-981. [Link][14][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adsorptive removal and photocatalytic degradation of organic pollutants using metal oxides and their composites: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. polysciences.com [polysciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Application of 4-Chloro-2-Vinylpyridine Derivatives for Advanced Materials
Introduction: The Strategic Value of Halogenated Vinylpyridines
In the landscape of functional polymers, vinylpyridines serve as exceptionally versatile building blocks. Their derivatives are integral to materials used in catalysis, electronics, and biomedical applications.[1][2][3] The introduction of a halogen, specifically chlorine, at the 4-position of the 2-vinylpyridine scaffold—creating 4-chloro-2-vinylpyridine (4Cl2VP)—imparts a unique combination of functionalities. The vinyl group allows for facile polymerization, while the pyridine ring offers pH-responsiveness and a site for metal coordination.[4][5] Critically, the chloro-substituent acts as a reactive handle for post-polymerization modification via nucleophilic substitution, enabling the synthesis of a vast library of functional materials from a single polymeric precursor.
This guide provides a comprehensive overview of the synthesis of the 4Cl2VP monomer, detailed protocols for its controlled polymerization, and insights into the application of the resulting polymers in material science. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.
Monomer Synthesis: this compound (4Cl2VP)
The synthesis of 4Cl2VP is not as commonly documented as its non-halogenated parent, 2-vinylpyridine. However, a robust and scalable synthesis can be achieved via a two-step process adapted from the established industrial synthesis of vinylpyridines.[6][7] This involves the condensation of the corresponding picoline (methylpyridine) with formaldehyde to form an ethanol intermediate, followed by dehydration.
Proposed Synthetic Workflow
The logical pathway from a stable precursor to the final monomer is outlined below. This process ensures high purity, which is critical for successful polymerization.[3]
Caption: Equilibrium in Atom Transfer Radical Polymerization (ATRP).
Materials & Reagents:
| Component | Role | Example | Molar Ratio (vs. Initiator) |
| Monomer | Building Block | This compound (4Cl2VP) | 50 - 500 (Target DP) |
| Initiator | Starts Polymerization | Ethyl α-bromoisobutyrate (EBiB) | 1 |
| Catalyst | Activator | Copper(I) Bromide (CuBr) | 1 |
| Ligand | Solubilizes/Tunes Catalyst | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 1 |
| Solvent | Reaction Medium | Anisole or Toluene | - |
Procedure:
-
Setup:
-
To a Schlenk flask, add CuBr (1.0 eq).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Rationale: ATRP is sensitive to oxygen, which can terminate the radicals and oxidize the Cu(I) catalyst.
-
-
Reaction Mixture Preparation:
-
In a separate flask under nitrogen, prepare a solution of the 4Cl2VP monomer (e.g., 100 eq), PMDETA (1.0 eq), and anisole.
-
Degas this solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, add the monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir until a homogeneous, colored (typically green/blue) solution forms.
-
Add the initiator, EBiB (1.0 eq), via syringe to start the polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 60-70 °C.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress can be monitored by taking small aliquots and analyzing monomer conversion via ¹H NMR or GC.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The solution will turn a deeper blue/green as the copper catalyst oxidizes.
-
Dilute the mixture with a suitable solvent like THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Rationale: Catalyst removal is crucial for the stability and performance of the final material.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent (e.g., cold hexanes or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum at 40 °C overnight.
-
Expected Outcome & Characterization:
-
Appearance: White or off-white solid.
-
GPC/SEC: A monomodal peak with low dispersity (Đ = Mₙ/Mₙ < 1.3) indicates a well-controlled polymerization.
-
¹H NMR: Disappearance of monomer vinyl signals and appearance of broad signals corresponding to the polymer backbone.
-
DSC: Determination of the glass transition temperature (T₉).
Applications in Material Science
The unique structure of poly(this compound) (P4Cl2VP) makes it a valuable precursor for a range of advanced materials.
Functional Polymers via Post-Polymerization Modification
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows the polymer to be chemically modified after synthesis, creating a diverse family of materials. For example, reaction with sodium azide (NaN₃) can introduce azide groups, which are useful for "click" chemistry. Reaction with amines can introduce new functional side chains, altering the polymer's solubility, thermal properties, or binding capabilities.
Platforms for Heterogeneous Catalysis
The pyridine nitrogen atom is an excellent ligand for transition metals. [2][8]P4Cl2VP can be used to immobilize metal catalysts.
-
Metal Coordination: The polymer can be dissolved and mixed with a metal salt (e.g., Pd(OAc)₂, CuI). The metal ions coordinate to the pyridine rings.
-
Catalyst Immobilization: The resulting polymer-metal complex can be precipitated and used as a heterogeneous catalyst. The polymer backbone provides a robust support, preventing catalyst leaching and allowing for easy recovery and reuse. This is particularly valuable for cross-coupling reactions or oxidation catalysis. [2]
Additives for Organic Electronics
Pyridine-containing polymers have been explored as additives in organic electronics to enhance device stability. [9][10]The electron-withdrawing nature of the pyridine ring and the polar C-Cl bond can influence the electronic properties of semiconductor blends. P4Cl2VP can be blended in small quantities with active layer materials for organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs) to potentially passivate trap states at interfaces or improve morphological stability. [9]
Conclusion
This compound is a highly strategic monomer for the development of advanced functional materials. Its synthesis, while requiring careful handling, is accessible through established chemical transformations. The ability to polymerize this monomer in a controlled fashion using techniques like ATRP opens the door to well-defined polymer architectures. The true versatility of the resulting polymer lies in its dual functionality: the pyridine ring for metal coordination and pH-responsiveness, and the chloro group as a versatile site for post-polymerization modification. These attributes make P4Cl2VP and its derivatives compelling candidates for innovation in catalysis, smart coatings, and electronic materials.
References
- Gerhardt, W., Crne, M., & Weck, M. (2005). Multifunctionalization of Synthetic Polymer Systems through Self‐Assembly. Source Publication.
- Chemical Communications (RSC Publishing). (n.d.). A pyridine-based conjugated imprinted polymer as an adsorptive photocatalyst for efficient removal of aqueous Cr(vi).
- Caselli, A., et al. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
- Wikipedia. (n.d.). 2-Vinylpyridine.
- Macromolecules. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.
- (n.d.). Exploring 2-Vinylpyridine's Role in Advanced Polymer Science.
- Macromolecules (ACS Publications). (n.d.). Heterocyclic polymers as catalysts in organic synthesis - effect of macromolecular design and microenvironment on the catalytic activity of polymer-supported (dialkylamino)pyridine catalysts.
- MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Benchchem. (n.d.). The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.
- Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.
- ResearchGate. (n.d.). Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
- Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Google Patents. (n.d.). US5861230A - Process for the polymerization of 4-vinyl pyridine monomers.
- Wikipedia. (n.d.). 4-Vinylpyridine.
- Polysciences, Inc. (n.d.). Poly(4-vinylpyridine).
- RSC Publishing. (2017). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions.
- ResearchGate. (n.d.). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers.
- MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
- Advanced Electronic Materials. (2023). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability.
- ResearchGate. (n.d.). Synthesis of cross-linked poly(4-vinylpyridine) and its copolymer microgels using supercritical carbon dioxide: Application in the adsorption of copper(II).
- RSC Publishing. (n.d.). Poly(2-vinylpyridine) brushes as a reaction chamber to fabricate spiky gold nanoparticles.
- ResearchGate. (2004). (PDF) Interaction of poly(4-vinylpyridine) with copper surfaces: Electrochemical, thermal and spectroscopic studies.
- ResearchGate. (n.d.). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability (Adv. Electron. Mater. 2/2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26813G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-Vinylpyridine Handling and Polymerization Inhibition
Welcome to the technical support center for 4-chloro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting the spontaneous polymerization of this reactive monomer. Adherence to these guidelines is critical for ensuring experimental success and laboratory safety.
Section 1: Understanding the Challenge: Spontaneous Polymerization
This compound is a valuable building block in pharmaceutical and polymer chemistry. However, its vinyl group is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, oxygen (through peroxide formation), and acidic impurities.[1][2] This unwanted polymerization can lead to failed reactions, clogged equipment, and potentially hazardous pressure buildup in sealed containers.[2] This guide provides a systematic approach to mitigate these risks.
Mechanism of Spontaneous Polymerization
The spontaneous polymerization of vinylpyridines like this compound typically proceeds via a free-radical mechanism. Ambient conditions can generate radical species that initiate a chain reaction, leading to the formation of long polymer chains.
Caption: Free-radical polymerization of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Issue 1: The monomer appears viscous or has solidified in the storage bottle.
-
Question: I received a bottle of this compound, and it's much more viscous than expected, or there are solid chunks. What happened, and what should I do?
-
Answer: This is a clear indication of partial or complete polymerization. This can occur during shipping or storage if the material is exposed to elevated temperatures or light.[1][2] The presence of polymer will significantly impact your experiments by introducing impurities and altering the stoichiometry of your reactions.
Immediate Actions:
-
Safety First: Do not attempt to heat the bottle to melt the polymer, as this can accelerate further polymerization and cause pressure buildup.[2]
-
Assess Usability: If the material is only slightly viscous, you may be able to salvage the unpolymerized monomer through purification. If it is mostly solid, the product is likely unusable.
-
Purification Protocol (for viscous liquid):
-
Step 1: Dissolution: Dissolve the viscous monomer in a suitable solvent like dichloromethane or diethyl ether. The polymer will likely have poor solubility and may precipitate.
-
Step 2: Filtration: Filter the solution to remove any precipitated polymer.
-
Step 3: Inhibitor Removal & Purification: The most reliable method to obtain pure monomer is vacuum distillation.[3][4] This will separate the monomer from the polymer and the original shipping inhibitor. Crucially, add a fresh inhibitor to the receiving flask before distillation.
-
-
Issue 2: My reaction is giving low yields or unexpected side products.
-
Question: My reaction with this compound is not working as expected. Could polymerization be the cause?
-
Answer: Yes, this is a strong possibility. If the monomer has started to polymerize, the actual concentration of the monomer is lower than you have calculated. Furthermore, the polymer itself or oligomers could interfere with your reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield reactions.
Detailed Steps:
-
Verify Monomer Quality: Before starting your reaction, always check the monomer. It should be a clear, mobile liquid.
-
Purification: If you have any doubts about the monomer's purity, purify it by passing it through a column of basic alumina to remove the inhibitor, followed by immediate use or vacuum distillation for the highest purity.[5][6][7]
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: My this compound arrived without a visible inhibitor. Is this normal?
-
A2: Reputable suppliers add an inhibitor to this compound before shipping. Common inhibitors include hydroquinone or p-tert-butylcatechol (TBC).[11][12] These are typically added at concentrations of 80-150 ppm and may not be visible.[11] If you are unsure, contact the supplier for the certificate of analysis.
-
Inhibitors
-
Q3: Why do I need to remove the inhibitor before my reaction?
-
A3: The inhibitor's function is to quench the very free radicals that are often required for polymerization reactions.[13] If your synthesis involves a free-radical mechanism, the inhibitor will prevent it from proceeding. For other reaction types, the inhibitor may still interfere or act as an impurity.
-
-
Q4: What is the best way to remove the inhibitor?
-
A4: There are two primary methods:
-
Column Chromatography: Passing the monomer through a short plug of basic alumina is a quick and effective way to remove phenolic inhibitors like hydroquinone and TBC.[5][7] The purified monomer should be used immediately.
-
Vacuum Distillation: This is the most thorough method for purification. It removes the inhibitor, any existing polymer, and other non-volatile impurities.[3][4] Remember to add a fresh inhibitor to the collection flask if you plan to store the monomer.
-
Method Pros Cons Best For Basic Alumina Column Fast, simple, good for small quantities May not remove all impurities Immediate use in reactions Vacuum Distillation Provides highest purity, removes polymer More time-consuming, requires specific equipment High-purity applications, long-term storage after purification -
Experimental Protocols
Protocol 1: Inhibitor Removal Using Basic Alumina
-
Prepare the Column: Place a small plug of glass wool at the bottom of a Pasteur pipette or a small chromatography column.
-
Add Alumina: Add approximately 2-3 cm of basic alumina.
-
Elute the Monomer: Carefully add the this compound to the top of the column and allow it to percolate through under gravity or with gentle pressure from an inert gas.
-
Collect and Use: Collect the purified monomer in a clean, dry flask. Use it immediately for your reaction.
Protocol 2: Safe Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Add Inhibitor to Receiver: Add a small amount of a suitable inhibitor (e.g., hydroquinone, ~100 ppm) to the receiving flask. This is a critical safety step to prevent polymerization of the hot distillate.
-
Charge the Distilling Flask: Add the this compound to the distilling flask along with a stir bar.
-
Distillation: Apply vacuum and gently heat the flask. Collect the fraction that distills at the correct temperature and pressure.
-
Storage: Store the freshly distilled and inhibited monomer under the ideal conditions described in Q1.
References
- US Patent 2861997A, Stabilization of methyl, vinyl pyridine.
- Safety Data Sheet - G-Biosciences.
- Effectiveness of Poly(vinylpyridine) Block Copolymers as Stabilizers of Aqueous Titanium Dioxide Dispersions of a High Solid Content | Langmuir - ACS Publications.
- SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS.
- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - MDPI.
- Troubleshooting and optimizing lab experiments - YouTube.
- Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC.
- US Patent 5861230A, Process for the polymerization of 4-vinyl pyridine monomers.
- Controlled radical polymerization of 4-vinylpyridine - Semantic Scholar.
- US Patent 2826581A, Inhibitor removal from vinyl pyridines.
- How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? Thank you. | ResearchGate.
- Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers - ACS Publications.
- Hi everyone. I would like to ask how do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution? | ResearchGate.
- Purification and Characterization of PCR-Inhibitory Components in Blood Cells - PMC - NIH.
- Inhibition of Free Radical Polymerization: A Review - MDPI.
- Immiscible Phase Nucleic Acid Purification Eliminates PCR Inhibitors with a Single Pass of Paramagnetic Particles through a Hydrophobic Liquid - NIH.
- 4-Vinylpyridine - Wikipedia.
- CN Patent 106699641A, Production process for 4-vinylpyridine.
- (PDF) Synthesis and characterization of oligomer 4-vinylpyridine as a corrosion inhibitor for mild steel in CO2 saturated brine solution - ResearchGate.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI.
- Study on polymerization of 4-vinylpyridine by neodymium complex catalyst - ResearchGate.
Sources
- 1. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 2. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 4-Vinylpyridine, 95%, stabilized 1 L | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 13. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
optimizing reaction conditions for 4-chloro-2-vinylpyridine synthesis
Welcome to the technical support center for the synthesis of 4-chloro-2-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific experimental issues you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods involve palladium-catalyzed cross-coupling reactions, such as the Heck or Stille coupling.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For Heck-type reactions involving vinylpyridines, a combination of a palladium(II) source like Pd(OAc)₂ and a phosphine ligand is often employed.[1][2]
-
Troubleshooting:
-
Ligand Screening: Experiment with different phosphine ligands. While monodentate ligands like P(o-tol)₃ are common, bidentate ligands such as BINAP have been shown to enhance performance in some Heck reactions.[1] A combination of both monodentate and bidentate ligands can sometimes be surprisingly effective.[1]
-
Catalyst Loading: While higher catalyst loading might seem intuitive for increasing yield, it can also lead to more side reactions. Systematically screen catalyst loading (e.g., 0.5 mol% to 5 mol%) to find the optimal balance.
-
Palladium Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, or ensure in-situ reduction of a Pd(II) source is efficient.[2]
-
-
-
Inefficient Coupling Partner: The choice of vinylating agent is crucial.
-
Heck Reaction: Ethylene gas is a common and economical vinyl source.[1] Ensure adequate pressure and efficient gas delivery to the reaction mixture. Vinyl boronic acids or their esters can also be effective in oxidative Heck couplings.[3]
-
Stille Reaction: Vinylstannanes are highly effective but come with the drawback of tin toxicity and purification challenges.[4][5][6][7] If using this route, ensure the purity of your organostannane reagent.
-
-
Incomplete Reaction:
-
Monitoring: Use techniques like HPLC or GC-MS to monitor the reaction progress. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Temperature: The optimal temperature can vary significantly depending on the specific catalyst system and solvent. For many Heck reactions, temperatures around 90-110 °C are typical.[1]
-
-
Product Degradation or Polymerization: this compound, like other vinylpyridines, can be prone to polymerization, especially at elevated temperatures.[8][9][10]
-
Troubleshooting:
-
Add an Inhibitor: Introduce a radical inhibitor like hydroquinone or p-tert-butylcatechol (TBC) to the reaction mixture, especially during workup and purification.[11]
-
Minimize Heat Exposure: Use the lowest effective reaction temperature and minimize the duration of heating. During purification by distillation, use reduced pressure to lower the boiling point.[11]
-
-
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I suppress them?
Byproduct formation is a common issue that complicates purification and reduces the yield of the desired this compound.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Starting Material: The starting chloropyridine can couple with itself, especially at high catalyst concentrations or temperatures.
-
Mitigation: Optimize catalyst loading and reaction temperature as discussed above.
-
-
Isomerization of the Vinyl Group: In Heck reactions, isomerization of the double bond can occur, leading to undesired regioisomers.
-
Mitigation: The choice of ligand can influence regioselectivity.[12] Careful selection of the catalyst system is key to minimizing this side reaction.
-
-
Reduction of the Chloro Group (Dehalogenation): The chloro substituent can be reductively cleaved, leading to the formation of 2-vinylpyridine.
-
Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of hydrogen sources. The choice of base can also play a role; avoid bases that can act as hydride donors.
-
-
Polymerization of the Product: As mentioned, the vinyl group is susceptible to polymerization.[8][9][10]
-
Mitigation: The addition of a polymerization inhibitor during the reaction and/or workup is highly recommended.[11]
-
Question 3: My starting material, 2,4-dichloropyridine, is not reacting or the conversion is very low. What should I check?
Low reactivity of the starting material can be a frustrating roadblock. Here’s a checklist of potential issues:
-
Purity of 2,4-Dichloropyridine: Impurities in the starting material can poison the catalyst. Ensure you are using a high-purity grade of 2,4-dichloropyridine. If necessary, purify it by distillation or recrystallization before use.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by various species.
-
Oxygen: Ensure the reaction is set up under strictly anaerobic conditions. Degas your solvents and purge the reaction vessel with an inert gas.
-
Water: While some cross-coupling reactions can tolerate small amounts of water, it's generally advisable to use anhydrous solvents and reagents.
-
Impurities: As mentioned, impurities in the starting materials or solvents can act as catalyst poisons.
-
-
Incorrect Reaction Conditions:
-
Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and may require a higher temperature than for the corresponding bromide or iodide. You may need to screen a higher temperature range.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for cross-coupling reactions.
-
Question 4: I'm struggling with the purification of the final product. What are the best practices?
Purification of this compound requires care to avoid polymerization and decomposition.
-
Initial Workup: After the reaction is complete, the mixture is typically cooled, diluted with an appropriate organic solvent, and washed with water or brine to remove inorganic salts and the base.
-
Removal of Palladium Catalyst: The palladium catalyst can often be removed by filtration through a pad of celite or silica gel.
-
Distillation: Vacuum distillation is the most common method for purifying this compound.
-
Chromatography: If distillation does not provide sufficient purity, flash column chromatography on silica gel can be employed. Use a non-polar eluent system and be mindful that prolonged contact with silica gel can sometimes lead to decomposition.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing this compound involve the vinylation of a suitable chloropyridine precursor, typically 2,4-dichloropyridine. The primary reactions used are:
-
Heck Reaction: This involves the palladium-catalyzed coupling of 2,4-dichloropyridine with a vinylating agent like ethylene gas or a vinylboronic acid.[1][2][12] This is often a preferred industrial route due to the low cost of ethylene.
-
Stille Reaction: This reaction utilizes a vinylstannane, such as vinyltributyltin, to couple with 2,4-dichloropyridine in the presence of a palladium catalyst.[4][5][6][7] While generally high-yielding and versatile, the toxicity of organotin compounds is a significant drawback.[4][6][7]
How do I choose the right catalyst and ligands for the reaction?
The optimal catalyst and ligand combination depends on the specific reaction (Heck, Stille, etc.) and the substrates involved.
-
For Heck Reactions: A common starting point is a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand. The choice of phosphine ligand can influence both the yield and selectivity. Both monodentate (e.g., P(o-tol)₃) and bidentate (e.g., BINAP) ligands have been used successfully.[1]
-
For Stille Reactions: Pd(PPh₃)₄ is a frequently used catalyst. Other Pd(0) sources can also be effective. The addition of ligands is not always necessary but can sometimes improve the reaction.
What are the key reaction parameters to control for a successful synthesis?
-
Temperature: This is a critical parameter that needs to be optimized for each specific reaction. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to byproduct formation and product decomposition.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.
-
Inert Atmosphere: To prevent catalyst deactivation and unwanted side reactions, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents and Solvents: Using high-purity reagents and anhydrous solvents is essential for reproducible and high-yielding reactions.
What are the safety considerations when working with vinylpyridines?
Vinylpyridines are toxic and can be flammable.[9][10][13] They are also prone to polymerization, which can be exothermic.[8][9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store vinylpyridines with a polymerization inhibitor and at reduced temperatures.[9]
III. Data Summary and Protocols
Table 1: Typical Reaction Conditions for Vinylation of Chloropyridines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heck | Pd(OAc)₂ (0.5-2) | P(o-tol)₃ (1-4) | Et₃N | CH₃CN | 90-110 | 24-72 | 29-66 | [1] |
| Oxidative Heck | Pd(TFA)₂ (10) | 1,10-Phenanthroline (10) | Ag₂O | DMF | Ambient | 24 | Moderate-Good | [3] |
| Stille | Pd(PPh₃)₄ (cat.) | - | - | THF/DMF | 60-100 | 16-24 | Varies | [6][14] |
Detailed Experimental Protocol: Heck Vinylation of 2,4-Dichloropyridine
This is a general protocol and may require optimization for your specific setup.
-
Reaction Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,4-dichloropyridine (1.0 eq), Pd(OAc)₂ (0.01 eq), and P(o-tol)₃ (0.02 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 eq) as the base.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Vinylation: Introduce ethylene gas into the reaction vessel (this may require a pressure reactor or a balloon filled with ethylene).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, ensuring to add a polymerization inhibitor.
IV. Visualizing the Process
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction. Organic Process Research & Development. [Link]
-
Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. ResearchGate. [Link]
-
Method for synthesizing 4-chloro-pyridine. Patsnap.
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ResearchGate. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. [Link]
-
The Stille Reaction. Myers Group, Harvard University. [Link]
-
Method for synthesizing 4-chloro-pyridine. Google Patents.
-
Production process for 4-vinylpyridine. Google Patents.
-
The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. TU Wien's reposiTUm. [Link]
-
CCC pincer Ru complex-catalyzed C–H vinylation/6π-E-cyclization of aldimines for constructing 4H-pyrido[1,2-a]pyrimidines. PubMed Central. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. RSC Publishing. [Link]
-
4-Vinylpyridine. Wikipedia. [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Method for preparing 2-vinylpyridine. Google Patents.
-
2-Vinylpyridine. PubChem. [Link]
-
2-Vinylpyridine. Wikipedia. [Link]
-
Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. ResearchGate. [Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. [Link]
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Patsnap.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Publications. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
In situ synthesis of the Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites via dispersion RAFT polymerization. Taylor & Francis Online. [Link]
-
Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 10. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Anionic Polymerization of Vinylpyridines: A Technical Troubleshooting Guide
Introduction
Welcome to the Technical Support Center for the anionic polymerization of vinylpyridines (VPs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing well-defined poly(vinylpyridine)s. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your polymerizations. Anionic polymerization of VPs offers incredible control over polymer architecture, but it is notoriously sensitive to side reactions that can compromise your results. This guide will address the most common challenges in a direct question-and-answer format, providing field-proven insights and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of 2-vinylpyridine (2VP) or 4-vinylpyridine (4VP) terminates prematurely, resulting in a low monomer conversion and a broad molecular weight distribution. What is the likely cause?
A1: Premature termination is the most common issue in vinylpyridine polymerization. The primary culprit is the attack of the highly reactive carbanion (either from the initiator or the propagating chain end) on the electrophilic pyridine ring of the monomer or another polymer chain. This leads to the formation of a stable, unreactive pyridyl anion, effectively killing the propagating chain.
Mechanism of Side Reaction:
The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack. The propagating carbanion can attack the carbon atoms at the 2- or 4-position of the pyridine ring. This side reaction is particularly prevalent at higher temperatures.
Caption: Mechanism of premature termination in vinylpyridine polymerization.
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Conduct polymerizations at low temperatures, typically -78 °C, to minimize the rate of the side reaction relative to the propagation rate.[1][2]
-
Solvent Polarity: Use a polar solvent such as tetrahydrofuran (THF). Polar solvents solvate the counter-ion, leading to a more reactive "free" carbanion that favors propagation over the side reaction. In less polar solvents, the side reactions are more pronounced.[1]
-
Monomer Addition: Add the monomer slowly to the initiator solution. This keeps the instantaneous monomer concentration low, which can help suppress side reactions.
-
Initiator Choice: Use initiators that provide rapid and quantitative initiation. For vinylpyridines, organolithium initiators are common, but their reactivity needs to be carefully managed.
Q2: My final polymer has a bimodal or multimodal molecular weight distribution. What could be the cause?
A2: A multimodal distribution typically points to one of two issues: slow initiation or the presence of impurities that are consumed during the polymerization.
-
Slow Initiation: If the rate of initiation is comparable to or slower than the rate of propagation, new polymer chains are being formed while existing chains are already growing. This leads to a population of chains with different lengths.
-
Impurities: If there are terminating impurities in the monomer feed, chains will be "killed" throughout the polymerization process. If the impurity is consumed, later-initiated chains can grow to a higher molecular weight, resulting in a multimodal distribution.
Troubleshooting & Prevention:
-
Initiator and Solvent Selection: Choose an initiator/solvent system that ensures a rapid initiation. For example, the use of a more reactive initiator or the addition of a polar co-solvent can increase the initiation rate.
-
Rigorous Purification: The importance of purifying both the monomer and the solvent cannot be overstated. Impurities like water, oxygen, and carbon dioxide are potent terminating agents in anionic polymerization.[3][4]
Protocol: Monomer and Solvent Purification
-
Monomer (2VP or 4VP):
-
Stir the monomer over calcium hydride (CaH₂) overnight to remove water.
-
Vacuum distill the monomer from CaH₂.
-
For final purification, distill the monomer from a sodium mirror or a solution of a living polymer oligomer (e.g., polystyryl lithium) until the characteristic color of the living anion persists.
-
-
Solvent (THF):
-
Reflux over sodium/benzophenone ketyl until the deep blue/purple color persists, indicating an oxygen- and water-free environment.
-
Distill directly into the reaction flask under high vacuum or an inert atmosphere.
-
Q3: I am attempting to synthesize a block copolymer with a poly(vinylpyridine) block, but the second block is not forming or has a very broad distribution. Why is this happening?
A3: This is a common challenge and is often related to the stability of the living poly(vinylpyridine) anion and the crossover reaction to the second monomer.
-
Instability of the PVP Anion: As discussed in Q1, the PVP anion is susceptible to side reactions. If there is a delay between the complete polymerization of the vinylpyridine and the addition of the second monomer, these side reactions can terminate a significant fraction of the living chains.
-
Unfavorable Crossover: The nucleophilicity of the PVP anion may not be optimal for efficient initiation of the second monomer. For example, if the second monomer is less reactive than the vinylpyridine, the crossover reaction can be slow, leading to a broad distribution for the second block.
Troubleshooting & Prevention:
-
Sequential Monomer Addition: Add the second monomer immediately after the complete consumption of the vinylpyridine. Minimize the time the living PVP chains are "waiting."
-
Capping Agents: In some cases, it may be beneficial to "cap" the living PVP anion with a more stable and reactive species before adding the second monomer. For example, reacting the PVP anion with a small amount of a more reactive monomer like 1,1-diphenylethylene can create a more stable and efficient initiator for the second block.
-
Order of Monomer Addition: If possible, polymerize the less reactive monomer first. This often leads to a more efficient crossover reaction.
Caption: Ideal workflow for block copolymer synthesis involving vinylpyridines.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C | Minimizes side reactions on the pyridine ring.[1][2] |
| Solvent | Tetrahydrofuran (THF) | Polar solvent enhances the reactivity of the propagating anion towards the monomer.[1] |
| Purity | High (ppm levels of impurities) | Water, oxygen, and CO₂ are potent terminating agents.[3][4] |
| Initiator | Fast and efficient (e.g., organolithiums) | Ensures all chains start growing at the same time, leading to a narrow molecular weight distribution. |
| Monomer Addition | Slow and controlled | Maintains a low instantaneous monomer concentration, which can suppress side reactions. |
Conclusion
The successful anionic polymerization of vinylpyridines is a balancing act between promoting the desired propagation reaction and suppressing a variety of potent side reactions. By understanding the underlying mechanisms of these side reactions and implementing rigorous experimental techniques, particularly with respect to purification and temperature control, it is possible to synthesize well-defined poly(vinylpyridine)s with controlled molecular weights and architectures. This guide provides a starting point for troubleshooting common issues, but a deep understanding of the principles of living polymerization is your most valuable tool.
References
- Kennemur, J. G. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules2019, 52 (4), 1354–1370. [Link]
- Creutz, S.; Teyssié, P.; Jérôme, R. Anionic Block Copolymerization of 4-Vinylpyridine and tert-Butyl Methacrylate at “Elevated” Temperatures: Influence of Various Additives on the Molecular Parameters. Macromolecules1997, 30 (1), 1-5. [Link]
- Hadjichristidis, N.; Pitsikalis, M.; Pispas, S.; Iatrou, H. Anionic Polymerization: A Powerful Synthetic Tool for the Preparation of Novel Polymeric Architectures. In Anionic Polymerization; Springer: Berlin, Heidelberg, 2015; pp 1–13. [Link]
- Tsitsilianis, C. Anionic Polymerization of 4-Vinylpyridine: Discussion on Optimum Reaction Conditions. Journal of Macromolecular Science, Part A2009, 46 (8), 832-836. [Link]
- Goodwin, A.; Goodwin, K. M.; Wang, W.; Yu, Y.-G.; Lee, J.-S.; Mahurin, S. M.; Dai, S.; Mays, J. W.; Kang, N.-G. Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. Macromolecules2016, 49 (17), 6213–6225. [Link]
- Bhadani, S. N.; Parravano, G. Electrochemical anionic polymerization of 4‐vinylpyridine in pyridine. Journal of Polymer Science Part A‐1: Polymer Chemistry1970, 8 (1), 225-235. [Link]
- Morton, M. Anionic Polymerization: Principles and Practice; Academic Press, 2012. [Link]
Sources
Technical Support Center: Purification of Crude 4-Chloro-2-vinylpyridine
Welcome to the technical support center for the purification of 4-chloro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive monomer. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to explain not just the "how," but the critical "why" behind each step, ensuring your success in obtaining high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterocyclic organic compound, a derivative of pyridine with both a chloro and a vinyl substituent. Its unique structure makes it a valuable building block in pharmaceutical synthesis and polymer chemistry. High purity is critical because impurities can interfere with downstream reactions. For instance, in polymerization, trace impurities can act as inhibitors or chain-transfer agents, altering the polymer's molecular weight and properties.[1][2] In drug development, impurities can lead to unwanted side products, affect biological activity, and pose safety risks.[3]
Q2: What are the common impurities in crude this compound?
Crude this compound can contain several types of impurities stemming from its synthesis and inherent instability:
-
Starting Materials and Intermediates: Residuals from synthesis, such as chlorinated pyridines or precursors used to form the vinyl group.[4][5]
-
Polymers: The vinyl group is highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or acidic conditions, forming oligomers or high-molecular-weight polymers.[6][7]
-
Stabilizers: Commercial preparations are often stabilized with inhibitors like hydroquinone or 4-tert-butylcatechol (TBC) to prevent polymerization during storage.[6] These must be removed before use in most polymerization reactions.
-
Color Impurities: The crude product is often a dark brown or yellow liquid, indicating the presence of colored degradation or side-products.[8][9]
Q3: How should I safely handle and store this compound?
Due to its reactivity and potential toxicity, strict safety protocols are essential.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10]
-
Storage: The compound is sensitive to heat and light, which can trigger polymerization.[9] It should be stored in a tightly sealed container, often under an inert atmosphere (like nitrogen or argon), and kept in a freezer (-20°C is recommended) to maintain its quality.[9]
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: My crude product is a very dark brown, viscous liquid. How can I remove the color?
Potential Cause: The dark color is likely due to a combination of polymeric impurities and other high-molecular-weight by-products formed during synthesis or storage. The high viscosity is a strong indicator of significant polymer content.
Step-by-Step Solution:
-
Initial Assessment: Before attempting a full-scale purification, test the solubility of your crude product in a small amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If a significant portion of the material does not dissolve, it is likely cross-linked polymer, which must be removed first.
-
Filtration: Dissolve the crude material in a minimal amount of a solvent like dichloromethane. The desired monomer should dissolve, while the insoluble polymer can be removed by filtering the solution through a pad of Celite® or glass wool.
-
Charcoal Treatment (for soluble color impurities): If the filtrate is still colored, add a small amount of activated charcoal (approx. 1-2% by weight of the crude product) to the solution. Stir the mixture at room temperature for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Caution: Do not add charcoal to a hot or boiling solution, as this can cause it to boil over violently.
-
Removal of Charcoal: Filter the solution again through a Celite® pad to remove the activated charcoal.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting material should be significantly lighter in color and less viscous, making it suitable for final purification by vacuum distillation.
Issue 2: The monomer polymerizes in the distillation flask during purification.
Potential Cause: This is the most common issue when purifying vinylpyridines. Polymerization during distillation is typically caused by excessive heat, prolonged heating times, or the absence of a polymerization inhibitor.[11][12]
Step-by-Step Solution:
-
Use High Vacuum: The primary strategy is to lower the boiling point of the monomer by using a high-quality vacuum pump. A lower boiling temperature drastically reduces the rate of thermal polymerization. For substituted pyridines, pressures in the range of 1-15 mmHg are common.[8][9]
-
Add a Non-Volatile Inhibitor: Before starting the distillation, add a small amount of a non-volatile polymerization inhibitor, such as hydroquinone or phenothiazine, to the distillation flask. These inhibitors will remain in the flask and prevent polymerization of the bulk liquid without co-distilling with your product.
-
Avoid Overheating: Use a heating mantle with a stirrer and an external temperature controller (e.g., a thermocouple in an oil bath) to ensure smooth and even heating. Do not heat the flask significantly above the boiling point of the monomer at the working pressure.
-
Work Quickly: Do not leave the distillation running unattended for extended periods. The goal is to distill the material as efficiently and quickly as possible to minimize its exposure to heat.[11]
Issue 3: After vacuum distillation, the purity of my this compound has not improved significantly according to GC analysis.
Potential Cause: This suggests the presence of an impurity with a boiling point very close to that of your product. Simple distillation is insufficient for separating liquids with close boiling points.[13]
Step-by-Step Solution:
-
Fractional Distillation: You must use a fractional distillation setup.[14] Insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head. This provides a large surface area for repeated vaporization-condensation cycles, which greatly enhances the separation of liquids with close boiling points.[13][14]
-
Optimize Distillation Parameters:
-
Heating Rate: Heat the mixture slowly and steadily to establish a proper temperature gradient in the column.
-
Collect Fractions: Do not collect the distillate as a single batch. Collect several small fractions. The first fraction (forerun) will be enriched in any lower-boiling impurities. The main fraction should contain your purified product, and the temperature should remain stable during its collection. A final fraction will contain higher-boiling impurities.
-
Analyze Fractions: Analyze each fraction by GC or another suitable method to determine which ones contain the product at the desired purity. Combine the pure fractions.
-
Issue 4: I need to use the purified monomer for a polymerization reaction. How do I remove the commercial stabilizer?
Potential Cause: Commercial this compound is supplied with a stabilizer (like TBC or hydroquinone) that must be removed as it will inhibit the desired polymerization reaction.
Step-by-Step Solution:
-
Prepare an Alumina Column: Pack a small chromatography column with activated basic alumina. The amount should be roughly 10-20 times the weight of the stabilizer present in your monomer (if the concentration is known).
-
Elute the Monomer: Pass the stabilized liquid monomer directly through the column. The polar stabilizer will be adsorbed by the basic alumina, while the less polar monomer will elute.
-
Immediate Use: The eluted monomer is now free of stabilizer and is highly active. It should be used immediately for your polymerization reaction. If it must be stored, even for a short time, it should be kept in a freezer under an inert atmosphere.
Visualized Workflows and Data
General Purification Workflow
The following diagram outlines the typical sequence of steps for purifying crude this compound, from initial workup to the final high-purity product.
Caption: Decision tree for troubleshooting common purification issues.
Physicochemical Data & Distillation Parameters
| Property | Value | Source / Comment |
| Chemical Name | This compound | - |
| CAS Number | 98420-89-4 | Sigma-Aldrich |
| Molecular Formula | C₇H₆ClN | - |
| Molecular Weight | 139.58 g/mol | Sigma-Aldrich |
| Appearance | Pale-yellow to yellow-brown liquid | Sigma-Aldrich |
| Boiling Point | ~62-65 °C at 15 mmHg | Estimated based on 4-vinylpyridine. [9]The chloro- group will increase the boiling point. |
| Density | ~1.1-1.2 g/mL | Estimated based on related structures. |
| Storage Temp. | -20°C | Recommended to prevent polymerization. [9] |
| Common Stabilizers | Hydroquinone, 4-tert-butylcatechol (TBC) | [6][9] |
Detailed Purification Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is the primary method for purifying crude this compound after any necessary pre-treatment (see Troubleshooting Issue 1).
Materials:
-
Crude this compound
-
Round-bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Fractionating column (e.g., 20 cm Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple small flasks are recommended)
-
Vacuum pump with trap and pressure gauge
-
Non-volatile inhibitor (e.g., hydroquinone)
-
Oil bath (recommended for stable heating)
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals. [14]Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a stir bar and a small amount (a few crystals) of hydroquinone. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply vacuum. Watch for any vigorous bumping or boiling. The pressure should be stable and as low as possible (ideally <10 mmHg).
-
Heating: Begin stirring and slowly heat the flask using the oil bath or heating mantle.
-
Distillation: Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should move up the column. Adjust the heat so this rise is slow and steady.
-
Collecting Fractions:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes, switch to a new, clean, pre-weighed receiving flask. Collect the product while the temperature remains constant. This is your purified main fraction.
-
Final Fraction: If the temperature begins to rise or drop significantly, or if the distillation rate slows dramatically, switch to a third receiving flask to collect the higher-boiling residue.
-
-
Shutdown: Stop heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Analysis: Analyze the main fraction for purity using GC or NMR. Store the purified product in a freezer with a small amount of stabilizer if it is not to be used immediately.
References
- US2611769A - Preparation of vinyl pyridines - Google P
- US3087867A - Distillation process for mixtures of pyridines - Google P
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
- Method for synthesizing 4-chloro-pyridine - Eureka | P
- Fractional distill
- 4-Vinylpyridine - Wikipedia
- Purification: Fractional Distillation - University of Rochester Chemistry
- 4-Vinylpyridine synthesis - ChemicalBook
- Fractional distillation | Resource - RSC Educ
- 2-[(E)-2-(4-Chlorophenyl)vinyl]pyridine - ChemicalBook
- 2-Vinylpyridine - Wikipedia
- 2-Vinylpyridine | C7H7N | CID 7521 - PubChem
- 4-Vinylpyridine | 100-43-6 - ChemicalBook
- Poly(vinyl pyridine)
- VINYLPYRIDINES, STABILIZED - CAMEO Chemicals - NOAA
- 4-Vinylpyridine, 95%, stabilized - Fisher Scientific
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
- Remarkable crystallization morphologies of poly(4-vinylpyridine)
- Poly(vinyl pyridine)
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 9. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2611769A - Preparation of vinyl pyridines - Google Patents [patents.google.com]
- 12. US3087867A - Distillation process for mixtures of pyridines - Google Patents [patents.google.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up 4-Chloro-2-Vinylpyridine Production
This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 4-chloro-2-vinylpyridine. Moving from the bench to pilot or industrial scale introduces significant challenges related to reaction control, safety, and product purity. This document provides practical, field-proven insights in a direct question-and-answer format to address the most common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most established industrial route for vinylpyridines, which is adaptable for this compound, is a two-step process starting from the corresponding methylpyridine (picoline).[1][2]
-
Condensation: 4-chloro-2-methylpyridine is reacted with formaldehyde. This reaction forms the intermediate alcohol, 4-chloro-2-(2-hydroxyethyl)pyridine. This step is typically performed under moderate temperatures (105-110°C).[3]
-
Dehydration: The intermediate alcohol is then dehydrated in the presence of a catalyst (e.g., sodium hydroxide) at elevated temperatures (around 180°C) to yield the final product, this compound.[3][4]
This route is favored for its use of readily available and inexpensive starting materials.[5]
Q2: Uncontrolled polymerization is a major concern with vinylpyridines. What are the essential preventative measures during scale-up?
A2: Spontaneous polymerization is the single most critical challenge when handling this compound, as it is highly prone to radical polymerization, especially at elevated temperatures or in the presence of light and oxygen.[6][7] Failure to control this can result in product loss, equipment fouling, and dangerous runaway reactions.
Essential preventative measures include:
-
Use of Inhibitors: A radical inhibitor must be present at all stages where the monomer is heated, including dehydration, distillation, and storage. p-tert-Butylcatechol (TBC) or hydroquinone are commonly used for this purpose.[3][6]
-
Strict Temperature Control: Keep all process temperatures as low as feasible. Distillation must be performed under reduced pressure to lower the boiling point.[6]
-
Inert Atmosphere: All reaction and purification vessels should be maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.[8]
-
Material of Construction: Avoid copper or brass fittings, as copper ions can accelerate polymerization. Stainless steel or glass-lined reactors are preferred.
Q3: What are the primary safety hazards to consider when moving to a larger scale?
A3: Beyond polymerization, several hazards become more acute at scale:
-
Exothermic Reactions: Both the condensation and dehydration steps can be exothermic. The poor surface-area-to-volume ratio of large reactors makes heat dissipation a major challenge, increasing the risk of thermal runaways.[9]
-
Reagent Toxicity: Formaldehyde is a carcinogen and sensitizer. Chlorinated pyridines are toxic and can be absorbed through the skin.[10] All handling should occur in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Inadequate venting during heating or gas evolution can lead to dangerous pressure increases within the reactor.[9]
Troubleshooting Guide for Scale-Up Production
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Overall Yield
Low yield is a multifaceted problem that can originate at any stage of the process.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Condensation | The initial reaction between 4-chloro-2-methylpyridine and formaldehyde may not have reached completion. Solution: Monitor the reaction progress using GC or TLC. If incomplete, consider extending the reaction time or slightly increasing the temperature, but be mindful of side-product formation. Ensure the formaldehyde source (e.g., paraformaldehyde) is of high quality and purity.[3] |
| Inefficient Dehydration | The conversion of the intermediate alcohol to the vinylpyridine is a critical, equilibrium-driven step. Solution: Ensure the dehydrating agent (e.g., NaOH) is potent and used in the correct stoichiometry. Inefficient water removal can stall the reaction; ensure your distillation setup is adequate for removing water as it forms.[4] |
| Product Loss During Work-up | The product can be lost during extraction or purification. Solution: Optimize the extraction solvent and pH to ensure efficient phase separation. During distillation, premature polymerization can trap the product in the reboiler. Ensure an adequate concentration of inhibitor is present in the distillation pot.[6] |
| Side Reactions | At higher temperatures, side reactions such as the formation of ethers or other byproducts can consume starting materials. Solution: Analyze the crude product by GC-MS to identify major impurities. Lowering the reaction temperature, even at the cost of longer reaction times, can often minimize these pathways.[8] |
Problem 2: Polymerization During Reaction or Distillation
This is the most common and dangerous issue. It typically manifests as a sudden increase in viscosity, a rapid temperature spike, or the formation of solid material in the reactor or distillation column.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Insufficient Inhibitor | The inhibitor may have been consumed or was not added in a sufficient amount. Solution: Add a fresh batch of inhibitor (e.g., TBC) to the reaction mixture or distillation pot. For continuous processes, consider a metered addition of an inhibitor solution.[3] |
| Localized Overheating ("Hot Spots") | Poor mixing in a large reactor can create localized zones of high temperature, initiating polymerization even if the bulk temperature is within range.[9] Solution: Improve mixing efficiency by using an appropriate agitator design (e.g., a pitched-blade turbine instead of an anchor). Ensure the reactor's heating jacket provides uniform heat distribution. |
| Presence of Oxygen | Leaks in the system can introduce air, and oxygen acts as a radical initiator. Solution: Rigorously leak-test the reactor and distillation setup. Maintain a positive pressure of an inert gas like nitrogen throughout the process. |
| High Distillation Temperature | Attempting to distill at atmospheric pressure will lead to temperatures that guarantee rapid polymerization. Solution: Always perform the final purification by vacuum distillation to keep the reboiler temperature as low as possible (ideally below 120°C).[6] |
Key Experimental Protocols
Protocol 1: Scaled Synthesis of this compound
This protocol outlines a general procedure adaptable for pilot-scale (10-50 L) reactors.
Step A: Condensation
-
Charge a clean, dry, glass-lined reactor with 4-chloro-2-methylpyridine (1.0 eq.) and paraformaldehyde (1.1 - 1.5 eq.).
-
Seal the reactor, purge with nitrogen for 30 minutes, and maintain a slight positive nitrogen pressure.
-
Begin agitation and slowly heat the mixture to 105-110°C.[3]
-
Maintain the reaction at this temperature for 48-70 hours. Monitor the consumption of the starting material via GC analysis of sampled aliquots.
-
Once the reaction is complete (e.g., >95% conversion), cool the reactor to 60-70°C. The resulting crude product is primarily 4-chloro-2-(2-hydroxyethyl)pyridine.
Step B: Dehydration and Purification
-
To the crude intermediate in the reactor, add the dehydration catalyst (e.g., powdered NaOH, 0.2-0.5 eq.) and a polymerization inhibitor (e.g., TBC, 0.1% w/w).[3]
-
Fit the reactor for vacuum distillation with a fractionating column.
-
Slowly apply vacuum and begin heating to gradually raise the temperature to 170-180°C. Water will begin to distill off first.
-
After the water is removed, the product will begin to distill. Collect the fraction boiling in the expected range for this compound under the applied pressure.
-
Crucially, add a small amount of inhibitor to the receiving flask to ensure the stability of the purified product.
-
Store the final product in a dark, refrigerated container under a nitrogen atmosphere.[7]
Diagram: Synthesis and Scale-Up Workflow
The following diagram illustrates the key stages and control points in the production process.
Caption: Workflow for the scaled production of this compound.
Diagram: Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Wikipedia. (2023). 2-Vinylpyridine.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- BenchChem. (n.d.). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.
- Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
- Google Patents. (n.d.). CN1250527C - Process for large-scale preparation of 2-vinyl pyridine.
- Wikipedia. (2023). 4-Vinylpyridine.
- SpringerLink. (n.d.). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
- PubChem. (n.d.). 2-Vinylpyridine.
Sources
- 1. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 4. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-vinylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chloro-2-vinylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the robust and widely-used Horner-Wadsworth-Emmons (HWE) olefination pathway. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and maximize your reaction yields.
Synthesis Overview: The Horner-Wadsworth-Emmons Approach
The synthesis of this compound is most reliably achieved in a two-stage process. First, a suitable precursor, 4-chloro-2-formylpyridine, is prepared. This aldehyde then undergoes an olefination reaction, such as the Horner-Wadsworth-Emmons reaction, to form the desired vinyl group. This method is often preferred over the classic Wittig reaction due to the water-solubility of its phosphate byproduct, which greatly simplifies purification.[1][2]
Caption: General workflow for the two-stage synthesis of this compound.
Part 1: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Olefination
This section addresses the most critical step in the synthesis: the conversion of 4-chloro-2-formylpyridine to the final product.
Q1: My HWE reaction shows low or no conversion of the starting aldehyde. What are the likely causes and solutions?
A1: This is a common issue that typically points to problems with the generation or reactivity of the phosphonate carbanion.
Potential Cause 1: Ineffective Deprotonation of the Phosphonate Reagent. The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[3] If the base is not strong enough or has degraded, this crucial first step will fail.
-
Expert Insight: Phosphonate carbanions are more nucleophilic but less basic than their Wittig ylide counterparts, requiring a sufficiently strong, non-nucleophilic base.[3] Sodium hydride (NaH) is a common and effective choice, typically used in anhydrous solvents like THF or DME.[2]
-
Solution Checklist:
-
Verify Base Potency: Use a fresh container of NaH. Older NaH can be coated with a layer of inactive sodium hydroxide/carbonate from exposure to air and moisture. If you suspect your NaH is old, carefully rinse it with dry hexanes before use (under an inert atmosphere!).
-
Ensure Anhydrous Conditions: Water will quench the base and the carbanion. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and assemble it hot under an inert atmosphere (Nitrogen or Argon).
-
Allow Sufficient Time for Deprotonation: Add the phosphonate reagent to the suspension of NaH in your solvent and stir for at least 30-60 minutes at room temperature or gentle heat (e.g., 40°C) before adding the aldehyde. The cessation of hydrogen gas evolution is a good indicator of complete deprotonation.
-
Potential Cause 2: Degradation of the Aldehyde Starting Material. 4-chloro-2-formylpyridine can be susceptible to oxidation or polymerization upon storage. If the aldehyde is impure, it will naturally lead to a low yield of the desired product.
-
Solution:
-
Check the purity of your aldehyde by NMR or GC-MS before starting.
-
If necessary, purify the aldehyde by flash column chromatography or distillation under reduced pressure. Store it under an inert atmosphere at a low temperature.
-
Potential Cause 3: Incorrect Reaction Temperature. The nucleophilic addition of the carbanion to the aldehyde is the rate-limiting step.[3]
-
Solution:
-
After forming the carbanion, cool the reaction mixture to 0°C before adding the aldehyde solution dropwise. This helps control the initial exothermic reaction.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it goes to completion. Gentle heating (e.g., to 40-50°C) can sometimes be beneficial if the reaction is sluggish, but be cautious of side reactions.
-
Caption: Troubleshooting logic for low HWE reaction yield.
Q2: My reaction works, but the purification is difficult and my final yield is low due to a persistent byproduct. How can I improve the workup?
A2: The primary byproduct of the HWE reaction is a dialkylphosphate salt. While this is generally water-soluble, emulsions or incomplete extraction can complicate purification.
-
Expert Insight: Unlike the triphenylphosphine oxide from a Wittig reaction, the phosphate byproduct of an HWE is designed for easy removal via aqueous extraction.[1] If you are having trouble, it's likely due to the workup procedure itself.
-
Optimized Workup Protocol:
-
Quench Carefully: Once the reaction is complete, cool it in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Do not use water directly if you have unreacted NaH, as the reaction can be violent.
-
Solvent Partitioning: Transfer the quenched mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a sufficient amount of water.
-
Multiple Extractions: Extract the aqueous layer at least three times with your organic solvent. The product is moderately polar and may require multiple extractions for complete recovery.
-
Brine Wash: Combine the organic layers and wash them with brine (saturated aqueous NaCl). This helps to break up emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Part 2: FAQs on Precursor Synthesis & Alternative Routes
Q3: What is a reliable method for synthesizing the 4-chloro-2-formylpyridine precursor?
A3: A common and effective method is the oxidation of 4-chloro-2-methylpyridine. Selenium dioxide (SeO₂) is a classic reagent for this transformation. However, due to the toxicity of selenium compounds, other oxidants like manganese dioxide (MnO₂) are also frequently used. The synthesis of 4-chloropyridine itself can be achieved by reacting pyridine with a chlorinating agent like phosphorus oxychloride.[4][5]
Q4: Are there viable alternative routes to this compound besides the HWE reaction?
A4: Yes, several other methods can be employed, though they come with their own sets of challenges.
-
Dehydration of an Intermediate Alcohol: This route mimics the industrial synthesis of 2-vinylpyridine.[6][7] It involves reacting 4-chloro-2-picoline with formaldehyde to generate 2-(4-chloro-2-pyridyl)ethanol, which is then dehydrated.[8] Achieving high selectivity and yield during the dehydration step can be challenging, as it often requires high temperatures or harsh acidic/basic conditions that can lead to polymerization.[9]
-
Classic Wittig Reaction: The Wittig reaction, using a phosphonium ylide, is a direct alternative to the HWE.[10] However, the primary byproduct, triphenylphosphine oxide, is often difficult to separate from the desired product, complicating purification and frequently lowering the isolated yield.
-
Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling of a 2-halo-4-chloropyridine (e.g., 2-bromo-4-chloropyridine) with a vinyl-organometallic reagent (e.g., vinylboronic acid or vinyltributylstannane) is a modern and powerful method.[11] While often high-yielding, these methods require expensive palladium catalysts and ligands, and the removal of tin byproducts in Stille couplings can be problematic.
| Synthesis Method | Key Advantage | Key Disadvantage |
| Horner-Wadsworth-Emmons | Easy purification (water-soluble byproduct) | Requires strong base; sensitive to water |
| Dehydration of Alcohol | Potentially uses cheaper starting materials | Harsh conditions; risk of polymerization |
| Wittig Reaction | Well-established, broad substrate scope | Difficult purification (phosphine oxide) |
| Cross-Coupling (e.g., Suzuki) | High yields and functional group tolerance | Expensive catalysts; potential metal contamination |
Q5: The final product, this compound, seems unstable. What are the best practices for handling and storage?
A5: this compound, like other vinylpyridines, is prone to polymerization, especially when exposed to heat, light, or air.[12] Upon decomposition, it can also release toxic fumes.[13]
-
Inhibitor: For storage, add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), typically around 0.1%.[6]
-
Storage Conditions: Store the purified product in a dark bottle under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.
-
Purification: If you need to use the monomer for polymerization and must remove the inhibitor, you can do so by passing it through a short column of basic alumina or by distillation under high vacuum. Use the purified monomer immediately.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-formylpyridine (This protocol is a representative example using MnO₂. Reaction conditions may need to be optimized.)
-
To a stirred solution of 4-chloro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, ~10 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield pure 4-chloro-2-formylpyridine.
Protocol 2: Horner-Wadsworth-Emmons Olefination
-
Inert Atmosphere: Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Base Suspension: Under the inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully remove the hexanes via cannula. Add anhydrous THF to the flask.
-
Carbanion Formation: Add diethyl(chloromethyl)phosphonate (1.2 eq) dropwise to the stirred NaH suspension at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0°C. Add a solution of 4-chloro-2-formylpyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Workup: Cool the mixture to 0°C and slowly quench with saturated aqueous NH₄Cl. Transfer to a separatory funnel, add ethyl acetate and water, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
References
- [Referenced in text but no direct link available]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
- Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction.
- ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine.
- [Referenced in text but no direct link available]
- Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- YouTube. (2015). Grignard Reaction.
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
- [Referenced in text but no direct link available]
- Wikipedia. (n.d.). 2-Vinylpyridine.
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- PubChem. (n.d.). 4-Vinylpyridine.
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
- [Referenced in text but no direct link available]
Sources
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 8. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 9. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 13. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Vinylpyridine Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-vinylpyridine (4VP) polymerization. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of poly(4-vinylpyridine) (P4VP). As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of 4VP polymerization and achieve consistent, high-quality results.
Troubleshooting Guide: A Problem-and-Solution Approach
Issue 1: No Polymerization or Extremely Low Monomer Conversion
You've set up your reaction, but after the designated time, you're left with little to no polymer. This is a common and frustrating issue, often pointing to problems with reaction purity or initiation.
Potential Causes & Solutions
-
Presence of Inhibitor: Commercial 4VP is shipped with inhibitors like p-tert-Butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1] These inhibitors are highly effective radical scavengers and must be removed before polymerization.
-
Solution: Pass the monomer through a column of basic or neutral alumina immediately before use.[2] This is the most common and effective method for removing phenolic inhibitors.[3] Alternatively, vacuum distillation can be employed, though it carries a higher risk of premature polymerization if not performed carefully.[3][4]
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of most radical polymerizations as it reacts with propagating radicals to form stable peroxide species, effectively terminating the chain.
-
Ineffective Initiation: The initiator may be degraded, used at too low a concentration, or inappropriate for the reaction temperature.
-
Solution: Use a fresh, properly stored initiator. For free-radical polymerization, azobisisobutyronitrile (AIBN) is a common choice, typically used at temperatures around 60-80 °C.[5] Ensure the reaction temperature is appropriate for the initiator's half-life.
-
Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution, Đ > 1.5)
In applications requiring well-defined polymers, such as in drug delivery or block copolymer synthesis, a broad molecular weight distribution (high dispersity, Đ) is undesirable.
Potential Causes & Solutions
-
Side Reactions: The pyridine nitrogen in 4VP is nucleophilic and can participate in side reactions, particularly quaternization, which can lead to branching or cross-linking.[6] This is more prevalent in anionic polymerization and can also be a concern in certain controlled radical polymerizations at high temperatures.[7]
-
Solution: For anionic polymerization, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.[4] For controlled radical techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), optimize the temperature and reaction time to limit exposure to conditions that promote side reactions.[5][8]
-
-
Impurities: Trace impurities in the monomer, solvent, or initiator can act as chain transfer agents, leading to new polymer chains and broadening the molecular weight distribution.
-
Solution: Use highly purified monomer and freshly distilled, anhydrous solvents. Ensure all glassware is rigorously cleaned and dried.
-
-
Incorrect Stoichiometry in Controlled Polymerizations: In techniques like ATRP and RAFT, the ratio of monomer to initiator (or chain transfer agent) is critical for controlling the molecular weight.
-
Solution: Carefully calculate and measure the amounts of monomer, initiator, catalyst/ligand (for ATRP), or chain transfer agent (for RAFT). Minor errors in these ratios can significantly impact the final polymer characteristics. For ATRP of 4VP, using a chloride-based initiating system is often crucial for good control.[8]
-
Issue 3: Spontaneous or Premature Polymerization
You've purified your monomer, but it polymerizes in the storage container or immediately upon setup before you can initiate the reaction under controlled conditions.
Potential Causes & Solutions
-
Improper Storage of Purified Monomer: Once the inhibitor is removed, 4VP is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace oxygen.[7]
-
High Temperatures During Purification: If using vacuum distillation for purification, excessive temperatures can thermally initiate polymerization in the distillation flask.
-
Solution: Distill 4VP under a high vacuum to keep the boiling point as low as possible.[4] Ensure the collection flask is cooled and that a small amount of a non-volatile inhibitor (if compatible with the subsequent reaction) is added to the receiving flask.
-
Troubleshooting Logic Flowchart
The following diagram illustrates a logical workflow for diagnosing common issues in 4VP polymerization.
Caption: A decision tree for troubleshooting 4-vinylpyridine polymerization.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 4-vinylpyridine monomer?
Unpurified 4-vinylpyridine should be stored in a tightly sealed container in a cool, dry, well-ventilated, and dark place, away from ignition sources.[9][10] Recommended storage temperatures are often -20°C for long-term stability.[9] After removing the inhibitor, the monomer is highly reactive and should ideally be used immediately.[7]
Q2: What is the best method to remove the inhibitor from 4-vinylpyridine?
Passing the monomer through a short column of activated basic alumina is generally the preferred method. It is fast, efficient, and avoids the application of heat, which can cause premature polymerization.[2] Vacuum distillation is also effective but requires careful temperature control.
| Method | Advantages | Disadvantages |
| Basic Alumina Column | Fast, simple, avoids heat, highly effective for phenolic inhibitors.[2] | Alumina must be fresh/activated; may not remove all types of impurities. |
| Vacuum Distillation | Can remove a wider range of impurities and oligomers. | Risk of thermal polymerization; requires more complex setup.[4] |
Q3: Which controlled polymerization technique is most suitable for 4VP?
Both ATRP and RAFT have been successfully used to polymerize 4VP in a controlled manner.[5][8]
-
ATRP: Can produce well-defined P4VP, but the pyridine nitrogen can coordinate with the copper catalyst, potentially affecting the polymerization kinetics. Using a chloride-based system (e.g., CuCl/ligand) is often more effective than bromide-based systems for 4VP.[8]
-
RAFT: This technique is very versatile and tolerant of the pyridine functional group. A range of RAFT agents, such as cumyl dithiobenzoate (CDB), have proven effective for achieving controlled polymerization of 4VP with low dispersity.[5][11]
Q4: How can I accurately determine the molecular weight of my poly(4-vinylpyridine)?
Size Exclusion Chromatography (GPC) is the standard method. However, the basic nature of the P4VP can cause strong interactions with standard silica-based GPC columns, leading to inaccurate results.[12] To overcome this, a modified mobile phase is required. A common eluent is DMF containing a salt, such as lithium bromide (LiBr), to suppress these interactions.[12][13] Specialized columns for cationic polymers are also available and provide reliable results.[14]
Key Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
-
Preparation: Take a small glass chromatography column and add a plug of glass wool at the bottom.
-
Packing: Add activated basic alumina to the column (a column height of 5-10 cm is typically sufficient for 10-20 mL of monomer). Gently tap the column to ensure even packing.
-
Elution: Carefully pour the 4-vinylpyridine monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to percolate through the column under gravity or with gentle positive pressure from an inert gas. Collect the clear, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer is now highly reactive and should be transferred directly to your deoxygenated reaction vessel.
Protocol 2: General Procedure for RAFT Polymerization of 4VP
This is a representative protocol and should be adapted based on the specific RAFT agent and desired molecular weight.
-
Reagents: In a Schlenk flask, add the calculated amounts of 4-vinylpyridine (freshly purified), RAFT agent (e.g., cumyl dithiobenzoate), and radical initiator (e.g., AIBN).[5]
-
Solvent: Add an appropriate anhydrous solvent (e.g., 1,4-dioxane or bulk polymerization can also be performed).[15]
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[4]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). Place the flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C) and stir.[5][16]
-
Monitoring & Termination: Monitor the reaction progress by taking small aliquots via a degassed syringe and analyzing for monomer conversion (e.g., by ¹H NMR).
-
Termination: To stop the polymerization, cool the flask rapidly in an ice bath and expose the mixture to air.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexanes or diethyl ether). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
References
- Scientific Polymer Products. (n.d.). 4-Vinylpyridine.
- Shodex HPLC Columns. (n.d.). Poly(4-Vinylpyridine) (LF-804).
- Polymer Source. (2020). Safety Data Sheet.
- McCormick, C. L., & Lowe, A. B. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(15), 5545–5547. [Link]
- Google Patents. (n.d.). Inhibitor removal from vinyl pyridines - US2826581A.
- Polymer Source. (n.d.). Poly (4-vinyl pyridine) Sample #: P40424-4VP.
- McCormick, C. L., & Lowe, A. B. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(15), 5545-5547. [Link]
- Olsen, B. D., & Segal-Peretz, T. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1947–1968. [Link]
- Royal Society of Chemistry. (n.d.). In situ synthesis of the Ag/poly(4-vinylpyridine)-block-polystyrene composite nanoparticles by dispersion RAFT polymerization. Polymer Chemistry.
- MDPI. (n.d.). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions.
- Royal Society of Chemistry. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(11), 1606-1618. [Link]
- Chen, H., et al. (2009). A Copper-Based Reverse ATRP Process for the Living Radical Polymerization of 4-Vinylpyridine: Discussion on Optimum Reaction Conditions. Journal of Macromolecular Science, Part A, 46(8), 831-837. [Link]
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(13), 4183–4203. [Link]
- Matyjaszewski, K., et al. (2002). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 35(24), 9000–9010. [Link]
- ResearchGate. (2016). Hi everyone. I would like to ask how do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution?
- ACS Publications. (n.d.). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers.
- Google Patents. (n.d.). Production process for 4-vinylpyridine - CN106699641A.
- PubMed. (2018). Nitrogen reactive ion etch processes for the selective removal of poly-(4-vinylpyridine) in block copolymer films. Journal of Vacuum Science & Technology B, 36(5), 051803. [Link]
- Royal Society of Chemistry. (n.d.). Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator. Polymer Chemistry.
- Wikipedia. (n.d.). 4-Vinylpyridine.
- ResearchGate. (2025). Molecular Mass Characterization of Poly(4-Vinylpyridine).
- PubMed Central. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
- LabRulez LCMS. (n.d.). GPC/SEC Analysis of Poly(2-vinylpyridine)s.
- ACS Publications. (n.d.). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules.
- MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 11(4), 620. [Link]
- springerprofessional.de. (2018). Behavior of ATRP-derived styrene and 4-vinylpyridine-based amphiphilic block copolymers in solution.
- Google Patents. (n.d.). Process for the polymerization of 4-vinyl pyridine monomers - US5861230A.
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Technical Support Center: Controlling Molecular Weight in Poly(4-vinylpyridine) Synthesis
Welcome to the technical support center for poly(4-vinylpyridine) (P4VP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the molecular weight of P4VP, a critical parameter influencing its performance in various applications. Here, you will find a blend of theoretical principles and practical troubleshooting advice to navigate the complexities of P4VP polymerization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of molecular weight during the synthesis of poly(4-vinylpyridine).
Q1: Why is controlling the molecular weight of P4VP so important?
A1: The molecular weight of poly(4-vinylpyridine) directly dictates its physical and chemical properties. For instance, in drug delivery systems, the molecular weight influences drug loading capacity, release kinetics, and biocompatibility. In functional coatings and ion-exchange resins, it affects viscosity, film formation, and binding capacity. Precise control over molecular weight allows for the fine-tuning of these properties to meet the specific demands of the application.
Q2: What are the primary methods for controlling the molecular weight of P4VP?
A2: The most effective methods for controlling the molecular weight of P4VP fall under the umbrella of living/controlled polymerization techniques. These include:
-
Anionic Polymerization: This method offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] However, it requires stringent, impurity-free reaction conditions.[1]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide a robust and versatile approach to synthesizing P4VP with predetermined molecular weights and low PDI.[1][3] These methods are generally more tolerant of functional groups and impurities compared to anionic polymerization.[4]
Conventional free-radical polymerization can also be used, but it offers less precise control over molecular weight, often resulting in polymers with broad molecular weight distributions.[5][6]
Q3: How does the initiator-to-monomer ratio affect the final molecular weight in a controlled polymerization?
A3: In a living/controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of the initiator, assuming 100% initiation efficiency. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, as each initiator molecule generates a polymer chain that incorporates a larger number of monomer units. Conversely, a lower monomer-to-initiator ratio will produce a lower molecular weight polymer.
Q4: What is the role of a chain transfer agent in controlling molecular weight?
A4: In conventional free-radical polymerization, chain transfer agents (CTAs) are used to regulate molecular weight. The CTA interrupts the growth of a polymer chain by transferring a reactive atom (typically hydrogen) to the propagating radical, terminating that chain. The CTA then becomes a radical that can initiate a new polymer chain. The ratio of CTA to monomer is a key factor in controlling the final molecular weight; a higher concentration of CTA leads to lower molecular weight polymers. In RAFT polymerization, a specific type of CTA is used to reversibly terminate propagating chains, allowing for controlled growth and narrow molecular weight distributions.[4][7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your P4VP synthesis experiments.
Issue 1: Inconsistent or Unpredictable Molecular Weights
Q: I am using a controlled polymerization technique (ATRP/RAFT), but my final molecular weight is significantly different from my theoretical calculation. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Root Cause Analysis:
-
Initiator Inefficiency: The theoretical molecular weight calculation assumes 100% initiator efficiency, meaning every initiator molecule starts a polymer chain. In reality, initiator efficiency can be lower due to side reactions or incomplete activation.
-
Impurities: Water, oxygen, and other impurities can react with the initiator or the propagating chain ends, leading to premature termination and a deviation from the expected molecular weight.
-
Monomer Purity: The 4-vinylpyridine (4VP) monomer must be free of inhibitors, which are often added for stabilization during storage. Inhibitors will consume initiator radicals, reducing the effective initiator concentration and leading to higher than expected molecular weights.
-
Incorrect Stoichiometry: Inaccurate measurement of the monomer, initiator, or catalyst can lead to significant deviations from the targeted molecular weight.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent molecular weight.
Experimental Protocol: Monomer Purification
-
Setup: Assemble a distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Removal: Add a small amount of a drying agent, such as calcium hydride, to the 4-vinylpyridine monomer and stir for several hours or overnight.
-
Distillation: Distill the 4-vinylpyridine under reduced pressure.[1] Collect the fraction that boils at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent spontaneous polymerization.
Issue 2: Broad Polydispersity Index (PDI)
Q: My GPC results show a high PDI (>1.5) even though I am using a living polymerization method. How can I achieve a narrower molecular weight distribution?
A: A high PDI in a controlled polymerization indicates a loss of "livingness," meaning that termination or chain transfer reactions are occurring at a significant rate.
Root Cause Analysis:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be continuously formed while others are already growing, leading to a broad distribution of chain lengths.[3]
-
Chain Termination: As mentioned previously, impurities can terminate growing chains. In ATRP, an imbalance in the ratio of the activator (Cu(I)) to the deactivator (Cu(II)) can also lead to an increase in termination reactions.[8]
-
Side Reactions: The pyridine nitrogen in 4-vinylpyridine can undergo side reactions, such as quaternization, which can interfere with the polymerization control.[8]
Strategies for Narrowing PDI:
| Strategy | Rationale |
| Optimize Initiator/Catalyst System | For ATRP, using a more active catalyst system can ensure a faster initiation rate.[8] For RAFT, the choice of the RAFT agent is crucial and should be compatible with the 4VP monomer.[7] |
| Improve Reaction Conditions | Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation.[1] Stringent degassing is critical to remove oxygen. |
| Use Additives | In anionic polymerization of 4VP, the addition of salts like LiCl can help to prevent side reactions and maintain livingness.[9] |
Experimental Protocol: Degassing via Freeze-Pump-Thaw Cycles
-
Freeze: Place the sealed reaction flask containing the monomer, solvent, and initiator (if stable to freezing) in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace.
-
Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely. You will likely see bubbles of dissolved gas being released from the solution.
-
Repeat: Repeat this cycle at least three times to ensure the thorough removal of dissolved oxygen.[1]
Issue 3: Difficulty in Achieving High Molecular Weight P4VP
Q: I am struggling to synthesize high molecular weight P4VP. The polymerization seems to stop prematurely. What are the likely causes?
A: The inability to reach high molecular weights can be due to several factors that lead to the premature termination of polymer chains.
Root Cause Analysis:
-
Monomer-to-Initiator Ratio: To achieve a high molecular weight, a high monomer-to-initiator ratio is required. Double-check your calculations and measurements.
-
Insoluble Polymer: P4VP can become insoluble in certain solvents as its molecular weight increases, especially in less polar solvents like THF at low temperatures.[10] This can cause the polymer to precipitate out of solution, halting further propagation.
-
Chain Transfer to Solvent: Some solvents can act as chain transfer agents, limiting the achievable molecular weight.
Troubleshooting and Optimization:
Caption: Troubleshooting guide for achieving high molecular weight P4VP.
Solvent Selection for P4VP Synthesis:
| Solvent | Suitability for High MW P4VP | Notes |
| Methanol, Ethanol | Good | P4VP is soluble in lower alcohols. |
| DMF, DMSO | Excellent | These polar aprotic solvents are very effective at solvating high molecular weight P4VP.[2][10] |
| Toluene | Moderate | P4VP is soluble, but may precipitate at higher molecular weights.[2] |
| THF | Poor for High MW | P4VP has limited solubility, especially at low temperatures used for anionic polymerization.[10] |
References
- Mendichi, R., Audisio, G., & Giacometti Schieroni, A. (1994). Molecular Mass Characterization of Poly(4-Vinylpyridine).
- Tsarevsky, N. V., Pintauer, T., & Matyjaszewski, K. (2004). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 37(26), 9768–9778.
- Ding, Q., Zhao, W., Li, F., He, J., & Zhang, Y. (2024). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Science China Chemistry, 67(8), 2737–2746.
- Kandelhard, F., Pashayev, E., Schymura, J., & Georgopanos, P. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Industrial & Engineering Chemistry Research, 62(21), 8349–8361.
- Mendichi, R., Audisio, G., & Giacometti Schieroni, A. (1994). Molecular Mass Characterization of Poly(4-Vinylpyridine). ResearchGate.
- Polymer Source. (n.d.). Poly(4-vinyl pyridine) Sample #: P40367-4VP.
- Hernández-Gordillo, A. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(15), 3049.
- Reilly Industries, Inc. (1999). U.S. Patent No. 5,861,230. Washington, DC: U.S.
- Polymer Source. (n.d.). Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP.
- Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4746–4748.
- Kim, J. H., et al. (2019). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. Polymers, 11(11), 1845.
- Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. ResearchGate.
- Varshney, S. K., Zhong, X. F., & Eisenberg, A. (1993). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules, 26(4), 701–706.
- Kandelhard, F., Pashayev, E., Schymura, J., & Georgopanos, P. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Industrial & Engineering Chemistry Research, 62(21), 8349–8361.
- Kennemur, J. G. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(4), 1354–1370.
- Karak, S., & Alemdar, N. (2013). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate.
- Kim, C. H., et al. (2006). Synthesis of almost fully quarternized poly(4-vinylpyridine)
- Schymura, J., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(12), 1749-1761.
- Creutz, S., Teyssié, P., & Jérôme, R. (1997). Anionic Block Copolymerization of 4-Vinylpyridine and tert-Butyl Methacrylate at “Elevated” Temperatures: Influence of Various Additives on the Molecular Parameters. Macromolecules, 30(21), 6406–6412.
- Xia, J., Zhang, X., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules, 32(13), 4482–4484.
- Polymer Solutions. (2014, April 1). Living Polymerization and Molecular Weight. SGS PSI.
- ResearchGate. (n.d.). Synthesis conditions for poly-4-vinylpyridine of different molar weights.
- AMiner. (n.d.). Atom Transfer Radical Polymerization of 4-Vinylpyridine.
- Gkermpoura, S., et al. (2022).
- Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP.
- Hsu, C. J., et al. (2021). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 213, 123212.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
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Technical Support Center: Managing Temperature Effects in Vinylpyridine Polymerization
Welcome to the comprehensive technical support guide for managing thermal effects during the polymerization of vinylpyridine monomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these highly exothermic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the synthesis of well-defined poly(vinylpyridine) with desired properties, while maintaining operational safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during vinylpyridine polymerization, with a focus on temperature-related causes and their solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My polymerization reaction is experiencing a sudden and uncontrollable temperature spike, far exceeding the setpoint. What is happening and how can I mitigate this?
Answer:
You are likely experiencing a thermal runaway reaction, a dangerous situation where the rate of heat generation from the exothermic polymerization surpasses the rate of heat removal.[1][2] This accelerates the reaction, creating a positive feedback loop that can lead to excessive pressure buildup and potential reactor failure.[3] Vinylpyridine polymerizations are particularly susceptible to this due to their exothermic nature.[4]
Immediate Actions:
-
Emergency Cooling: If your reactor setup has an emergency cooling system, activate it immediately.
-
Inhibitor Quenching: If available and safe to do so, introduce a polymerization inhibitor to stop the reaction.[5]
-
Evacuation: If the situation cannot be controlled, evacuate the area immediately.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Suggested Solution |
| Inadequate Heat Removal | The cooling capacity of your reactor (e.g., cooling jacket, internal coils) is insufficient for the reaction scale or concentration.[6] | - Reduce Reaction Scale: Perform the polymerization on a smaller scale. - Improve Heat Transfer: Ensure good agitation to facilitate heat transfer to the reactor walls.[7] Consider using a reactor with a higher surface area-to-volume ratio or more efficient cooling systems.[8][6] - Dilution: Conduct the polymerization in a suitable solvent to increase the heat capacity of the system. |
| High Initiator Concentration | An excessive amount of initiator generates a high concentration of free radicals, leading to a very rapid and highly exothermic polymerization.[9] | - Optimize Initiator Concentration: Carefully calculate and reduce the initiator concentration. A typical initiator-to-monomer ratio should be optimized for controlled polymerization.[9] |
| Incorrect Reaction Temperature | Starting the polymerization at too high a temperature can lead to an explosive reaction rate. | - Lower Initial Temperature: Initiate the polymerization at a lower temperature and gradually increase it if necessary. For instance, some vinylpyridine polymerizations are initiated at temperatures between 55°C and 75°C.[10] |
| Monomer Contamination | Contaminants, such as peroxides formed from air exposure, can act as uncontrolled initiators.[4] | - Purify Monomer: Ensure the vinylpyridine monomer is free of inhibitors and peroxides before use, for example, by passing it through a column of basic alumina.[9] |
Issue 2: High Polydispersity Index (PDI) in the Final Polymer
Question: My GPC results show a broad molecular weight distribution (PDI > 1.5). How can temperature be a contributing factor?
Answer:
Temperature fluctuations and excessive heat can significantly impact the control over your polymerization, leading to a high polydispersity index (PDI).
Causality Diagram:
Caption: Impact of Temperature on Polydispersity.
Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Solution |
| Excessive Reaction Temperature | High temperatures can promote side reactions, such as chain transfer to monomer or polymer, and branching, which broaden the molecular weight distribution.[11] | - Lower the Reaction Temperature: Conduct the polymerization at the lower end of the effective temperature range for your initiator. For example, RAFT polymerization of 4-vinylpyridine has been successfully carried out at 70°C.[12] |
| Poor Temperature Control | Fluctuations in temperature lead to inconsistent rates of initiation and propagation, resulting in polymer chains of varying lengths. | - Improve Temperature Regulation: Utilize a reliable temperature control system, such as a PID controller, to maintain a stable reaction temperature.[1] Ensure the temperature probe is correctly placed within the reaction mixture. |
| Localized Hot Spots | Inadequate stirring can create localized regions of high temperature where polymerization is uncontrolled.[7] | - Enhance Agitation: Increase the stirring speed to ensure uniform temperature distribution throughout the reactor.[13] |
Issue 3: Low Monomer Conversion
Question: My polymerization is stalling, resulting in low monomer conversion. Could the temperature be too low?
Answer:
Yes, an insufficient reaction temperature is a common reason for low monomer conversion.
Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Solution |
| Temperature Too Low for Initiator | The selected reaction temperature may be below the optimal decomposition temperature of your initiator, leading to a slow rate of radical generation. | - Increase Temperature: Gradually increase the reaction temperature to a level appropriate for your initiator's half-life. Consult the initiator's technical data sheet for this information. - Select a Different Initiator: Choose an initiator with a suitable decomposition rate at your desired reaction temperature. |
| Steric Hindrance | For substituted vinylpyridines, steric hindrance can slow the rate of polymerization, requiring higher temperatures to achieve good conversion.[9] | - Increase Reaction Temperature and/or Time: Compensate for slower kinetics by increasing the reaction temperature or extending the polymerization time.[9] |
| Premature Termination | Impurities in the monomer or solvent can act as inhibitors or radical scavengers, terminating the polymerization prematurely. While not directly a temperature issue, its effect can be more pronounced at lower temperatures where the initiation rate is already slow. | - Purify Reagents: Ensure all reagents are thoroughly purified before use.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical heat of polymerization for vinylpyridine?
While specific values can vary, the polymerization of vinyl monomers is generally highly exothermic. For example, the heat of polymerization for 2-vinylpyridine has been reported to be around 17.3 kcal/mole.[14] This significant heat release underscores the critical need for effective temperature management.
Q2: How does the choice of polymerization technique (e.g., free radical, RAFT) influence temperature management?
Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) generally offer better thermal control compared to conventional free radical polymerization.[12] This is because the reaction rates in controlled polymerizations are often slower, leading to a more gradual release of heat.[12] However, even with controlled techniques, proper temperature monitoring and control are essential as the reactions are still exothermic.[12]
Q3: What are the best practices for monitoring the temperature of a vinylpyridine polymerization?
For accurate temperature monitoring, it is crucial to use a calibrated temperature sensor, such as a thermocouple or an RTD, placed directly in the reaction mixture.[1] Automated monitoring systems with data loggers can provide real-time tracking and alerts for any temperature deviations.[15] It is also good practice to monitor the temperature of the cooling fluid entering and exiting the reactor jacket to assess the efficiency of heat removal.
Q4: Can the physical properties of poly(vinylpyridine), such as its glass transition temperature (Tg), be affected by the polymerization temperature?
While the polymerization temperature primarily influences molecular weight and PDI, these characteristics, in turn, affect the polymer's physical properties. The glass transition temperatures (Tg) of poly(2-vinylpyridine) and poly(4-vinylpyridine) are approximately 104°C and 142°C, respectively.[11] Achieving a target molecular weight through controlled polymerization at an optimal temperature is key to obtaining consistent thermal properties in the final product.
Q5: What type of reactor setup is recommended for vinylpyridine polymerization?
For laboratory-scale polymerizations, a jacketed glass reactor connected to a circulating bath provides good temperature control.[16] For larger scales, stirred tank reactors with cooling jackets or internal cooling coils are commonly used to manage the heat of reaction effectively.[7] The choice of agitator is also important to ensure efficient heat transfer.
Section 3: Experimental Protocols
Protocol 1: General Setup for Temperature-Controlled Vinylpyridine Polymerization
This protocol outlines a general laboratory setup for conducting a vinylpyridine polymerization with an emphasis on temperature control.
Workflow Diagram:
Caption: Workflow for Temperature-Controlled Polymerization.
Materials:
-
Jacketed glass reactor with a multi-neck lid
-
Overhead stirrer with a suitable impeller
-
Temperature controller with a probe (thermocouple or RTD)
-
Circulating bath (for heating/cooling)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles for reagent transfer
-
Vinylpyridine monomer (purified)
-
Initiator (e.g., AIBN)
-
Solvent (if applicable)
Procedure:
-
Reactor Assembly: Assemble the dry, clean reactor with the overhead stirrer and condenser. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Charging: Charge the reactor with the purified vinylpyridine monomer and solvent (if used) via syringe.
-
Temperature Equilibration: Set the circulating bath to the desired reaction temperature and allow the reactor contents to equilibrate. Place the temperature probe directly into the reaction mixture, ensuring it does not touch the reactor walls.
-
Initiation: Dissolve the initiator in a small amount of deoxygenated solvent and inject it into the reactor to start the polymerization.
-
Monitoring: Continuously monitor the internal temperature. If it rises more than a few degrees above the setpoint, adjust the cooling bath temperature accordingly. Note any significant exotherm.
-
Termination: After the desired reaction time, cool the reactor by setting the circulator to a low temperature (e.g., 0°C). Quench the reaction by exposing it to air or by adding an inhibitor.
-
Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum to a constant weight.
References
- Gerstenberg, H., Sckuhr, P., & Steiner, R. (1983). Stirred tank reactors for polymerization. Ger. Chem. Eng. (Engl. Transl.), 6(3), 129-141. [Link]
- Patsnap Eureka. (2025).
- El-Batsh, H. M., et al. (2019). A simulation study of heat transfer in polymerization reactors. Thermal Science, 23(2), 1127-1138. [Link]
- Rybel, T., et al. (2021). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Omega, 6(4), 2995-3006. [Link]
- Jinzong Machinery. (2024).
- Lab Equipment Australia. (n.d.).
- Labec. (2026).
- Wang, F., et al. (2019). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. Processes, 7(12), 922. [Link]
- Gwyther, J. A., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1887-1900. [Link]
- Google Patents. (1999).
- El-Batsh, H. M., et al. (2018). A simulation study of heat transfer in polymerization reactors.
- RIGID HVAC. (2025).
- Techmate. (2023).
- Lee, H., et al. (2001). Characterization of poly(2-vinylpyridine)
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2021). MDPI. [Link]
- Bengough, W. I., & Henderson, W. (1961). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 57, 1793-1801. [Link]
- Kiliaris, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-744. [Link]
- Rowe, S. M., Nolan, P. F., & Starkie, A. J. (1995). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series, (139), 245-256. [Link]
- Wang, G., et al. (2018). Tuning the Air Stability of N‐Type Semiconductors via Poly(2‐vinylpyridine): The Importance of Humidity and Molecular Weight.
- Chen, Y.-T., et al. (2021). Drastic Elevation in the Glass Transition Temperature of Poly(2-vinylpyridine) by the Entanglement-Promoting Palladium Nanoparticles. Macromolecules, 54(17), 7724-7731. [Link]
- Urakawa, O., et al. (2017). Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited. Polymers, 9(12), 682. [Link]
- Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
- Poly(methacrylic acid-ran-2-vinylpyridine)
- Emergency Runaway Reaction - What Precedes?
- Spontaneous Polymerization of 4-Vinylpyridine Monomer on Micron-Sized Mica Platelets. (2023). Chemistry & Chemical Technology. [Link]
- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2021).
- Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles. (2015).
- Poly(vinyl pyridine)
- Fuoss, R. M., & Cathers, G. I. (1949). Preparation and Fractionation of Poly-4-vinylpyridine. Industrial & Engineering Chemistry, 41(5), 979-982. [Link]
- Health and Safety Executive. (1992).
- Chen, J.-R., et al. (2014). Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology. Journal of Thermal Analysis and Calorimetry, 115(1), 51-58. [Link]
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- 16. scienceequip.com.au [scienceequip.com.au]
Technical Support Center: Solvent Effects on the Quaternization of Poly(vinylpyridine)
Welcome to the technical support center for the quaternization of poly(vinylpyridine) (PVP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial polymer modification reaction. Here, we address common questions and troubleshooting scenarios with a focus on the pivotal role of the solvent system, providing not just protocols, but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the quaternization of poly(vinylpyridine)?
A: The choice of solvent is arguably one of the most critical parameters in the quaternization of PVP. The solvent system directly influences several key aspects of the reaction:
-
Solubility: The solvent must effectively dissolve three distinct species: the starting neutral PVP polymer, the alkylating agent (e.g., an alkyl halide), and the resulting charged, quaternized polymer (a polyelectrolyte). Poor solubility of any of these components can lead to phase separation, premature termination of the reaction, and non-homogeneous products.[1][2]
-
Reaction Kinetics: The quaternization of the pyridine nitrogen by an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly dependent on the solvent's ability to stabilize the charged transition state. Polar solvents, particularly polar aprotic solvents, excel at this, accelerating the reaction.[3][4]
-
Polymer Conformation: The solvent quality affects the conformation of the polymer chain. In a good solvent, the polymer coil expands, making the pyridine units more accessible. As the reaction proceeds and the polymer becomes more charged, its solubility characteristics change, which can cause the coil to contract or even precipitate if the solvent can no longer effectively solvate it.[1]
Q2: How does solvent polarity specifically impact the reaction rate?
A: Solvent polarity has a profound effect on the reaction kinetics.[3][5] The SN2 reaction between the neutral pyridine ring and the neutral alkyl halide proceeds through a charged transition state where a partial positive charge develops on the nitrogen and a partial negative charge on the leaving group.
-
Polar Protic vs. Aprotic Solvents:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, sulfolane) are often excellent choices. They possess strong dipoles that can stabilize the charged transition state, significantly increasing the reaction rate. They do not, however, strongly solvate the nucleophile (the pyridine nitrogen), leaving it free to attack the alkyl halide.
-
Polar Protic Solvents (e.g., methanol, ethanol, water) can also be effective and are commonly used.[3][6] They stabilize the transition state through hydrogen bonding. However, they can also solvate the lone pair of electrons on the pyridine nitrogen, which can slightly reduce its nucleophilicity compared to an aprotic environment. The choice between them often depends on the required solubility of the final product. For instance, methanol has been used for synthesizing fully quaternized PVP, while ethanol was preferred for partially quaternized derivatives.[3][6]
-
Q3: My reaction starts fast but then slows down significantly or stops before reaching full conversion. Why does this happen?
A: This is a very common observation and is typically attributed to a phenomenon known as the "neighboring group effect".[7][8]
-
Steric Hindrance: As pyridine units along the polymer chain become quaternized, the newly attached, bulky alkyl groups and their associated counter-ions create steric hindrance. This crowding makes it physically more difficult for the alkylating agent to approach and react with the adjacent, unreacted pyridine units.[7]
-
Electrostatic Repulsion: The quaternized pyridinium groups are positively charged. As the degree of quaternization increases, the polymer chain builds up a significant positive charge. This can create an electrostatic repulsion that slows the approach of the incoming (neutral) alkyl halide molecule towards the remaining neutral pyridine units. However, studies suggest that steric hindrance is the more dominant retardation mechanism.[7]
Due to this effect, achieving conversions above 70-80% with standard alkyl halides can be challenging.[8] Strategies to overcome this include using a large excess of the alkylating agent or employing more reactive "activated" halides.[3][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Quaternization (DQ) | 1. Insufficient Reaction Time/Temp: The reaction may be kinetically slow, especially with longer-chain alkyl halides. 2. Neighboring Group Effect: Steric and/or electrostatic hindrance is preventing further reaction.[1][7] 3. Poor Solvent Choice: The solvent may not be sufficiently polar to promote a high reaction rate.[2] 4. Reagent Degradation: The alkylating agent may have degraded due to moisture or light. | 1. Increase reaction time and/or temperature. Monitor reaction progress via ¹H NMR at various time points. 2. Use a significant excess (e.g., 5-10 fold molar excess) of the alkylating agent.[3] Consider using a more reactive agent, such as an alkyl iodide instead of a bromide, or an "activated" halide like 2-chloroacetamide.[8] 3. Switch to a more polar aprotic solvent like DMF or sulfolane, provided all components are soluble.[2][9] 4. Use freshly distilled or purified alkylating agents. Store them under an inert atmosphere and protected from light. |
| Polymer Precipitates During Reaction | 1. Poor Solubility of Quaternized Product: As the polymer becomes more ionic, its solubility decreases in the initial solvent. This is a common issue in less polar solvents.[1] | 1. Switch to a more polar solvent that is known to dissolve both the neutral PVP and the expected polyelectrolyte (e.g., methanol, DMF).[3][9] 2. Use a solvent mixture. For example, starting in a good solvent for PVP and gradually adding a co-solvent that is better for the quaternized product. 3. Perform the reaction at a higher dilution to keep the polymer in solution longer. |
| Inconsistent Results Between Batches | 1. Water Contamination: Trace amounts of water in the solvent or on the glassware can affect reaction rates and potentially hydrolyze some alkylating agents. 2. Purity of Reagents: The purity of the starting PVP and the alkylating agent can vary.[7] 3. Molecular Weight of PVP: The molecular weight of the starting PVP can influence reaction kinetics.[2] | 1. Use anhydrous solvents and dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Ensure consistent purity of all reagents. Purify the alkylating agent by distillation if necessary. 3. Characterize the molecular weight of your starting PVP for each batch to ensure consistency. |
| Final Product is Difficult to Purify | 1. Hygroscopic Nature: Quaternized PVP is often very hygroscopic and can be difficult to handle and dry completely.[8] 2. Excess Alkylating Agent: A large excess of a high-boiling-point alkylating agent may be difficult to remove. | 1. After precipitation (e.g., in diethyl ether), wash the product thoroughly with the precipitating solvent.[3][6] Dry under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period. 2. If the excess reagent is volatile, it can be removed under vacuum. If not, multiple precipitations may be necessary. Consider dialysis if the product is water-soluble. |
Troubleshooting Flowchart: Low Degree of Quaternization
Caption: Troubleshooting flowchart for addressing a low degree of quaternization.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Quaternization of Poly(4-vinylpyridine)
This protocol is a general starting point. Molar ratios, solvent, temperature, and time should be optimized for your specific system.
-
Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve poly(4-vinylpyridine) (P4VP) (1.0 g, 9.51 mmol of repeat units) in an appropriate anhydrous solvent (e.g., 50 mL of methanol or DMF).[3][9] Stir until the polymer is fully dissolved.
-
Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 0.9 mL, 14.4 mmol, ~1.5 molar equivalents) to the solution via syringe. For higher degrees of quaternization, a larger excess may be required.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for methanol, ~65 °C; or 90 °C for DMF) and allow it to react for a set period (e.g., 4-24 hours).[3][9] The solution may change color or viscosity.
-
Precipitation & Purification: After cooling to room temperature, pour the reaction mixture slowly into a large volume of a non-solvent (e.g., ~200-400 mL of cold diethyl ether) while stirring vigorously.[3][6]
-
Isolation: The quaternized polymer will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with fresh portions of the non-solvent (e.g., diethyl ether) to remove any unreacted alkylating agent and residual solvent.[3]
-
Drying: Dry the final product under high vacuum at 40 °C until a constant weight is achieved. The resulting polymer is often a yellowish solid.[3]
Workflow for a Quaternization Experiment
Sources
- 1. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
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- 9. people.clarkson.edu [people.clarkson.edu]
Validation & Comparative
A Comparative Analysis of 2-Vinylpyridine and 4-Vinylpyridine Reactivity: A Guide for Researchers
In the landscape of functional monomers, 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) stand out for their versatility in creating advanced polymer architectures. While structurally similar, the isomeric difference—the position of the vinyl group relative to the nitrogen atom in the pyridine ring—imparts distinct electronic and steric characteristics. These differences profoundly influence their reactivity in polymerization and other chemical transformations, ultimately dictating the properties and applications of the resulting materials. This guide provides an in-depth comparative analysis of 2-VP and 4-VP reactivity, supported by experimental data, to aid researchers in monomer selection and reaction design for applications ranging from drug delivery systems to advanced coatings and catalysts.
Core Structural and Electronic Differences
The reactivity of vinylpyridines is fundamentally governed by the interplay of electronic effects from the pyridine ring and steric factors around the vinyl group. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring through an inductive effect.[1][2] This electron deficiency is more pronounced at the ortho (2- and 6-) and para (4-) positions, as depicted by resonance structures.[1]
In 4-vinylpyridine , the vinyl group is at the para position, directly conjugated with the electron-withdrawing nitrogen atom. This enhances the electrophilicity of the vinyl group's β-carbon, making it more susceptible to nucleophilic attack.
In 2-vinylpyridine , the vinyl group is at the ortho position. While still influenced by the nitrogen's electron-withdrawing nature, the proximity of the nitrogen atom's lone pair of electrons and the polymer backbone introduces significant steric hindrance.[3] This steric crowding can impede the approach of bulky reagents or the growing polymer chain, influencing reaction rates and polymer tacticity.[3]
Key Physicochemical Properties
| Property | 2-Vinylpyridine | 4-Vinylpyridine | Rationale for Difference |
| Molar Mass | 105.14 g/mol | 105.14 g/mol | Isomers have the same chemical formula (C7H7N). |
| Boiling Point | 158 °C | 62-65 °C (at 15 mmHg) | Differences in intermolecular forces and molecular symmetry. |
| Density | 0.977 g/cm³ | 0.988 g/cm³ | Reflects differences in molecular packing in the liquid state. |
| pKa (of conjugate acid) | 4.98 | 5.6-5.8 (approx.) | The nitrogen in 4-VP is more basic due to the resonance stabilization of the pyridinium ion. |
| Solubility in water | 27.5 g/L | 29.1 g/L | Both are moderately soluble due to hydrogen bonding with water. |
Comparative Reactivity in Polymerization
The isomeric position of the vinyl group is a critical determinant of polymerization kinetics and the properties of the resulting polymers, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP).
Free-Radical Polymerization
In solution polymerization initiated by agents like benzoyl peroxide (BPO), 4-VP consistently demonstrates higher monomer conversion rates compared to 2-VP under identical conditions.[7][8] For instance, in one study, at 6 hours of reaction time, 4-VP achieved a 76% conversion, while 2-VP reached only 62%.[8] This difference is primarily attributed to the reduced steric hindrance at the para position in 4-VP, which allows for easier access of the propagating radical to the monomer's vinyl group.[7] The proximity of the pyridine nitrogen to the vinyl group in 2-VP presents a steric barrier that slows down the propagation step.[3]
-
Monomer Preparation: Purify 2-vinylpyridine or 4-vinylpyridine by vacuum distillation to remove inhibitors.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of monomer (e.g., 30 g) in a suitable solvent like isopropyl alcohol (e.g., 70 g).[7]
-
Initiator Addition: Add the free-radical initiator, such as benzoyl peroxide (BPO), at a specific weight ratio to the monomer (e.g., 2-4 wt%).[7]
-
Polymerization: Heat the reaction mixture to a set temperature (e.g., 65-75 °C) and stir for a designated period (e.g., 6-24 hours).[7]
-
Isolation: After the reaction, cool the mixture and precipitate the polymer by adding it to a non-solvent (e.g., hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Determine the monomer conversion gravimetrically and analyze the polymer's molecular weight and polydispersity using size-exclusion chromatography (SEC).
Anionic Polymerization
Anionic polymerization can produce well-defined P2VP and P4VP with low polydispersity.[9] However, this "living" polymerization technique is highly sensitive to impurities.[10][11] A significant challenge in the anionic polymerization of vinylpyridines is a side reaction where the propagating carbanion attacks the electrophilic carbon atoms of the pyridine ring, leading to termination.[12] This side reaction is more pronounced at warmer temperatures and in less polar solvents.[3]
Due to the steric hindrance around the nitrogen in 2-VP, the propagating P2VP anion is less likely to engage in side reactions compared to the P4VP anion.[3] However, the polymerization of both monomers is extremely rapid.[3]
Controlled Radical Polymerization (CRP)
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of both 2-VP and 4-VP, yielding polymers with predetermined molecular weights and narrow molecular weight distributions (PDI values typically between 1.10 and 1.25).[13] RAFT is particularly advantageous as it is tolerant to the polar and coordinating nature of the pyridine monomers, which can interfere with metal-catalyzed CRP methods like ATRP.[14]
Studies on RAFT polymerization have shown that both monomers can be polymerized in a controlled manner, and the resulting homopolymers can be used as macro-chain transfer agents (macro-CTAs) to synthesize well-defined P2VP-b-P4VP block copolymers.[13][15]
-
Reaction Mixture: In a septa-sealed vial, combine the purified monomer (2-VP or 4-VP), a RAFT agent (e.g., cumyl dithiobenzoate), and a radical initiator (e.g., AIBN) under a nitrogen atmosphere.[13] The polymerization can be conducted in bulk or in a solvent.
-
Degassing: If a solvent is used, deoxygenate the mixture through several freeze-pump-thaw cycles.
-
Polymerization: Place the sealed vial in a preheated oil bath (e.g., 60 °C) to initiate polymerization.[13]
-
Monitoring: Take aliquots at different time intervals to monitor monomer conversion and the evolution of molecular weight by SEC.
-
Termination and Isolation: Quench the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent (e.g., hexane for P2VP, toluene for P4VP).[13]
-
Purification: Purify the polymer by reprecipitation to remove unreacted monomer and initiator fragments.
Copolymerization
In copolymerization, reactivity ratios (r1 and r2) quantify the preference of a propagating chain ending in one monomer to add another molecule of the same monomer versus the comonomer. When copolymerized with styrene (S), both 2-VP and 4-VP exhibit different reactivity ratios, which influences the final copolymer composition and microstructure. Generally, 4-VP is more reactive than 2-VP in copolymerizations. For instance, in RAFT aqueous-alcoholic dispersion polymerization of styrene using PVP macro-RAFT agents, higher styrene conversions were achieved with P4VP stabilizers compared to P2VP.[16]
Reactivity in Other Chemical Transformations
Nucleophilic Addition
The electron-withdrawing nature of the pyridine ring makes the vinyl group in both 2-VP and 4-VP susceptible to Michael-type nucleophilic additions.[4] This reaction is utilized in various synthetic applications, including the quaternization of VP-containing copolymers.[17] Due to the stronger conjugation and less steric hindrance, 4-VP is generally more reactive towards nucleophiles than 2-VP.[6]
Coordination Chemistry
The nitrogen atom in the pyridine ring of P2VP and P4VP can act as a ligand to coordinate with metal ions.[18] This property is exploited in applications like catalysis and metal ion adsorption. The steric accessibility of the nitrogen's lone pair is a key difference between the two polymers. In P4VP, the nitrogen is readily accessible, allowing for efficient complexation with metal ions like Cu(II).[18] In P2VP, the proximity of the polymer backbone can sterically hinder the coordination of bulky metal complexes.[3]
Comparative Properties and Applications of Poly(2-vinylpyridine) and Poly(4-vinylpyridine)
The structural differences between 2-VP and 4-VP are inherited by their respective polymers, leading to distinct physical properties and, consequently, different application domains.
| Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Significance |
| Glass Transition Temp. (Tg) | ~104 °C | ~142 °C | P4VP's higher Tg indicates greater chain rigidity and requires higher processing temperatures.[3] |
| Solubility | Soluble in THF, CHCl3 | Requires polar cosolvents (e.g., DMF, alcohols) | Reflects differences in polarity and intermolecular forces, impacting processing and self-assembly.[3] |
| Flory-Huggins Parameter (χ) with Polystyrene | χ ≈ 0.1 | χ ≈ 0.35 | P4VP is significantly more incompatible with polystyrene, leading to stronger microphase separation in block copolymers.[19] |
These differing properties make P2VP and P4VP suitable for distinct applications:
-
P2VP-based block copolymers are extensively used in nanotechnology for creating self-assembled structures. Their pH-responsive nature makes them valuable for drug delivery systems.[20]
-
P4VP and its derivatives are widely used in catalysis, as ion-exchange resins for water purification, and as functional coatings.[8][21] The high Tg and strong interaction parameter of P4VP make it a robust component in block copolymers for applications like isoporous membranes.[19]
Conclusion
The choice between 2-vinylpyridine and 4-vinylpyridine is a critical decision in polymer and materials design. 4-Vinylpyridine generally exhibits higher reactivity in polymerization due to reduced steric hindrance, leading to higher monomer conversion. This structural accessibility also makes its nitrogen atom more available for coordination and other chemical modifications. Conversely, the steric crowding in 2-vinylpyridine, while reducing its polymerization rate, can be strategically utilized to control polymer tacticity or modulate interactions in self-assembled systems. The resulting polymers, P4VP and P2VP, possess significantly different thermal and solution properties, with P4VP being more rigid and polar. A thorough understanding of these structure-reactivity relationships, as outlined in this guide, is essential for researchers to harness the full potential of these versatile monomers in the development of next-generation materials.
References
- Salas-Hinojosa, S., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
- Salas-Hinojosa, S., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed, 14(21), 4666. [Link]
- NMR of Polymers. (n.d.). Poly(vinylpyridine)s. SpringerLink. [Link]
- Goh, S. L., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1845-1868. [Link]
- Lowe, A. B., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(18), 6706-6711. [Link]
- Salas-Hinojosa, S., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. (n.d.).
- Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. [Link]
- Bauer, L., et al. (1965). The Reaction of 2- and 4- Vinylpyridine with Hydroxylamine, Benzyloxyamine, and Phthalhydrazide. The Journal of Organic Chemistry, 30(8), 2841-2843. [Link]
- Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. (n.d.).
- Guimarães, T. R., et al. (2007). Quaternization reaction of 2-vinylpyridine and 4-vinylpyridine network copolymers for 4-nitrophenol adsorption. Polímeros, 17(1), 16-22. [Link]
- Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry, 12(15), 2268-2279. [Link]
- Lowe, A. B., et al. (2003).
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
- Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(15), 2268-2279. [Link]
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. [Link]
- 4-vinylpyridine derivatives: Protonation, methylation and silver(I) coordination chemistry. (2014).
- Heterocyclic Amines. (2024). Chemistry LibreTexts. [Link]
- b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. (2020). ScienceDirect. [Link]
- Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP Structure. (n.d.). Polymer Source. [Link]
- Electrophilic Reactions of 2- and 4-Vinylpyridines. (n.d.).
- Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (2019). MDPI. [Link]
- Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. (n.d.).
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
- Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications. (n.d.).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. [Link]
- Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 39(17), 2622-2624. [Link]
- Coordination Process and Complex Structure between Poly(4-vinylpyridine) and Cu(Ⅱ)ion. (n.d.). Acta Physico-Chimica Sinica. [Link]
- Salas-Hinojosa, S., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH. [Link]
- Coordination Process and Complex Structure between Poly(4-vinylpyridine) and Cu(Ⅱ)ion. (n.d.). Acta Physico-Chimica Sinica. [Link]
- Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. (2016). RSC Publishing. [Link]
- Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior. (2010). PubMed. [Link]
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- 4-Vinylpyridine. (n.d.). PubChem. [Link]
- Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. (n.d.).
- Origin of the Difference in Order-Disorder Transition Temperature between Polystyrene-block-poly(2-vinylpyridine) and Polystyrene-block-poly(4-vinylpyridine) Copolymers. (n.d.).
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A Comparative Guide to Validating the Purity of 4-Chloro-2-vinylpyridine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 4-Chloro-2-vinylpyridine, a key building block in the synthesis of various pharmaceutical and specialty chemical compounds, is no exception. Impurities, whether from the synthetic route or subsequent degradation, can have significant downstream effects. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of this compound, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The Criticality of Purity for this compound
This compound is a bifunctional molecule, featuring a reactive vinyl group susceptible to polymerization and addition reactions, and a chlorinated pyridine ring that can participate in nucleophilic substitution reactions. Its utility in complex molecule synthesis demands stringent purity control. Potential impurities can be broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, these can include unreacted starting materials (e.g., 2,4-dichloropyridine, vinylating agents), intermediates, and by-products from side reactions. For instance, incomplete vinylation or residual chlorinating agents from precursor synthesis could be present.
-
Degradation Products: The vinyl group, in particular, is prone to oxidation and polymerization, especially when exposed to light, heat, or oxidative conditions. The pyridine ring itself can also be subject to degradation under harsh acidic or basic conditions.
A reliable analytical method must not only quantify the main analyte but also separate and detect these potential impurities.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of pharmaceutical intermediates like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it superior to other methods like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for this application. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the moderately polar this compound from both more polar and less polar impurities.
A Proposed Stability-Indicating RP-HPLC Method
The following method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This is achieved through forced degradation studies, where the sample is subjected to harsh conditions to intentionally generate degradants.
Experimental Protocol: RP-HPLC Purity Assay
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating a wide range of aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for the basic pyridine moiety by suppressing the interaction of the protonated analyte with residual silanols on the stationary phase.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. A PDA detector is advantageous for monitoring multiple wavelengths and assessing peak purity. A primary wavelength of 254 nm is a good starting point for pyridine derivatives.
-
Injection Volume: 10 µL
Solution Preparation
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is a suitable diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
Forced Degradation Study Protocol
To validate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] The goal is to achieve 5-20% degradation of the active substance.[3]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[4]
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before HPLC analysis. The chromatograms should demonstrate clear separation of the main peak from any degradation products.
Method Validation: A Self-Validating System
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The main peak should be free from co-eluting peaks from forced degradation samples and placebo. Peak purity analysis by PDA should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections (repeatability) and on different days with different analysts (intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied. |
Visualizing the Workflow
A logical workflow is crucial for a systematic approach to purity validation.
Caption: Workflow for HPLC Purity Validation of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can offer complementary or preliminary information.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities and residual solvents. | Requires the analyte to be volatile and thermally stable; potential for on-column degradation of the vinylpyridine. | Limited. Could be used for specific volatile impurities but not as a primary purity assay due to potential thermal instability. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, rapid, and cost-effective for qualitative screening. | Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative. | Suitable for in-process checks or preliminary screening, but not for final purity validation. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of unknown impurities. | Lower sensitivity for quantifying minor impurities compared to HPLC. | A powerful tool for characterizing impurities once they are isolated, but not for routine purity testing. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific; can be coupled with HPLC (LC-MS) for definitive impurity identification. | Higher cost and complexity of instrumentation. | Essential for identifying unknown degradation products, typically used in conjunction with HPLC during method development. |
The relationship and typical progression between these techniques in a development setting can be visualized as follows:
Sources
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- 7. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Chloro-2-vinylpyridine Isomers
For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The chlorovinylpyridine scaffold is a key heterocyclic motif, and distinguishing between its various isomers is a common analytical challenge. This guide provides an in-depth spectroscopic comparison of 4-chloro-2-vinylpyridine and one of its isomers, 2-chloro-4-vinylpyridine, focusing on the fundamental principles and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. The key to differentiating isomers lies in how the positions of the electron-withdrawing chloro group and the π-conjugated vinyl group influence the chemical shifts and coupling patterns of the pyridine ring protons and carbons.
Causality of Spectral Differences:
The pyridine ring has a distinct electronic landscape. The nitrogen atom is electron-withdrawing, deshielding the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4). A chloro substituent is also electron-withdrawing through induction but can be weakly electron-donating through resonance. A vinyl group is a π-system that can conjugate with the aromatic ring, influencing the electron density, particularly at the ortho and para positions relative to its point of attachment. The interplay of these effects creates a unique spectral fingerprint for each isomer.
Predicted ¹H NMR Spectral Data
The vinyl group protons themselves will present as a characteristic AMX spin system, with distinct signals for the geminal, cis, and trans protons, typically appearing between 5.5 and 7.0 ppm. The primary differentiation, however, will come from the aromatic protons.
| Proton | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 2-Chloro-4-vinylpyridine | Rationale for Differentiation |
| H-3 | ~7.2-7.4 | ~7.0-7.2 | In the 4-chloro isomer, H-3 is ortho to the vinyl group and meta to the chloro group. In the 2-chloro isomer, H-3 is ortho to the chloro group and meta to the vinyl group, likely resulting in a slightly more shielded (upfield) position. |
| H-5 | ~7.5-7.7 | ~8.2-8.4 | In the 4-chloro isomer, H-5 is meta to both substituents. In the 2-chloro isomer, H-5 is ortho to the vinyl group and meta to the chloro group, but also ortho to the ring nitrogen, leading to significant deshielding (downfield shift). |
| H-6 | ~8.4-8.6 | - | In the 4-chloro isomer, H-6 is ortho to the ring nitrogen and meta to the chloro group, resulting in a downfield shift. This proton is absent in the 2-chloro isomer. |
Predicted ¹³C NMR Spectral Data
The differences in electron density are even more pronounced in the ¹³C NMR spectra.
| Carbon | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 2-Chloro-4-vinylpyridine | Rationale for Differentiation |
| C-2 | ~152-155 | ~150-153 | In the 4-chloro isomer, C-2 is attached to the vinyl group and is deshielded. In the 2-chloro isomer, this carbon is directly bonded to the electronegative chlorine atom, leading to a strong deshielding effect. |
| C-3 | ~121-124 | ~123-126 | The chemical shift of C-3 will be influenced by its proximity to the different substituents in each isomer. |
| C-4 | ~140-143 | ~148-151 | In the 4-chloro isomer, C-4 is attached to the chlorine, showing a significant deshielding. In the 2-chloro isomer, C-4 is attached to the vinyl group. |
| C-5 | ~122-125 | ~120-123 | C-5 is generally less affected but will still show minor differences based on its position relative to the substituents. |
| C-6 | ~149-152 | ~148-151 | Both are α-carbons to the nitrogen, but the remote substituents will cause slight differences in their chemical shifts. |
| Vinyl Cα | ~135-138 | ~134-137 | The carbon of the vinyl group attached to the ring will have a similar chemical shift in both isomers. |
| Vinyl Cβ | ~120-123 | ~121-124 | The terminal vinyl carbon will also show similar chemical shifts. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chlorovinylpyridine isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a good first choice for its excellent solubilizing properties for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is validated by the sharp, symmetrical peak shape of the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons. The integral ratios should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 160 ppm is appropriate for this type of compound.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal.
-
Assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns (for ¹H).
-
Compare the obtained spectra with the predicted values to identify the isomer.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing it to fragment in reproducible ways.
Causality of Spectral Differences:
Both this compound and 2-chloro-4-vinylpyridine have the same molecular formula (C₇H₆ClN) and therefore the same nominal molecular weight. The key to their differentiation lies in the relative stability of the fragment ions formed upon electron impact. The position of the chloro and vinyl groups will influence which fragmentation pathways are favored.
Predicted Mass Spectral Data
The molecular ion (M⁺) peak will appear at m/z 139. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 141 with approximately one-third the intensity of the M⁺ peak will be observed for both isomers.
| Fragmentation Pathway | Expected m/z | Comments and Differentiation |
| Loss of Cl radical (M - 35) | 104 | This is a likely fragmentation for both isomers. The relative intensity of this peak may differ. For the 2-chloro isomer, loss of the α-chlorine may be particularly favorable. |
| Loss of HCN (M - 27) | 112 | A common fragmentation pathway for pyridines. The relative abundance of this fragment may vary between the isomers. |
| Loss of vinyl radical (M - 27) | 112 | This fragmentation would also lead to an ion at m/z 112. |
| Loss of acetylene (M - 26) from vinyl group | 113 | This could be a potential fragmentation pathway. |
The most significant differences are expected in the relative abundances of these primary fragments and in the subsequent fragmentation patterns of the resulting ions. For example, the stability of the ion at m/z 104 will be different depending on the initial position of the vinyl group, which could influence its subsequent fragmentation and thus the overall appearance of the spectrum.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for separation and introduction. GC-MS is often preferred as it also confirms the purity of the sample.
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This creates the molecular ion and various fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion at a specific m/z value.
-
Analyze the resulting mass spectrum to identify the molecular ion peak, the M+2 isotope pattern for chlorine, and the characteristic fragment ions.
-
Compare the fragmentation patterns of the unknown with those predicted for each isomer.
-
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. It is particularly sensitive to conjugated systems.
Causality of Spectral Differences:
The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation. Both isomers have a vinyl group conjugated with the pyridine ring. However, the position of the chloro substituent can subtly alter the energy of the molecular orbitals involved in the electronic transitions, leading to shifts in the λ_max. The conjugation of the vinyl group with the pyridine ring is expected to cause a bathochromic (red) shift compared to pyridine itself. [1]
Predicted UV-Vis Absorption Data
| Isomer | Predicted λ_max (nm) | Rationale for Differentiation |
| This compound | ~240-250 and ~280-290 | The vinyl group at the 2-position extends the conjugation of the pyridine ring. |
| 2-Chloro-4-vinylpyridine | ~250-260 and ~290-300 | With the vinyl group at the 4-position, the conjugation might be slightly more effective, potentially leading to a small bathochromic shift compared to the 2-vinyl isomer. |
The differences are expected to be small, and this technique is less definitive for isomer differentiation compared to NMR or MS. However, it can provide supporting evidence.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the chlorovinylpyridine isomer in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the absorbance at λ_max is between 0.5 and 1.0.
-
Prepare a blank cuvette containing only the solvent.
-
-
Instrument Setup:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Data Acquisition:
-
Replace the blank with the sample cuvette.
-
Scan a range of wavelengths, for example, from 400 nm down to 200 nm.
-
-
Data Analysis:
-
The instrument software will automatically subtract the baseline.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Compare the λ_max values to help distinguish between the isomers.
-
Conclusion
The unambiguous differentiation of this compound and its isomers is a task that requires a multi-faceted spectroscopic approach. While direct experimental data may be sparse, a thorough understanding of substituent effects allows for the confident prediction and interpretation of spectral data.
-
¹H and ¹³C NMR offer the most definitive data, with predictable and significant differences in chemical shifts and coupling patterns of the aromatic nuclei.
-
Mass Spectrometry provides confirmation of the molecular weight and the presence of chlorine, with subtle but potentially diagnostic differences in fragmentation patterns.
-
Infrared Spectroscopy is excellent for confirming functional groups and can offer isomer-specific information in the fingerprint region.
-
UV-Vis Spectroscopy provides supporting evidence based on the electronic effects of conjugation.
By systematically applying these techniques and understanding the underlying principles, researchers can confidently identify and characterize these and other challenging isomers, ensuring the integrity and quality of their scientific work.
References
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- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
- Field, L. D., Li, H., & Magill, A. M. (2013).
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Vinylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylpyridine isomers (2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine) are critical building blocks in the synthesis of a wide array of pharmaceutical compounds and polymers. The accurate quantification of these isomers is paramount for ensuring the quality, safety, and efficacy of the final products. However, their structural similarity presents a significant analytical challenge, necessitating robust and validated separation techniques. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of vinylpyridine isomers, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of their performance characteristics to empower you in selecting the optimal method for your specific application.
The Analytical Challenge: Separating Structural Siblings
The three isomers of vinylpyridine—2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine—share the same molecular weight and elemental composition. The sole difference lies in the position of the vinyl group on the pyridine ring. This subtle structural variance leads to very similar physicochemical properties, making their separation a non-trivial task. The choice of analytical methodology is therefore critical to ensure specificity, the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
A robust analytical method for vinylpyridine isomers must be able to:
-
Baseline resolve all three isomers from each other.
-
Provide accurate and precise quantification of each isomer.
-
Be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[1]
Methodologies Under the Microscope: GC vs. HPLC
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary chromatographic techniques for the analysis of small organic molecules like vinylpyridine isomers.[2][3][4][5][6] The choice between them depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, and the desired performance characteristics.
Gas Chromatography (GC): The Volatility-Based Approach
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2][4][6] Given that vinylpyridine isomers are volatile, GC is a highly suitable technique.
Causality of Experimental Choices in GC:
-
Column Selection: The choice of the GC column's stationary phase is the most critical parameter for achieving separation. For positional isomers like vinylpyridines, a polar stationary phase is generally preferred. This is because the subtle differences in the dipole moments of the isomers will lead to differential interactions with the polar stationary phase, enabling separation. A common and effective choice is a wax-type column, such as one with a polyethylene glycol (PEG) stationary phase.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering excellent linearity and sensitivity. For applications requiring definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing structural information based on the mass-to-charge ratio of the analyte and its fragments.[7][8][9]
-
Temperature Programming: A temperature gradient is often employed to ensure the efficient elution of all isomers and to achieve optimal peak shapes.
High-Performance Liquid Chromatography (HPLC): The Polarity-Driven Separation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3][5] For vinylpyridine isomers, which are polar, reversed-phase HPLC is the most common approach.
Causality of Experimental Choices in HPLC:
-
Column Selection: In reversed-phase HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is used. The separation is driven by the differences in the polarity of the isomers. While all three isomers are polar, their subtle differences in hydrophobicity can be exploited for separation. For challenging separations of positional isomers, specialized columns with different surface chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer alternative selectivities.
-
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for ionizable compounds like pyridines. Adjusting the pH can alter the charge state of the analytes and significantly impact their retention and selectivity.
-
Detector: A UV-Vis detector is commonly used for HPLC analysis of vinylpyridines, as the pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
Comparative Performance: A Data-Driven Analysis
Table 1: Comparative Performance of GC-FID and RP-HPLC-UV for Vinylpyridine Isomer Analysis
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Selectivity | High, especially with polar capillary columns designed for isomer separation. | Moderate to high, dependent on column chemistry and mobile phase optimization. |
| Sensitivity | High, typically in the low ng/mL to pg/mL range (LOD). | Good, generally in the high ng/mL to low µg/mL range (LOD).[10] |
| Throughput | Generally faster run times compared to HPLC.[2] | Can be optimized for faster analysis with UHPLC systems. |
| Robustness | Generally robust, but sensitive to changes in gas flow rates and temperature programming. | Robust, but mobile phase preparation and pH control are critical. |
| Cost | Lower operational cost due to the use of gases instead of expensive solvents.[2] | Higher operational cost due to solvent consumption and disposal.[2] |
Table 2: Typical Validation Parameters (Illustrative)
| Validation Parameter | GC-FID (Expected) | RP-HPLC-UV (Expected) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
Note: The values in Table 2 are illustrative and based on typical performance for well-optimized methods for similar analytes. Actual values must be determined experimentally during method validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the development and validation of analytical methods for vinylpyridine isomers. They are designed to be self-validating, incorporating system suitability tests to ensure the performance of the chromatographic system.
GC-FID Experimental Protocol
Objective: To separate and quantify 2-, 3-, and 4-vinylpyridine using Gas Chromatography with Flame Ionization Detection.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: Wax capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature: 280 °C
Sample Preparation:
-
Prepare a stock solution of a mixture of 2-, 3-, and 4-vinylpyridine in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL each.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Validation Workflow:
Caption: GC-FID Method Validation Workflow
RP-HPLC-UV Experimental Protocol
Objective: To separate and quantify 2-, 3-, and 4-vinylpyridine using Reversed-Phase High-Performance Liquid Chromatography with UV Detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of a mixture of 2-, 3-, and 4-vinylpyridine in the mobile phase at a concentration of 1 mg/mL each.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Validation Workflow:
Caption: RP-HPLC-UV Method Validation Process
Conclusion and Recommendations
Both GC-FID and RP-HPLC-UV are capable of separating and quantifying vinylpyridine isomers. The choice of the most suitable method depends on the specific requirements of the analysis.
-
GC-FID is recommended for:
-
Routine quality control where high throughput is required.
-
Analysis of volatile impurities.
-
Cost-sensitive laboratories.
-
-
RP-HPLC-UV is recommended for:
-
Analysis of less volatile or thermally labile impurities.
-
When coupled with a PDA detector, for peak purity assessment and identification.
-
Laboratories where HPLC is the standard platform for small molecule analysis.
-
Ultimately, the selected method must be rigorously validated in your laboratory, with your specific instrumentation and sample matrices, to ensure it is fit for its intended purpose. This guide provides the foundational knowledge and starting protocols to embark on this critical process, ensuring the generation of reliable and defensible analytical data in your research and development endeavors.
References
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- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
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- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Preprints.org. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- PubMed. (2019, September). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
- MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
- International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”.
- MDPI. (n.d.). Current Trends in Simultaneous Determination of Co-Administered Drugs.
- Longdom. (n.d.). Validated Chromatographic Methods for Simultaneous Determination of Amlodipine Besylate and Perindopril Arginine in Binary Mixtures and in Pharmaceutical Dosage Form.
- Ankara University. (n.d.). VALIDATION OF LIQUID CHROMATOGRAPHIC METHOD FOR SIMULTANEOUS DETERMINATION OF QUINAPRIL AND HYDROCHLOROTHIAZIDE.
- ResearchGate. (n.d.). Validated chromatographic methods for concurrent determination of atorvastatin and perindopril.
- PubMed. (2005, October). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 26 benzodiazepines and metabolites, zolpidem and zopiclone, in blood, urine, and hair.
- SciELO Colombia. (n.d.). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
- Semantic Scholar. (2016, September 1). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- MDPI. (n.d.). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production.
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A Senior Application Scientist’s Guide: RAFT vs. ATRP for Controlled Polymerization of Vinylpyridines
Introduction: The Pursuit of Precision in Poly(vinylpyridine) Synthesis
Poly(vinylpyridines) (PVPs) are a remarkable class of polymers. The nitrogen atom within the pyridine ring imparts unique functionalities, including pH-responsiveness, the ability to complex with metal ions, and the capacity for quaternization.[1][2] These properties make PVPs indispensable in advanced applications ranging from drug delivery systems and functional coatings to gene therapy vectors and stimuli-responsive materials. However, unlocking the full potential of these materials requires precise control over their molecular architecture—namely, molecular weight, dispersity (Đ), and block copolymer sequencing.
Conventional free-radical polymerization, while simple, offers little control, leading to polymers with broad molecular weight distributions and undefined structures.[1] For the synthesis of well-defined, high-performance PVPs, researchers primarily turn to controlled radical polymerization (CRP) techniques. Among the most powerful and widely adopted CRP methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[3][4][5]
This guide provides an in-depth, objective comparison of RAFT and ATRP for the specific challenge of vinylpyridine polymerization. As we will explore, the inherent basicity and coordinating nature of the vinylpyridine monomer present unique hurdles that favor one technique over the other. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the fundamental rationale behind experimental choices to empower you to select and optimize the best method for your application.
The Core Challenge: The Dual Nature of the Pyridine Ring
The primary difficulty in the controlled polymerization of vinylpyridines (VPs) stems from the lone pair of electrons on the pyridine nitrogen. This makes the monomer both basic and a potent Lewis base (nucleophilic).[6][7] This characteristic can wreak havoc on certain polymerization mechanisms. In metal-catalyzed systems like ATRP, the pyridine nitrogen can coordinate with the transition metal catalyst (typically copper), leading to the formation of stable, inactive complexes.[7][8] This catalyst sequestration disrupts the delicate equilibrium between active and dormant species that is the hallmark of controlled polymerization, resulting in loss of control, broad dispersity, and failed reactions.
Therefore, the choice of a CRP technique for vinylpyridines is not arbitrary; it is a strategic decision rooted in managing the reactivity of the pyridine moiety.
RAFT Polymerization: A Robust, Metal-Free Approach
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a highly versatile and robust method for a vast range of monomers, including challenging ones like vinylpyridines.[3] Its key advantage is that it is a metal-free process, which immediately circumvents the issue of catalyst coordination that plagues ATRP.[7]
Mechanism of Control
RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA). The process involves a rapid equilibrium between active, propagating radicals and dormant polymer chains capped with the RAFT agent. This ensures that all chains have an equal probability of growing, leading to polymers with low dispersity and predictable molecular weights.
Caption: The RAFT polymerization mechanism for vinylpyridine (VP).
Key Experimental Considerations for VP Polymerization
-
RAFT Agent Selection: Dithiobenzoates (e.g., cumyl dithiobenzoate, CDB) and trithiocarbonates are commonly used for vinylpyridines.[3][9] The choice of the R and Z groups on the CTA (Z-C(=S)S-R) is critical for controlling the polymerization kinetics.
-
Initiator: A standard radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA), is used in small quantities relative to the RAFT agent.[1][3]
-
Reaction Conditions: Polymerizations are often conducted in bulk or in solvents like ethanol or DMF at temperatures between 60-80 °C.[1][7][9]
The metal-free nature and high tolerance for the polar pyridine group make RAFT exceptionally well-suited for synthesizing high-molecular-weight PVPs and complex architectures like block copolymers with well-defined compositions.[3][7]
ATRP of Vinylpyridines: A Challenging but Feasible Path
Atom Transfer Radical Polymerization (ATRP) controls polymerization by establishing a rapid equilibrium between active propagating radicals and dormant species (alkyl halides), mediated by a transition metal complex (typically copper) that cycles between two oxidation states.[10][11] While powerful, its application to vinylpyridines is fraught with the catalyst deactivation issue mentioned earlier.
Mechanism and the Deactivation Problem
In a standard ATRP, a Cu(I) complex activates a dormant chain by abstracting a halogen, forming a propagating radical and a Cu(II) complex. The Cu(II) complex then deactivates the radical to regenerate the dormant species and the Cu(I) complex. The pyridine nitrogen on the monomer or polymer can strongly coordinate to the Cu(I) center, making it less available to activate dormant chains, thus stalling the polymerization.
Caption: The ATRP equilibrium and the competing catalyst deactivation by vinylpyridine.
Solutions and Optimized Experimental Conditions
Through extensive research, strategies have been developed to successfully conduct ATRP of VPs. The key is to design a catalyst system that is less susceptible to deactivation.[6]
-
Use a Chloride-Based System: Using a chloride-containing initiator (e.g., methyl 2-chloropropionate) and catalyst (CuCl/CuCl₂) is crucial. The resulting dormant alkyl chloride chain ends are less reactive towards quaternization by the pyridine nitrogen compared to their alkyl bromide counterparts.[6] This minimizes the formation of branched chains and maintains control.
-
Employ a Highly Active Catalyst: Strong, multidentate amine-based ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine (HMTETA) are essential.[6][12] These ligands form highly active and reducing Cu(I) complexes that can better compete with the monomer for coordination sites.
-
Include Cu(II) at the Start: Adding a sufficient initial concentration of the deactivator, CuCl₂, (e.g., 30% of total copper) helps to maintain a high deactivation rate from the beginning of the reaction, which is critical for achieving low dispersity.[6]
-
Solvent Choice: Protic solvents like a water/methanol mixture are often used, as they can help to solvate the catalyst complex and modulate its activity.[1][6]
With these optimizations, well-controlled ATRP of VPs can be achieved, but it requires more careful tuning and is inherently more sensitive than RAFT.
Head-to-Head Comparison: RAFT vs. ATRP for Vinylpyridines
| Feature | RAFT Polymerization | ATRP |
| Mechanism | Degenerative Chain Transfer | Redox reaction between active & dormant species |
| Catalyst | Metal-free | Copper-based catalyst required |
| Monomer Tolerance | Excellent . Highly tolerant to the basic and coordinating pyridine nitrogen.[7] | Moderate . Prone to catalyst deactivation by the pyridine nitrogen. Requires significant optimization.[6][8] |
| Key Reagents | RAFT Agent (CTA), Radical Initiator | Initiator (Alkyl Halide), Cu(I)/Cu(II) Salts, Ligand |
| Optimal Halide | Not applicable | Chloride . Bromide-based systems lead to loss of control and branching.[6] |
| Typical Ligands | Not applicable | Strong, multidentate amines (e.g., TPMA, Me6-TREN).[6][12] |
| Reaction Conditions | Generally higher temperatures (60-80 °C).[3] | Can be conducted at lower temperatures (e.g., 30 °C).[6] |
| Control over Mₙ & Đ | Excellent and robust control. Linear Mₙ evolution and low Đ (typically 1.10-1.25) are readily achieved.[3] | Good control is possible with careful optimization, yielding low Đ (<1.2), but the system is less forgiving.[6] |
| Block Copolymers | Excellent. The resulting polymer is a macro-CTA, ideal for chain extension.[3][9] | Good, but requires re-initiation from a macroinitiator. Purity of the end-group is critical. |
| Purification | Simple precipitation to remove residual monomer and initiator. | Requires catalyst removal , typically by passing through an alumina column, which can be cumbersome. |
| Color/Odor | Polymers can be colored (pink/yellow) and have an odor due to the sulfur-based CTA, though this can be removed post-polymerization. | Polymers are often colorless after purification. |
| Overall Robustness | High . The method is more "user-friendly" for this class of monomers. | Moderate to Low . Success is highly dependent on precise formulation and purity of reagents. |
Validated Experimental Protocols
The following protocols are representative procedures synthesized from established literature. As a Senior Application Scientist, I must stress the importance of rigorous purification of monomers and solvents and maintaining an inert atmosphere for achieving optimal results.
Protocol 1: RAFT Polymerization of 4-Vinylpyridine (4VP)
This protocol is based on methodologies reported for the controlled polymerization of 4VP using a dithiobenzoate RAFT agent.[1][3]
-
Causality: This method is chosen for its robustness. The absence of a metal catalyst eliminates concerns about coordination with the 4VP monomer. The AIBN/CDB system at 60 °C provides a reliable rate of initiation and chain transfer for controlled growth.
Materials:
-
4-Vinylpyridine (4VP), distilled under reduced pressure from CaH₂.
-
Cumyl dithiobenzoate (CDB) as RAFT agent.
-
Azobisisobutyronitrile (AIBN) as initiator, recrystallized from methanol.
-
Anhydrous solvent (e.g., ethanol or DMF), if not performed in bulk.
-
Schlenk flask, magnetic stir bar, rubber septum, nitrogen/argon line.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the RAFT agent (CDB) and the initiator (AIBN). A typical molar ratio of [CTA]:[Initiator] is between 3:1 and 5:1.
-
Reagent Addition: Add the freshly distilled 4VP monomer. If using a solvent, add it at this stage. The target molecular weight is determined by the [Monomer]:[CTA] ratio.
-
Degassing: Seal the flask with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitoring & Termination: Monitor the reaction progress by taking aliquots at timed intervals and analyzing for conversion (via ¹H NMR) and molecular weight (via GPC). To terminate, quench the reaction by cooling it in an ice bath and exposing the mixture to air.
-
Isolation: Dilute the viscous solution with a small amount of a good solvent (e.g., methanol) and precipitate the polymer by adding it dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification & Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Optimized ATRP of 4-Vinylpyridine (4VP)
This protocol incorporates critical optimizations, particularly the use of a chloride-based system and a highly active ligand, as reported by Matyjaszewski and coworkers.[6][12]
-
Causality: This protocol is a self-validating system designed to overcome catalyst deactivation. The use of CuCl/CuCl₂ with a chloride initiator minimizes side reactions.[6] The TPMA ligand forms a highly active catalyst that can outcompete the monomer for copper coordination, thereby maintaining the ATRP equilibrium and ensuring controlled polymerization.[6]
Materials:
-
4-Vinylpyridine (4VP), distilled under reduced pressure from CaH₂.
-
Methyl 2-chloropropionate (MCP) as initiator.
-
Copper(I) chloride (CuCl) and Copper(II) chloride (CuCl₂).
-
Tris(2-pyridylmethyl)amine (TPMA) as ligand.
-
Solvent: Methanol/Water mixture (e.g., 1:1 v/v).
-
Schlenk flask, magnetic stir bar, rubber septum, nitrogen/argon line.
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuCl, CuCl₂, and the TPMA ligand. A typical molar ratio is [Initiator]:[CuCl]:[CuCl₂]:[Ligand] of 1:0.7:0.3:1. The presence of CuCl₂ from the start is critical for control.
-
Solvent and Monomer Addition: Add the deoxygenated methanol/water solvent mixture to the flask and stir until the copper salts dissolve to form the colored catalyst complex. Then, add the freshly distilled 4VP monomer via a degassed syringe.
-
Initiation: Add the initiator (MCP) to the reaction mixture to start the polymerization.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 30 °C) with stirring under an inert atmosphere.
-
Monitoring & Termination: Monitor the reaction as described in the RAFT protocol. To terminate, open the flask to air, which will oxidize the Cu(I) catalyst and stop the polymerization.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation & Drying: Precipitate the polymer from the filtered solution into a non-solvent (e.g., cold hexane). Filter and dry the final polymer under vacuum.
Conclusion and Recommendation
Both RAFT and ATRP are capable of producing well-defined poly(vinylpyridines) with predetermined molecular weights and low dispersities. However, they are not interchangeable for this specific class of monomers.
RAFT polymerization stands out as the more robust, versatile, and straightforward method. Its metal-free nature makes it inherently immune to the catalyst coordination problems that plague ATRP of vinylpyridines.[7] It requires less stringent optimization and is generally the recommended starting point for researchers new to PVP synthesis or those looking to create complex block copolymer architectures.
ATRP, while more challenging, is a viable technique provided that the experimental conditions are carefully optimized. Success hinges on the strategic selection of a chloride-based initiating system and a highly active catalyst complex to mitigate deactivation by the monomer.[6] While it requires more specialized knowledge and fine-tuning, optimized ATRP can provide excellent control over the polymerization.
For drug development professionals and scientists prioritizing reliability, scalability, and minimizing metal contamination, RAFT is the superior choice for the controlled polymerization of vinylpyridines.
References
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- Bohrisch, J., et al. (1997). Controlled radical polymerization of 4-vinylpyridine.
- Deffieux, A., et al.
- Gimou, M., et al. (2023).
- Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. [Link]
- Convertine, A. J., et al. (2003).
- Chen, H., et al. A Copper-Based Reverse ATRP Process for the Living Radical Polymerization of 4-Vinylpyridine: Discussion on Optimum Reaction Conditions. Taylor & Francis Online. [Link]
- Ratai, J., et al. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers.
- ATRP in Protic Media. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
- Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
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- Hsueh, H.-Y., et al. (2020). Synthesis and self-assembly of polystyrene-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their thin film morphologies. Polymer. [Link]
- RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. (2025). ChemForward. [Link]
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- ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes.
- Staff, R. H., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. [Link]
- Lee, H., et al. (2018). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. MDPI. [Link]
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- Wang, W., et al. (2014). In situ synthesis of the Ag/poly(4-vinylpyridine)
- Chen, H., et al. (2009). A Copper-Based Reverse ATRP Process for the Living Radical Polymerization of 4-Vinylpyridine. Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Poly(4-vinylpyridine) and its Copolymers
This guide provides a comparative analysis of the thermal stability of poly(4-vinylpyridine) (P4VP) and its copolymers, tailored for researchers, scientists, and professionals in drug development and material science. We will explore the fundamental principles of thermal degradation, detail the analytical methodologies for characterization, and compare the performance of P4VP with its common copolymers, supported by experimental data from peer-reviewed literature.
Introduction: The Versatility and Challenge of P4VP
Poly(4-vinylpyridine) (P4VP) is a functional polymer distinguished by the pyridine group pendant to its vinyl backbone. This nitrogen-containing heterocycle imparts unique properties, making P4VP a valuable material in diverse applications. The lone pair of electrons on the nitrogen atom allows P4VP to act as a proton acceptor, a hydrogen bond acceptor, and a ligand for metal coordination.[1][2] Consequently, it is extensively used in catalysis, drug delivery systems, functional coatings, and as a component in self-assembling block copolymers.[1][2]
However, the operational limits of P4VP-based materials are often dictated by their thermal stability. Understanding how the polymer behaves at elevated temperatures is critical for defining its processing window (e.g., for injection molding or extrusion) and its reliability in high-temperature applications.[3][4] Copolymerization is a common strategy to tune the mechanical, chemical, and thermal properties of P4VP. This guide focuses on comparing the thermal stability of P4VP homopolymer with its copolymers, primarily with polystyrene (PS) and poly(methyl methacrylate) (PMMA).
Mechanisms of Thermal Degradation in Vinyl Polymers
The thermal degradation of polymers is a complex process involving chemical reactions that alter the material's properties, often leading to a loss of structural integrity.[3] In an inert atmosphere, the degradation of vinyl polymers like P4VP and its copolymers primarily proceeds through three mechanisms:
-
Depolymerization: Often termed "unzipping," this is a chain reaction where monomer units are sequentially eliminated from the polymer chain ends.[3][5] This is the predominant degradation mechanism for P4VP and PMMA.[6][7][8]
-
Random Chain Scission: This involves the cleavage of the polymer backbone at random points, leading to a rapid decrease in molecular weight.
-
Side-Group Elimination: This mechanism involves the removal of pendant groups from the polymer backbone. For example, poly(vinyl chloride) (PVC) eliminates hydrogen chloride.[3]
The dominant mechanism depends on the specific chemical structure of the polymer. For P4VP, studies have shown that depolymerization is the main degradation pathway, contrasting with its isomer, poly(2-vinylpyridine) (P2VP), which degrades via a more complex mechanism involving pyridine elimination and oligomer formation.[6][7]
Core Analytical Techniques: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of polymers.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical data on decomposition temperatures, the amount of residual char, and the kinetics of degradation.[4]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[9] The Tg is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, often defining the upper service temperature for amorphous polymers.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal stability study is outlined below.
Caption: Standard workflow for thermal analysis of polymers.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and thermal stability of the polymer.
-
Methodology:
-
Sample Preparation: Dry the polymer sample under vacuum at an elevated temperature (e.g., 50°C) for at least 24 hours to remove any residual solvent or absorbed water.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature. Use a platinum or alumina crucible.
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer into the crucible.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample at a constant rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600-900°C).[4][7] A constant heating rate ensures reproducibility and allows for kinetic analysis.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (T_onset) is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss. The temperature of maximum degradation rate (T_max) is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Methodology:
-
Sample Preparation: Dry the polymer sample as described for TGA.
-
Instrument Setup: Calibrate the DSC instrument for heat flow and temperature using a standard like indium.
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert nitrogen atmosphere.
-
Temperature Program: A heat-cool-heat cycle is standard.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 180°C) at a rate of 10°C/min.[10][11] This step erases the previous thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from this second scan.[10][11]
-
-
-
Data Analysis: Plot the heat flow versus temperature. The Tg is identified as a step-like change in the heat capacity, and it is typically reported as the midpoint of this transition.[10]
-
Comparative Analysis: P4VP vs. Its Copolymers
Copolymerization allows for the modification of P4VP's thermal properties. Here, we compare P4VP with two common copolymers: poly(4-vinylpyridine-co-styrene) and poly(4-vinylpyridine-co-methyl methacrylate).
P4VP Homopolymer
P4VP is an amorphous polymer with a relatively high glass transition temperature, typically reported in the range of 137-142°C.[2][9] Its thermal degradation in an inert atmosphere begins at temperatures above 300°C, with a maximum decomposition rate observed around 400°C.[12]
Poly(4-vinylpyridine-co-styrene) (P4VP-S)
Styrene is often copolymerized with 4-vinylpyridine to create materials with tailored properties for applications like block copolymer self-assembly.[2]
-
Glass Transition: The Tg of P4VP-S copolymers is typically a single value that lies between the Tg of the respective homopolymers (Tg of PS ≈ 100-105°C[10]; Tg of P4VP ≈ 142°C[2]). The exact value depends on the copolymer composition.
-
Thermal Stability: TGA studies on PS-b-P4VP block copolymers reveal a two-step degradation process.[12][13] The first stage at a lower temperature corresponds to the degradation of the less stable block, while the second stage at a higher temperature corresponds to the more stable block. Interestingly, some studies show that the diblock copolymer can exhibit higher overall thermal stability than the PS homopolymer alone.[12] For example, one study reported maximum decomposition points at 380°C and 431°C for a PS-b-P4VP copolymer, compared to 400°C for P4VP and 430°C for PS homopolymers.[12]
Poly(4-vinylpyridine-co-methyl methacrylate) (P4VP-MMA)
Methyl methacrylate is another common comonomer used to modify P4VP. PMMA is known for its excellent optical clarity.
-
Glass Transition: Similar to P4VP-S, P4VP-MMA copolymers exhibit a single Tg that is dependent on the composition and falls between that of P4VP (≈142°C) and PMMA (≈105°C).[14]
-
Thermal Stability: The thermal stability of P4VP-MMA copolymers is generally found to be intermediate between that of the two homopolymers.[7] PMMA degrades primarily via depolymerization, with a T_max around 360-380°C. In copolymers, the degradation behavior is influenced by interactions between the P4VP and PMMA units. Some studies on P2VP-b-PMMA (an isomer of P4VP) have noted a significant decrease in the thermal stability of the P2VP block due to strong interactions with the PMMA chains during degradation.[8]
The relationship between copolymer composition and thermal properties can be visualized as follows:
Caption: Influence of copolymer composition on thermal properties.
Summary of Thermal Properties
The table below summarizes typical thermal properties for P4VP and its related polymers, compiled from various sources. Note that exact values can vary with molecular weight and analytical conditions.
| Polymer | Glass Transition Temp (Tg) (°C) | Onset Decomposition Temp (T_onset) (°C) | Temp of Max. Decomposition (T_max) (°C) |
| Poly(4-vinylpyridine) (P4VP) | 137 - 142[2][9] | ~320 - 350 | ~400[12] |
| Polystyrene (PS) | 100 - 105[10] | ~350[13] | ~430[12] |
| Poly(methyl methacrylate) (PMMA) | ~105[14] | ~300 - 320 | ~380 |
| P4VP-co-Styrene | Intermediate | Two-stage or intermediate | Two-stage or intermediate[12] |
| P4VP-co-MMA | Intermediate[7] | Intermediate[7] | Intermediate |
Conclusion and Future Outlook
The thermal stability of poly(4-vinylpyridine) is a critical parameter for its application in advanced materials. P4VP homopolymer exhibits good thermal stability, with decomposition commencing well above 300°C. Copolymerization with monomers like styrene or methyl methacrylate provides a powerful tool to modulate its thermal properties.
-
P4VP-S copolymers often show complex, multi-stage degradation profiles, with the potential for enhanced stability compared to the individual homopolymers, depending on the block architecture.
-
P4VP-MMA copolymers typically display thermal stabilities that are an intermediate of the constituent homopolymers.
For professionals in drug development and material science, a thorough thermal analysis using TGA and DSC is non-negotiable. It provides the essential data to ensure that a P4VP-based material will maintain its integrity and performance throughout its processing lifecycle and in its final application. Future research may focus on enhancing the thermal stability of P4VP further through the incorporation of inorganic nanoparticles to form nanocomposites[15] or by developing novel copolymer architectures.
References
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comparative adsorption studies of heavy metal ions by poly(4-vinylpyridine) resins
A Comparative Guide to the Adsorption of Heavy Metal Ions by Poly(4-vinylpyridine) Resins
Authored by a Senior Application Scientist
The escalating issue of heavy metal contamination in wastewater, a direct consequence of rapid industrialization, poses a significant threat to environmental and public health.[1][2] Heavy metals such as lead (Pb), chromium (Cr), cadmium (Cd), copper (Cu), and zinc (Zn) are non-biodegradable and can accumulate in living tissues, leading to various diseases and disorders.[1] This has necessitated the development of efficient and cost-effective remediation technologies. Among various techniques like chemical precipitation, ion exchange, and membrane filtration, adsorption is recognized as a highly effective and versatile method for heavy metal removal due to its simplicity, high efficiency, and the potential for adsorbent regeneration.[3][4]
This guide provides a comprehensive comparative analysis of poly(4-vinylpyridine) (P4VP) resins as superior adsorbents for heavy metal ions. We will delve into the underlying chemistry of P4VP, compare its performance against other common adsorbents with supporting experimental data, and provide detailed protocols for evaluating adsorbent efficacy.
The Poly(4-vinylpyridine) Advantage: A Mechanistic Overview
Poly(4-vinylpyridine) is a functional polymer distinguished by the presence of a nitrogen atom within the pyridine ring.[5] This nitrogen atom possesses a lone pair of electrons, making it an excellent ligand capable of forming stable coordination complexes (chelation) with a wide range of heavy metal ions.[6][7] This fundamental property is the primary driver of its high adsorption capacity.
The adsorption process is significantly influenced by the solution's pH.[6][8] At lower pH values, the pyridine nitrogen becomes protonated (forming a pyridinium cation), which favors the adsorption of anionic metal species, such as hexavalent chromium (Cr(VI)) often present as chromate or dichromate ions.[6][9] Conversely, at higher pH values (typically pH > 5), the pyridine nitrogen is deprotonated and available to chelate with cationic heavy metal ions like Pb(II), Cu(II), Cd(II), and Zn(II).[6][10] This pH-dependent selectivity is a key advantage, allowing for the targeted removal of specific metals from a mixed-ion solution.[6][9]
Furthermore, the physical structure of the resin, whether macroporous or gel-type, influences the adsorption kinetics and overall capacity.[11][12] Macroporous resins, with their larger surface area and defined pore structure, facilitate faster diffusion of metal ions to the active sites, leading to rapid adsorption rates.[11][12]
Caption: pH-dependent adsorption mechanism of heavy metal ions on P4VP resin.
Performance Benchmarking: P4VP Resins vs. Alternative Adsorbents
The efficacy of an adsorbent is measured by several key parameters, primarily its maximum adsorption capacity (q_max) and its performance relative to other materials. P4VP-based resins, particularly those engineered with a high density of pyridine functional groups, demonstrate significantly higher adsorption capacities for various heavy metals compared to many conventional adsorbents.[6][10]
A novel poly-4-vinylpyridine grafted polystyrene resin (P4VP-g-PS), for instance, was synthesized using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This technique grafts high-density P4VP "brushes" onto a substrate, maximizing the number of available active sites.[5][6] The performance of this advanced resin is compared with other materials in the table below.
Table 1: Comparative Adsorption Capacities (q_max) for Various Heavy Metal Ions
| Adsorbent Material | Cr(VI) | Pb(II) | Cr(III) | Zn(II) | Cd(II) | Reference |
| P4VP-g-PS Resin | 4.56 | 2.83 | 1.94 | 1.76 | 1.01 | [6] |
| Amino-functionalized magnetic cellulose | 3.28 | — | — | — | — | [6] |
| Poly(GMA-co-EDMA) monolith | — | 0.54 | 3.63 | — | — | [6] |
| Salicylic acid type chelate adsorbent | — | 0.42 | — | 0.48 | 0.98 | [6] |
| Sugar beet pulp | — | 0.35 | — | 0.27 | 0.42 | [6] |
| 4VP grafted PET fiber | 1.56 | — | — | — | 0.20 | [6] |
| Activated Carbon (Hazelnut Shell) | 3.27* | — | — | — | — | [13] |
Note: Adsorption capacity values are in mmol/g. Original value for Activated Carbon was 170 mg/g, converted for comparison (Cr molar mass: 51.996 g/mol ).
The data clearly indicates that the P4VP-g-PS resin exhibits a superior adsorption capacity for Cr(VI), Pb(II), Zn(II), and Cd(II) when compared to a range of other materials, including bio-adsorbents and other functionalized polymers.[6] This enhanced performance is attributed to the high density of accessible pyridine rings achieved through the SI-ATRP synthesis method.[5][6]
Experimental Protocols for Adsorbent Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Here, we detail the methodologies for synthesizing a P4VP-grafted resin and for conducting batch adsorption experiments to determine its performance characteristics.
Synthesis of P4VP-g-PS Resin via SI-ATRP
This protocol describes a "grafting from" method to cultivate a high density of P4VP chains on a polystyrene substrate.[6] The chloromethylated polystyrene (CMPS) beads act as the initiator for the polymerization.
Materials:
-
Chloromethylated polystyrene (CMPS) resin
-
4-vinylpyridine (4VP) monomer
-
2,2′-bipyridine (ligand)
-
Cuprous bromide (CuBr) (catalyst)
-
Acetone (solvent)
-
Nitrogen gas
Procedure:
-
Reactor Setup: In a reaction vessel, combine 5 g of CMPS resin, 0.5 g of 2,2′-bipyridine, 0.05 g of CuBr, 50 mL of acetone, and a specified amount of 4VP monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles and purge with nitrogen gas for approximately 30 minutes to remove oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed vessel in a water bath shaker at 40°C to initiate the polymerization. The reaction time can be varied (e.g., up to 10 hours) to control the grafting degree of P4VP.
-
Purification: After the reaction, filter the resulting resin. Wash it extensively with deionized water and then with ethanol to remove any unreacted monomer, catalyst, and ligand.
-
Drying: Dry the final P4VP-g-PS resin in a vacuum oven at 35°C until a constant weight is achieved.
Causality: The use of SI-ATRP is deliberate; it allows for a controlled, "living" polymerization directly from the surface of the CMPS beads.[5] This creates a dense brush-like structure of P4VP chains, which is more effective for capturing metal ions than resins with functional groups distributed randomly throughout the polymer matrix.[6]
Batch Adsorption Kinetics and Equilibrium Studies
This protocol is designed to determine how quickly the resin adsorbs metals (kinetics) and the maximum amount it can hold (equilibrium capacity).
Materials:
-
Synthesized P4VP-g-PS resin
-
Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., K₂Cr₂O₇, Pb(NO₃)₂, CdCl₂)
-
HCl and NaOH solutions for pH adjustment
-
Conical flasks
-
Shaking incubator
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Solution Preparation: Prepare working solutions of the desired metal ion concentrations by diluting the stock solution. Adjust the pH to the optimal value for the target metal ion (e.g., pH 3.0 for Cr(VI), pH 5.0 for Pb(II), Cd(II), etc.).[6][10]
-
Adsorption Setup: Add a precise amount of P4VP resin (e.g., 0.1 g) to a series of conical flasks containing a fixed volume of the metal ion solution (e.g., 50 mL).
-
Kinetic Study: Place the flasks in a shaking incubator at a constant temperature (e.g., 25°C). Withdraw aliquots of the solution at regular time intervals (e.g., 5, 10, 20, 40, 60, 120 minutes).
-
Equilibrium Study: For equilibrium analysis, allow a separate set of flasks (with varying initial metal concentrations) to shake for a longer period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Analysis: Filter the withdrawn aliquots. Analyze the remaining concentration of the heavy metal ion in the filtrate using AAS or ICP-OES.
-
Calculation:
-
The amount of metal adsorbed at time t, q_t (mg/g), is calculated as: q_t = (C_0 - C_t) * V / m
-
The amount of metal adsorbed at equilibrium, q_e (mg/g), is calculated as: q_e = (C_0 - C_e) * V / m
-
Where: C_0 is the initial concentration, C_t and C_e are concentrations at time t and equilibrium, V is the solution volume (L), and m is the mass of the adsorbent (g).
-
Trustworthiness: This self-validating protocol uses a control (initial concentration) and precise measurements at various time points and concentrations. The data can be fitted to established kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to validate the experimental results and elucidate the adsorption mechanism.[11][12] For example, a good fit to the pseudo-second-order kinetic model, as observed for P4VP resins, suggests that the rate-limiting step is chemisorption involving the chelation of metal ions.[6]
Caption: Standard experimental workflow for batch adsorption studies.
Selectivity and Regeneration: The Path to Practical Application
A crucial aspect of adsorbent performance in real-world scenarios is its selectivity in the presence of competing ions and its potential for regeneration and reuse.
-
Selective Adsorption: P4VP resins have demonstrated remarkable selectivity, primarily driven by pH control. As established, Cr(VI) can be selectively adsorbed at a low pH (e.g., 3.0) from a solution containing a mixture of other cationic metals like Pb(II), Cr(III), Zn(II), and Cd(II).[6] This allows for a multi-stage process where different classes of metals can be removed sequentially by simply adjusting the wastewater's pH.
-
Regeneration and Reusability: For an adsorption process to be economically viable, the adsorbent must be regenerable. P4VP resins can be effectively regenerated by washing with an appropriate eluent. For example, metals adsorbed via chelation at higher pH can be desorbed by washing with an acidic solution (e.g., 0.1 M HNO₃ or HCl), which protonates the pyridine nitrogen and releases the metal cation.[14] Studies have shown that P4VP resins can undergo multiple adsorption-desorption cycles without a significant loss in adsorption capacity, highlighting their robustness and cost-effectiveness for industrial applications.[6][9]
Conclusion and Future Outlook
Poly(4-vinylpyridine) resins, especially when synthesized using advanced techniques like SI-ATRP, represent a highly effective and promising class of adsorbents for the removal of heavy metal ions from contaminated water. Their high adsorption capacity, pH-tunable selectivity, rapid kinetics, and excellent reusability position them as a superior alternative to many conventional materials.[6][9][11]
The ability to selectively target specific pollutants by simple pH adjustment offers a level of process control that is highly desirable for treating complex industrial effluents. Future research may focus on fabricating these resins into different morphologies, such as monoliths or fibers, to optimize their use in continuous flow systems and further enhance their practical applicability in large-scale wastewater treatment operations.[15]
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- Mhlanga, S. D., et al. (2021). Adsorption of Selected Heavy and Precious Metals from Simulated Wastewater Using Fabricated Polyacrylonitrile (PAN) and Poly(4-Vinylpyridine) (P4VP) Monoliths. MDPI. [Link]
- Nishide, H., & Tsuchida, E. (1976). Selective adsorption of metal ions on poly(4‐vinylpyridine) resins in which the ligand chain is immobilized by crosslinking. Die Makromolekulare Chemie. [Link]
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- Nkosi, D., et al. (2019). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-vinylpyridine
Introduction: Beyond the Synthesis
In the landscape of pharmaceutical research and drug development, the utility of halogenated vinylpyridines as versatile chemical intermediates is well-established. 4-Chloro-2-vinylpyridine, with its reactive vinyl group and functional chloro-substituent, serves as a critical building block. However, its inherent reactivity and toxicity demand a rigorous and informed approach to its lifecycle within the laboratory, particularly its final stage: disposal. This guide moves beyond synthesis and application to provide a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of this compound. Our objective is to instill a culture of safety that extends from the bench to the final waste manifest, ensuring the protection of personnel and the environment.
Core Hazard Profile of Vinylpyridines
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's hazards. While a specific Safety Data Sheet (SDS) for the 4-chloro derivative was not available, its properties can be reliably inferred from the well-documented hazards of its parent compounds, 2-vinylpyridine and 4-vinylpyridine. The presence of the chloro- group is unlikely to mitigate these risks and may introduce additional toxicological concerns. The following table summarizes the critical hazard information synthesized from multiple authoritative sources.[1][2][3][4][5]
| Hazard Parameter | Classification & Statement | Source(s) |
| GHS Signal Word | Danger | [3][4][5] |
| Physical Hazards | Flammable liquid and vapor (Category 3).[1][2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] | |
| Acute Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[2][4][6] Harmful if swallowed (Category 4).[1][3][5] | |
| Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B).[1][2][3] Corrosive to the respiratory tract.[1][3][6] | |
| Sensitization | May cause an allergic skin reaction (Category 1).[1][2][3][4] | |
| Environmental Hazards | Toxic to aquatic life with long lasting effects (Category 2).[1][2][3][6] Discharge into the environment must be avoided.[3][6] | |
| Specific Hazards | Lachrymator (substance which increases the flow of tears).[1][5] Hazardous polymerization can occur, especially when heated or in the presence of incompatible materials.[1][2] |
Section 1: Pre-Disposal Handling and Storage
Proper disposal begins with meticulous handling from the moment the compound enters the laboratory. Adherence to these protocols minimizes risk and prevents the generation of unmanageable waste streams.
1.1. Storage: Store this compound in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[3][7] To maintain product quality and stability, storage in a freezer at temperatures below -10°C is often recommended.[2][4] The storage area must be secured and accessible only to authorized personnel.[7]
1.2. Incompatibilities: The key to safe handling is segregation. Store this compound away from:
-
Strong Oxidizing Agents & Strong Acids: [1][2] These can initiate vigorous, exothermic, and potentially explosive reactions.
-
Heat, Sparks, and Open Flames: As a flammable liquid, all ignition sources must be rigorously excluded from handling and storage areas.[4][5]
-
Water/Moisture: While not explicitly water-reactive in the same manner as alkali metals, moisture can affect stability. Containers must be kept tightly sealed.[3][7]
1.3. Personal Protective Equipment (PPE): A non-negotiable aspect of handling is the use of appropriate PPE. This forms a primary barrier against the compound's toxic and corrosive properties.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
-
Eye/Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) is required.[3]
-
Skin and Body Protection: A corrosion-proof suit or a long-sleeved lab coat, along with appropriate footwear, must be worn.
-
Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[1][2]
Section 2: Spill Management Protocol
In the event of a spill, a prepared and immediate response is critical to mitigating exposure and environmental release.
Step 1: Evacuate and Secure the Area. Immediately alert personnel in the vicinity. Evacuate the area, keeping people upwind of the spill.[4][5] Remove all sources of ignition.[1][2][4]
Step 2: Don Appropriate PPE. Before attempting any cleanup, don the full PPE ensemble described in Section 1.3, including respiratory protection. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.
Step 3: Contain the Spill. Prevent the spill from spreading and from entering drains or waterways.[4][6] Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to dike the spill. Do not use combustible materials like paper towels.
Step 4: Absorb and Collect. Carefully apply the absorbent material to the spill, working from the outside in. Once fully absorbed, use non-sparking tools to collect the material into a suitable, sealable container for hazardous waste.[1][2][8]
Step 5: Decontaminate and Ventilate. Clean the spill area thoroughly. Once cleanup is complete, allow the area to ventilate before resuming normal operations.
Step 6: Dispose of Cleanup Materials. All contaminated absorbent material, PPE, and cleaning supplies must be placed in a labeled, sealed container and disposed of as hazardous waste, following the same protocol as the chemical itself.[6]
Section 3: Core Disposal Protocol: A Mandate for Professional Service
Due to its multiple, severe hazard classifications, this compound is not a candidate for in-lab neutralization or drain disposal under any circumstances. The only acceptable and compliant method is through a licensed professional waste disposal service.
3.1. Waste Characterization & Segregation
-
Classification: This material is classified as a hazardous waste. In the United States, it would likely fall under multiple RCRA hazard codes due to its toxicity, flammability, and corrosivity. Always consult local, regional, and national regulations for precise classification.[2]
-
Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated, compatible waste container. Mixing with incompatible chemicals, such as strong acids or oxidizers, can lead to dangerous reactions within the waste container.[9][10]
3.2. Containerization and Labeling
-
Container: Use a clean, chemically compatible container that can be tightly sealed. Ensure the container is properly grounded during transfer to prevent static discharge.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All applicable hazard pictograms (e.g., Flammable, Corrosive, Toxic, Environmental Hazard)
-
The date accumulation started.
-
3.3. The Primary Disposal Method: Incineration The standard and required method for disposing of waste vinylpyridines is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6][11]
-
Why Incineration? This method is necessary for several reasons:
-
Complete Destruction: The high temperatures effectively break down the toxic organic structure into less harmful components like carbon dioxide, water, and hydrogen chloride (which is then "scrubbed" from the exhaust).
-
Flammability: The compound's flammable nature is safely managed in a controlled combustion environment.
-
Environmental Protection: It prevents the direct release of this environmentally toxic chemical into soil or water systems.[6]
-
3.4. On Chemical Neutralization (A Cautionary Note) While the basic pyridine nitrogen can be neutralized with acid, this is not a disposal method .[12] Attempting to neutralize bulk quantities of this compound in a laboratory setting is strongly discouraged. It generates significant heat, creates a larger volume of hazardous aqueous waste, and does not address the toxicity of the overall molecule or its potential for hazardous polymerization.[12][13] Such procedures should not be attempted as a substitute for professional disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion
The responsible management of this compound is a cornerstone of laboratory safety and environmental stewardship. Its profile as a flammable, toxic, corrosive, and environmentally damaging compound dictates a disposal protocol centered on containment, clear communication through labeling, and final destruction by a licensed professional service. By adhering to these scientifically validated procedures, researchers can confidently handle this valuable reagent while upholding the highest standards of safety and regulatory compliance.
References
- Benchchem. (n.d.). Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (2025). Proper Disposal of Pyridine-2-Carboxylic Anhydride: A Step-by-Step Guide.
- G-Biosciences. (2017). Safety Data Sheet: 4-Vinylpyridine.
- ECHEMI. (n.d.). 4-Vinylpyridine SDS, 100-43-6 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Vinylpyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Vinylpyridine, stabilized.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET: 2-VINYL PYRIDINE.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Vinylpyridine.
- ResearchGate. (2022). How to quench Pyridine?
- Scientific Polymer Products. (n.d.). 4-Vinylpyridine Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Poly(4-vinylpyridine).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Vinylpyridine, stabilized.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-vinylpyridine.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Vinylpyridine.
- ECHA. (n.d.). 2-vinylpyridine - Registration Dossier.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink.
- University of Florida. (n.d.). Incompatible Chemicals.
- George Washington University. (n.d.). Table of Incompatible Chemicals.
- PubMed Central. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives.
- Princeton University. (n.d.). Chemical Incompatibility Chart.
- Cornell University. (n.d.). Appendix K - Incompatible Chemicals.
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- 13. Registration Dossier - ECHA [echa.europa.eu]
Navigating the Safe Handling of 4-Chloro-2-vinylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling, storage, and disposal of 4-Chloro-2-vinylpyridine, a compound requiring careful management due to its potential hazards.
Understanding the Hazard Profile of this compound
Anticipated Hazards Include:
-
Flammability: Vinylpyridines are flammable liquids and vapors.[1] Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation and is corrosive to the respiratory tract.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] | To prevent skin contact, which can lead to toxicity and severe burns. |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[3] | To protect against splashes that can cause severe eye damage. |
| Body | Flame-retardant and chemical-resistant lab coat or coveralls.[3] | To protect the skin from accidental contact and provide a barrier against flammable material. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3] | To prevent inhalation of harmful and corrosive vapors. |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential for minimizing risks associated with this compound. The following diagram and procedural steps outline a comprehensive plan for its management within a laboratory setting.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
